molecular formula C38H32N2O5 B6595231 L-Asparagine-N-Fmoc,N-beta-trityl-15N2 CAS No. 204633-98-7

L-Asparagine-N-Fmoc,N-beta-trityl-15N2

Katalognummer: B6595231
CAS-Nummer: 204633-98-7
Molekulargewicht: 598.7 g/mol
InChI-Schlüssel: KJYAFJQCGPUXJY-OVARWPCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is a useful research compound. Its molecular formula is C38H32N2O5 and its molecular weight is 598.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i39+1,40+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFJQCGPUXJY-OVARWPCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH]C(=O)C[C@@H](C(=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139911
Record name L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204633-98-7
Record name L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204633-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Fmoc-Asn(Trt)-OH-15N2 in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biochemistry and drug development, the ability to accurately quantify and trace the fate of peptides and proteins is paramount. Isotopically labeled amino acids serve as powerful tools in this endeavor, and among them, Fmoc-Asn(Trt)-OH-15N2 stands out for its specific applications in solid-phase peptide synthesis (SPPS) and subsequent analytical studies. This technical guide provides an in-depth exploration of the utilization of Fmoc-Asn(Trt)-OH-15N2, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific pursuits.

Fmoc-Asn(Trt)-OH-15N2 is a derivative of the amino acid asparagine, chemically modified for efficient and reliable incorporation into synthetic peptides. The key features of this compound are:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: This protecting group on the alpha-amino group is stable under neutral and acidic conditions but is readily removed by a mild base, typically piperidine (B6355638), making it ideal for SPPS.

  • Trt (trityl) group: Protecting the side-chain amide of asparagine, the Trt group prevents undesirable side reactions, such as dehydration to a nitrile derivative, during the peptide coupling steps.[1][2][3] This protection is crucial for the synthesis of high-purity peptides containing asparagine.[4]

  • 15N2 Isotopes: Both nitrogen atoms in the asparagine residue, one in the backbone amide and one in the side-chain amide, are replaced with the stable, heavier isotope of nitrogen, 15N. This isotopic labeling introduces a specific mass shift, allowing the resulting peptide to be used as an internal standard for accurate quantification in mass spectrometry-based proteomics or as a probe in nuclear magnetic resonance (NMR) spectroscopy.[5][6][7]

This guide will delve into the practical applications of this versatile molecule, providing the necessary details for its successful implementation in the laboratory.

Quantitative Data

The successful application of Fmoc-Asn(Trt)-OH-15N2 relies on its high purity and well-defined properties. The following tables summarize key quantitative data for this compound, sourced from various suppliers and literature.

PropertyTypical ValueReference
Chemical Formula C38H32(15N)2O5[8]
Molecular Weight 598.66 g/mol [8]
Isotopic Purity ≥ 98 atom % 15N[8]
Chemical Purity (HPLC) ≥ 95%[8]
Mass Shift (M+2) +2 Da[8]
Melting Point 201-204 °C[8]
Storage Temperature 2-8 °C[8]

Table 1: Physicochemical Properties of Fmoc-Asn(Trt)-OH-15N2

ParameterRecommended ConditionsExpected Outcome/Considerations
Coupling Reagents HBTU/HOBt or HATU/HOAt in DMF with a tertiary amine base (e.g., DIPEA or 2,4,6-collidine).High coupling efficiency. The use of collidine can reduce racemization compared to DIPEA.[2][9]
Coupling Time 1-2 hours at room temperature.Monitoring with a Kaiser test can confirm complete coupling.[3] Double coupling may be necessary for difficult sequences.[3]
Fmoc Deprotection 20% piperidine in DMF.Typically 5-20 minutes. The release of the Fmoc group can be monitored by UV absorbance.[10]
Cleavage from Resin & Trt Deprotection Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water, EDT).Extended cleavage time (2-4 hours) may be required for complete removal of the Trt group, especially at the N-terminus.[8]

Table 2: Recommended Parameters for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH-15N2

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 15N-labeled peptide using Fmoc-Asn(Trt)-OH-15N2 and its subsequent application in quantitative proteomics.

Protocol 1: Solid-Phase Peptide Synthesis of a 15N-Labeled Peptide

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, incorporating Fmoc-Asn(Trt)-OH-15N2.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Asn(Trt)-OH-15N2)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-Asn(Trt)-OH-15N2: Follow the same coupling procedure as in step 3, using Fmoc-Asn(Trt)-OH-15N2 as the amino acid.

  • Peptide Chain Elongation: Repeat steps 2 and 3 (or 4 for the labeled residue) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (e.g., 94:1:2.5:2.5 v/v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. The extended time is crucial for complete removal of the Trt group from asparagine.[8]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the 15N-labeled peptide by mass spectrometry.

Protocol 2: Quantitative Proteomics using a 15N-Labeled Peptide Internal Standard

This protocol describes the use of the synthesized 15N-labeled peptide as an internal standard for the absolute quantification of the corresponding endogenous peptide in a complex biological sample.

Materials:

  • Purified 15N-labeled peptide standard

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize tissue to extract proteins.

    • Determine the total protein concentration of the sample (e.g., using a BCA assay).

  • Spiking of Internal Standard:

    • Add a known amount of the purified 15N-labeled peptide to a known amount of the protein sample. The amount of the standard should be in the expected range of the endogenous peptide.

  • Reduction and Alkylation:

    • Add DTT to the sample to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free thiols.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37 °C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

    • Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide sample by LC-MS/MS.

    • Develop a targeted mass spectrometry method (e.g., Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)) to specifically detect and quantify both the endogenous (light) and the 15N-labeled (heavy) peptide.

  • Data Analysis:

    • Extract the peak areas for the light and heavy peptide transitions.

    • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the 15N-labeled internal standard.

    • Using the known concentration of the spiked-in standard, calculate the absolute concentration of the endogenous peptide in the original sample.

Visualizations

Signaling Pathway Example: Peptide-Mediated GPCR Activation

The following diagram illustrates a generic signaling pathway where an extracellular peptide binds to a G-protein coupled receptor (GPCR), initiating an intracellular signaling cascade. A 15N-labeled synthetic peptide, designed to mimic the endogenous ligand, can be used to study receptor binding kinetics, downstream signaling events, and peptide stability.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15N_Peptide 15N-Labeled Peptide GPCR GPCR 15N_Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Peptide-mediated GPCR signaling pathway.

Experimental Workflow: Quantitative Proteomics

This diagram outlines the logical flow of the quantitative proteomics experiment described in Protocol 2, from sample preparation to data analysis.

Quantitative_Proteomics_Workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc-Asn(Trt)-OH-15N2) Purification HPLC Purification SPPS->Purification QC Mass Spectrometry QC Purification->QC Spike Spike-in 15N-Peptide Internal Standard QC->Spike Sample Biological Sample (Cell Lysate/Tissue) Sample->Spike Digestion Reduction, Alkylation, & Tryptic Digestion Spike->Digestion Cleanup SPE Cleanup Digestion->Cleanup LCMS LC-MS/MS Analysis (SRM/PRM) Cleanup->LCMS Data Data Processing & Quantification LCMS->Data Result Absolute Quantification of Endogenous Peptide Data->Result

Caption: Workflow for quantitative proteomics.

Conclusion

Fmoc-Asn(Trt)-OH-15N2 is an invaluable reagent for researchers in biochemistry and drug development. Its clever design, combining robust protecting groups with stable isotope labeling, facilitates the synthesis of high-quality, traceable peptides. These labeled peptides can then be employed as internal standards for precise and accurate quantification of their endogenous counterparts in complex biological matrices, or as probes to study protein structure and dynamics by NMR. The detailed protocols and workflows provided in this guide are intended to equip scientists with the knowledge and tools necessary to effectively utilize Fmoc-Asn(Trt)-OH-15N2 in their research, ultimately contributing to a deeper understanding of biological processes and the development of new therapeutics.

References

An In-depth Technical Guide to L-Asparagine-N-Fmoc,N-beta-trityl-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of L-Asparagine-N-Fmoc,N-beta-trityl-15N2, a key building block in modern peptide synthesis. The dual isotopic labeling with ¹⁵N offers a powerful tool for structural and quantitative proteomics.

Core Chemical Properties

This compound is a derivative of the amino acid L-asparagine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amide nitrogen is protected by a trityl (Trt) group. The presence of two ¹⁵N atoms, one in the alpha-amino group and one in the side-chain amide, makes it a valuable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based applications.[1][2]

Quantitative Data Summary
PropertyValueReferences
Chemical Formula C₃₈H₃₂¹⁵N₂O₅[1]
Molecular Weight 598.66 g/mol [1][2]
CAS Number (¹⁵N₂ labeled) 204633-98-7[1][2][3]
CAS Number (unlabeled) 132388-59-1[2][3]
Appearance White crystalline powder[4]
Melting Point 201-204 °C[1][4]
Isotopic Purity ≥98 atom % ¹⁵N[1]
Chemical Purity ≥95% (CP), ≥97% (HPLC)[1]
Solubility Readily soluble in standard peptide synthesis solvents (e.g., DMF, NMP)[4][5][6][7]
Storage Conditions 2-8°C, desiccated, protected from light[1][2]

Applications in Research and Drug Development

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) . The trityl protecting group on the asparagine side chain is crucial for preventing dehydration of the amide to a nitrile during the activation step of peptide coupling, a common side reaction with unprotected asparagine.[6][8] This leads to the synthesis of significantly purer peptides.[5]

The ¹⁵N₂ labeling serves several key purposes:

  • Biomolecular NMR: Incorporation of ¹⁵N-labeled amino acids is fundamental for a wide range of NMR experiments to determine the three-dimensional structure and dynamics of peptides and proteins.[][10]

  • Quantitative Proteomics: It is used as an internal standard in mass spectrometry-based quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[]

  • Tracer Studies: It can be used as a tracer to follow the metabolic fate of asparagine in biological systems.

Experimental Protocols

Detailed methodologies for the use of this compound in SPPS are provided below. These protocols are general and may require optimization based on the specific peptide sequence and scale of the synthesis.

Fmoc Deprotection

The removal of the N-terminal Fmoc group is a critical step to allow for the elongation of the peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF and wash the resin three times with DMF.

  • Add the deprotection solution to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

This procedure describes the coupling of the amino acid to the deprotected N-terminus of the peptide-resin.

Materials:

  • Deprotected peptide-resin

  • This compound

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • DMF

Procedure:

  • In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of the coupling agent in DMF.

  • Add 6-8 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Side-Chain Deprotection (Trityl Group Cleavage)

The trityl group is removed from the asparagine side chain during the final cleavage of the peptide from the resin.

Materials:

  • Peptide-resin with all protecting groups

  • Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature. The cleavage of the trityl group is typically complete within 1-2 hours. For N-terminal Asn(Trt) residues, a longer reaction time of up to 4 hours may be necessary.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry. The incorporation of the ¹⁵N labels can be verified by high-resolution mass spectrometry or NMR spectroscopy.

Visualized Workflows and Relationships

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (Resin) Load 1. Load First Amino Acid Resin->Load Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple Fmoc-Asn(Trt)-15N2-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Steps 2-3 for each amino acid Wash2->Repeat Repeat->Deprotect Cleave 4. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Purify 5. Purification (HPLC) Cleave->Purify Peptide Purified 15N-Labeled Peptide Purify->Peptide

Caption: General workflow for solid-phase peptide synthesis using Fmoc-Asn(Trt)-¹⁵N₂-OH.

Logical Relationship of Protecting Groups

Protecting_Groups Fmoc Fmoc Group (Nα-protection) Base Base (e.g., 20% Piperidine) Fmoc->Base Labile to Trt Trityl Group (Nβ-protection) Acid Strong Acid (e.g., 95% TFA) Trt->Acid Labile to N15_alpha ¹⁵N @ α-amine N15_beta ¹⁵N @ β-amide

Caption: Orthogonality of protecting groups and their cleavage conditions.

References

A Technical Guide to Fmoc-Protected ¹⁵N-Labeled Asparagine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) protected, ¹⁵N-labeled asparagine, a critical reagent in modern proteomics, structural biology, and drug development. The incorporation of stable isotopes like ¹⁵N into peptides and proteins enables advanced analytical studies by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the structure, key properties, and common experimental protocols involving this essential amino acid derivative.

Core Structure and Variants

The fundamental structure is L-asparagine with its α-amino group protected by an Fmoc moiety. The stable isotope, ¹⁵N, can be incorporated at two distinct positions: the α-amino nitrogen, the side-chain amide nitrogen, or both. For applications in solid-phase peptide synthesis (SPPS), the side-chain amide is often protected to prevent undesirable side reactions. The most common side-chain protecting group for asparagine is the trityl (Trt) group.[1][2]

Key Molecular Structures:

  • Nα-Fmoc-L-asparagine: The basic structure with an unprotected side chain.[3]

  • Nα-Fmoc-L-asparagine-(α-¹⁵N): Labeled at the α-amino nitrogen.[4]

  • Nα-Fmoc-Nγ-trityl-L-asparagine: Side-chain protected version commonly used in SPPS.[1]

  • Nα-Fmoc-Nγ-trityl-L-asparagine-(¹⁵N₂): Fully labeled at both the α-amino and side-chain amide nitrogens.[5]

The IUPAC name for the unlabeled, unprotected form is (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid.[3] The presence of isotopic labels does not change the systematic name but is specified in the formula and by the compound's description.

N_alpha ¹⁵NH C_alpha N_alpha->C_alpha H_alpha H C_alpha->H_alpha C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 H2_beta H₂ C_beta->H2_beta C_gamma C_beta->C_gamma O_gamma O C_gamma->O_gamma N_gamma ¹⁵NH C_gamma->N_gamma Trt Trt N_gamma->Trt Fmoc_group Fmoc Fmoc_group->N_alpha

Structure of Nα-Fmoc-Nγ-trityl-L-asparagine-(¹⁵N₂)

Quantitative Data

The physical and chemical properties of Fmoc-protected asparagine derivatives are crucial for their application. The tables below summarize key quantitative data for common variants.

Table 1: Properties of Nα-Fmoc-L-asparagine (Side-Chain Unprotected)

PropertyUnlabeled (Fmoc-Asn-OH)α-¹⁵N Labeled (Fmoc-Asn-OH-amine-¹⁵N)
CAS Number 71989-16-7[3]-
Molecular Formula C₁₉H₁₈N₂O₅[3]C₁₉H₁₈¹⁵NN O₅
Molecular Weight 354.36 g/mol [3]355.35 g/mol [4]
Melting Point ~190 °C (dec.)[6]190 °C[4]
Optical Activity -[α]20/D -13° (c=1 in DMF)[4]
Isotopic Purity N/A≥98 atom % ¹⁵N[4]

Table 2: Properties of Nα-Fmoc-Nγ-trityl-L-asparagine (Side-Chain Protected)

PropertyUnlabeled (Fmoc-Asn(Trt)-OH)¹⁵N₂ Labeled (Fmoc-Asn(Trt)-OH-¹⁵N₂)
CAS Number 132388-59-1[1]204633-98-7
Molecular Formula C₃₈H₃₂N₂O₅[1]C₃₈H₃₂¹⁵N₂O₅
Molecular Weight 596.67 g/mol [1]598.66 g/mol
Melting Point 200 - 220 °C[1]201 - 204 °C
Appearance White to off-white powder[1]Solid
Isotopic Purity N/A≥98 atom % ¹⁵N
Chemical Purity ≥99% (HPLC)[1]≥95%

Experimental Protocols

Fmoc-(¹⁵N)Asn(Trt)-OH is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support resin.

This protocol outlines the steps for adding one Fmoc-(¹⁵N)Asn(Trt)-OH residue to a peptide-resin.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) to which the preceding amino acid has already been coupled and its Fmoc group has been removed.

  • Wash the peptide-resin thoroughly with Dimethylformamide (DMF) (3 x 5 mL per 100 mg resin).[7]

2. Amino Acid Activation:

  • In a separate vessel, dissolve Fmoc-(¹⁵N)Asn(Trt)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU/TBTU (3 eq.) in DMF.[8]

  • Add a base, typically Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 eq.), to the solution.[8]

  • Allow the mixture to pre-activate for 3-8 minutes.[8]

3. Coupling Reaction:

  • Add the activated amino acid solution to the washed peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling can be monitored using a qualitative test like the Kaiser test.

4. Capping (Optional):

  • To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

5. Washing:

  • After the coupling reaction, wash the peptide-resin extensively with DMF to remove excess reagents.

6. Fmoc Deprotection:

  • Treat the peptide-resin with a 20% solution of piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added asparagine residue, exposing a new N-terminal amine for the next coupling cycle.[7]

  • Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.[7]

SPPS_Workflow Start Start: Peptide-Resin (Free N-terminal amine) Wash_DMF1 Wash with DMF Start->Wash_DMF1 Coupling Couple to Peptide-Resin Wash_DMF1->Coupling Activation Activate Fmoc-(¹⁵N)Asn(Trt)-OH (HBTU/DIPEA in DMF) Activation->Coupling Wash_DMF2 Wash with DMF Coupling->Wash_DMF2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash_DMF2->Deprotection Wash_DMF3 Wash with DMF Deprotection->Wash_DMF3 End End: Peptide-Resin + 1 Residue (Ready for next cycle) Wash_DMF3->End

Workflow for one coupling cycle in Fmoc-SPPS.

When using asparagine in SPPS, a common side reaction is the dehydration of the side-chain amide to form a β-cyano alanine (B10760859) residue.[2] This occurs during the carboxyl group activation step. The use of a side-chain protecting group, such as Trityl (Trt), significantly mitigates this issue by preventing the side-chain amide from participating in intramolecular reactions.[2]

Asparagine side-chain dehydration side reaction.

Applications in Research and Development

The use of Fmoc-(¹⁵N)Asn-OH and its derivatives is central to several advanced research areas:

  • Protein Structure and Dynamics: ¹⁵N-labeled residues serve as probes for NMR spectroscopy, allowing for the determination of protein structure, dynamics, and folding pathways. Selective labeling of asparagine can help resolve spectral overlaps and assign specific resonances.[9]

  • Metabolic Labeling and Proteomics: In quantitative proteomics, stable isotope labeling is the gold standard. Peptides synthesized with ¹⁵N-labeled amino acids can be used as internal standards for highly accurate quantification of proteins in complex biological samples by LC-MS.[10]

  • Drug Development: For peptide-based therapeutics, understanding the precise structure and interaction with targets is crucial. Incorporating ¹⁵N labels can aid in characterizing drug-target interactions and confirming the structural integrity of the synthesized peptide drug.[1]

By providing a means to introduce a specific nuclear probe, Fmoc-protected ¹⁵N-labeled asparagine remains an indispensable tool for researchers pushing the boundaries of biochemistry, molecular biology, and pharmaceutical science.

References

A Technical Guide to L-Asparagine-N-Fmoc,N-beta-trityl-15N2: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise chemical and physical properties of reagents are paramount for successful outcomes. This in-depth technical guide focuses on the core physical characteristics of L-Asparagine-N-Fmoc,N-beta-trityl-15N2, a key building block in solid-phase peptide synthesis (SPPS). This isotopically labeled amino acid derivative is crucial for the synthesis of peptides intended for use in biomolecular NMR and as internal standards for mass spectrometry.

Core Physical and Chemical Properties

This compound is a white to off-white solid powder.[1] Its defining feature is the incorporation of two nitrogen-15 (B135050) (¹⁵N) isotopes, which provides a distinct mass shift, making it an invaluable tool for quantitative proteomics and metabolic studies.[2][3] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the trityl (Trt) group on the beta-amide of the asparagine side chain are critical for its application in peptide synthesis.[4][5]

PropertyValueReferences
Chemical Formula C₃₈H₃₂¹⁵N₂O₅[6][7]
Molecular Weight 598.66 g/mol [6][7]
Appearance White to off-white powder[1]
Melting Point 201-204 °C[7]
Isotopic Purity ≥98 atom % ¹⁵N[7]
Chemical Purity ≥95% (CP), ≥98% (TLC), ≥99% (HPLC)[7][8]
Labeled CAS Number 204633-98-7[6][7]
Unlabeled CAS Number 132388-59-1[5][6]

Solubility and Storage

Proper handling and storage are critical to maintain the integrity of this reagent. This compound exhibits good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4][9][10] This is a significant advantage over the unprotected Fmoc-Asn-OH, which is poorly soluble.[4][9]

For long-term stability, the compound should be stored refrigerated at +2°C to +8°C and kept desiccated.[6][7] It is also important to protect it from light.[6]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The trityl protecting group on the side chain amide is essential to prevent a common side reaction: the dehydration of the amide to a nitrile during the activation of the carboxylic acid, particularly when using carbodiimide (B86325) reagents.[4][5] This ensures the synthesis of high-purity peptides.[4]

A generalized workflow for the incorporation of this compound into a growing peptide chain on a solid support is as follows:

  • Resin Preparation: The synthesis begins with a solid support (resin), typically with a linker to which the first amino acid is attached.

  • Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin is removed using a solution of piperidine (B6355638) in a suitable solvent like DMF. This exposes a free amine group.

  • Amino Acid Activation and Coupling: The this compound is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like DMF. The activated amino acid is then added to the resin, and the coupling reaction forms a peptide bond with the free amine group on the resin-bound peptide.

  • Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the trityl group, are removed. The trityl group is typically removed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[5][9] This cleavage process is usually complete within 1-3 hours at room temperature.[8]

Below is a diagram illustrating the general workflow for solid-phase peptide synthesis incorporating this compound.

SPPS_Workflow start Start with Resin-bound Peptide (Free Amine) deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Couple Activated Fmoc-Asn(Trt)-15N2-OH wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Next AA cleavage Final Cleavage and Side-Chain Deprotection (TFA Cocktail) cycle->cleavage Final AA end Purified Peptide cleavage->end

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Logical Relationships

As a protected amino acid building block, this compound is not directly involved in cellular signaling pathways. Its role is upstream in the chemical synthesis of peptides that may be used to study such pathways. The logical relationship of its utility is outlined in the diagram below, demonstrating how this reagent contributes to downstream biological research.

Logical_Relationship reagent L-Asparagine-N-Fmoc, N-beta-trityl-15N2 spps Solid-Phase Peptide Synthesis reagent->spps peptide Isotopically Labeled Peptide spps->peptide nmr Biomolecular NMR peptide->nmr ms Mass Spectrometry (Internal Standard) peptide->ms research Structural Biology & Quantitative Proteomics Research nmr->research ms->research

Caption: The role of this compound in peptide synthesis and downstream research applications.

References

A Technical Guide to the Core Applications of 15N Labeled Amino Acids in Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with Nitrogen-15 (¹⁵N) has become a cornerstone of modern protein research, providing profound insights into protein structure, dynamics, quantification, and metabolic turnover. By replacing the common ¹⁴N isotope with its heavier, non-radioactive counterpart, ¹⁵N, researchers can distinguish and track proteins and their constituent amino acids using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2][3] This guide details the principal applications of ¹⁵N labeled amino acids, offering in-depth methodologies and data interpretation frameworks for professionals in the field.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Uniform ¹⁵N labeling of a protein is the simplest and most cost-effective isotopic labeling strategy for NMR studies.[4] It is an indispensable tool for elucidating the three-dimensional structure, dynamics, and interaction interfaces of proteins at atomic resolution.

Protein Structure and Folding Assessment

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the hallmark of protein NMR.[4][5] It generates a 2D spectrum with a peak for each backbone amide proton and many side-chain amides, effectively creating a unique "fingerprint" of the protein.[][5]

  • Qualitative Analysis : A well-dispersed HSQC spectrum is a primary indicator that a protein is folded. Conversely, a narrow cluster of peaks often signifies an unfolded or disordered protein.[4][6]

  • Resonance Assignment : For smaller proteins (typically <15 kDa), the HSQC spectrum is the starting point for sequential backbone resonance assignment using experiments like ¹⁵N-NOESY and ¹⁵N-TOCSY.[4] For larger proteins, dual labeling with ¹³C is necessary for complete assignment through triple-resonance experiments.[2]

Mapping Protein-Ligand Interactions

NMR is exceptionally powerful for studying the interactions between proteins and small molecules, peptides, or other macromolecules.[7][8] By monitoring changes in the ¹H-¹⁵N HSQC spectrum upon the addition of a ligand, researchers can map binding sites and quantify binding affinities.[4][6][7]

  • Chemical Shift Perturbation (CSP) : When a ligand binds, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks in the HSQC spectrum to shift.[9] Plotting these "chemical shift perturbations" onto the protein's structure reveals the binding interface.[6] Titrating the ligand and monitoring the shifts allows for the calculation of the dissociation constant (KD).[10][11]

Investigating Protein Dynamics

Protein function is intrinsically linked to its motion. ¹⁵N labeling enables the study of protein dynamics across a wide range of timescales through relaxation experiments. By measuring the T1 and T2 relaxation rates and the heteronuclear ¹H-¹⁵N Nuclear Overhauser Effect (NOE) for each backbone amide, researchers can characterize the flexibility and internal motions of the protein backbone.[12]

Experimental Workflow & Visualization

Workflow for NMR-Based Protein Analysis

The general workflow for using ¹⁵N labeled proteins in NMR studies involves protein expression and labeling, purification, NMR data acquisition, and subsequent data analysis to determine structure or map interactions.

NMR_Workflow Figure 1: Experimental Workflow for NMR Analysis using ¹⁵N Labeling cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_app Application & Data Interpretation Clone Gene Cloning into Expression Vector Transform Transformation into E. coli Expression Strain Clone->Transform Culture Culture in Minimal Media with ¹⁵NH₄Cl Transform->Culture Induce Induce Protein Expression (e.g., with IPTG) Culture->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Purify Protein Purification (e.g., Affinity Chromatography) Harvest->Purify SamplePrep NMR Sample Preparation (Buffer, D₂O) Purify->SamplePrep Acquire Acquire ¹H-¹⁵N HSQC Spectrum SamplePrep->Acquire FoldAssess Assess Protein Folding & Quality Acquire->FoldAssess Titration Ligand Titration (for Interaction Studies) FoldAssess->Titration If Folded Relaxation Relaxation Experiments (for Dynamics) FoldAssess->Relaxation If Folded StructureDet Structure Determination (with ¹³C Labeling) FoldAssess->StructureDet If Folded

Caption: Figure 1: Experimental Workflow for NMR Analysis using ¹⁵N Labeling.

Detailed Protocol: ¹⁵N Protein Labeling in E. coli for NMR

This protocol describes the preparation of a uniformly ¹⁵N-labeled protein in E. coli using M9 minimal medium.[13][14]

  • Prepare Stock Solutions :

    • 10x M9 Salts : Per liter, dissolve 60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, and 5 g ¹⁵NH₄Cl (as the sole nitrogen source). Autoclave.[14]

    • 20% (w/v) Glucose : Autoclave.

    • 1 M MgSO₄ & 1 M CaCl₂ : Autoclave separately.

    • 100x Trace Elements : Per liter, dissolve 5 g EDTA, 0.83 g FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·6H₂O, 10 mg H₃BO₃, and 1.6 mg MnCl₂·6H₂O. Adjust pH to 7.5 and filter sterilize.[14]

    • Vitamin Stocks : 1 mg/mL Biotin (B1667282) and 1 mg/mL Thiamin, filter sterilized.[14]

  • Starter Culture (Day 1) :

    • Inoculate a single colony of freshly transformed E. coli (e.g., BL21(DE3)) into 5 mL of rich medium (e.g., LB) with the appropriate antibiotic.

    • Grow overnight at 37°C with shaking.

  • Main Culture and Induction (Day 2) :

    • Prepare 1 L of M9 minimal medium by aseptically combining 100 mL of 10x M9 salts, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 0.1 mL of 1 M CaCl₂, 10 mL of 100x trace elements, 1 mL each of biotin and thiamin stocks, and the appropriate antibiotic in sterile water.[13]

    • Inoculate the 1 L M9 medium with the overnight starter culture.

    • Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression with IPTG (typically 0.5-1 mM final concentration).

    • Continue to culture for 3-5 hours (for soluble proteins) or overnight at a lower temperature (e.g., 18-25°C).

  • Harvest and Purification :

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[15]

    • The cell pellet can be stored at -80°C or used immediately for protein purification according to a standard protocol for the target protein.

  • NMR Sample Preparation :

    • The final purified protein should be in a low-salt buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5).

    • Concentrate the protein to 0.5-1.0 mM.

    • Add 5-10% (v/v) Deuterium Oxide (D₂O) for the NMR spectrometer's lock signal.[13]

Application in Mass Spectrometry (MS)

Metabolic labeling with ¹⁵N is a powerful method for accurate relative protein quantification in proteomics.[16][17][18] Unlike methods that label specific amino acids (like SILAC), ¹⁵N labeling incorporates the isotope into every nitrogen-containing molecule, including all amino acids, providing a comprehensive labeling of the entire proteome.[19][20]

Quantitative Proteomics

The core principle involves comparing two cell or organism populations: one grown in standard "light" (¹⁴N) medium and the other in "heavy" (¹⁵N) medium.[18][21]

  • Workflow : The two populations are subjected to different experimental conditions. After treatment, they are combined, and the proteins are extracted, digested (e.g., with trypsin), and analyzed by LC-MS/MS.[22]

  • Quantification : In the mass spectrum, each peptide from the heavy sample will appear at a higher mass-to-charge (m/z) ratio than its light counterpart. The mass shift depends on the number of nitrogen atoms in the peptide. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[16][23] This method minimizes sample preparation variability as the samples are combined early in the workflow.[16][24]

Protein Turnover Studies

Dynamic changes in protein levels are a result of both synthesis and degradation. ¹⁵N metabolic labeling is an excellent technique for measuring these rates on a proteome-wide scale.[25][26]

  • Pulse-Chase Analysis : In a typical experiment, cells are first grown in heavy (¹⁵N) medium until the proteome is fully labeled. They are then switched to light (¹⁴N) medium (the "chase"). Over time, the heavy proteins are degraded and replaced by newly synthesized light proteins.

  • Turnover Rate Calculation : By taking samples at different time points during the chase and measuring the ratio of heavy to light peptides for each protein, a degradation curve can be generated. The rate of decay of the heavy signal corresponds to the protein's turnover rate.[27] This approach has been used to reveal that protein lifetimes can vary dramatically within and across different tissues.[25][26]

Experimental Workflow & Visualization

Workflow for MS-Based Quantitative Proteomics

The workflow for ¹⁵N metabolic labeling in quantitative proteomics involves parallel cell culture, sample mixing, and mass spectrometry analysis to determine relative protein abundance.

MS_Workflow Figure 2: Workflow for Quantitative Proteomics using ¹⁵N Metabolic Labeling cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis CultureLight Grow Cells in 'Light' (¹⁴N) Medium TreatLight Control or Condition A CultureLight->TreatLight CultureHeavy Grow Cells in 'Heavy' (¹⁵N) Medium TreatHeavy Treatment or Condition B CultureHeavy->TreatHeavy Harvest Harvest Cells TreatLight->Harvest TreatHeavy->Harvest Combine Combine Cell Populations (1:1 Ratio) Harvest->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Peptide Identification LCMS->Identify Quantify Quantify ¹⁴N/¹⁵N Peptide Ratios Identify->Quantify Interpret Determine Relative Protein Abundance Quantify->Interpret

Caption: Figure 2: Workflow for Quantitative Proteomics using ¹⁵N Metabolic Labeling.

Detailed Protocol: ¹⁵N Metabolic Labeling in Mammalian Cell Culture

This protocol is adapted for adherent mammalian cells, a common system for quantitative proteomics.[19]

  • Prepare SILAC/¹⁵N Media :

    • Use DMEM or RPMI medium that lacks the amino acids to be labeled (e.g., lysine (B10760008) and arginine for standard SILAC). For full ¹⁵N labeling, a custom medium with all amino acids synthesized with ¹⁵N is required, or more commonly, specific ¹⁵N-labeled amino acids are used.[28]

    • Light Medium : Supplement the deficient medium with normal L-lysine and L-arginine.

    • Heavy Medium : Supplement with stable isotope-labeled L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).

    • Add dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.

  • Cell Adaptation and Labeling :

    • Culture cells in both light and heavy media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.[19]

    • Verify labeling efficiency (>95%) by running a small-scale MS analysis.[21]

  • Experimental Treatment :

    • Once fully labeled, treat the parallel cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).

  • Harvesting and Mixing :

    • Wash cells with PBS, then harvest (e.g., by scraping).

    • Count the cells from each population and combine them in a precise 1:1 ratio.

  • Protein Extraction and Digestion :

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Quantify the total protein concentration (e.g., using a BCA assay).

    • Perform in-solution or in-gel digestion of the protein mixture with trypsin.

  • LC-MS/MS Analysis and Data Processing :

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Use specialized software (e.g., MaxQuant, Protein Prospector) to identify peptides and quantify the intensity ratios of the light/heavy peptide pairs.[27][29] The software will calculate protein ratios based on the median of all identified peptide ratios for that protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters and results from NMR and MS experiments using ¹⁵N labeling.

Table 1: Key Quantitative Data in NMR Spectroscopy
ParameterDescriptionTypical Value/RangeApplication
¹⁵N Chemical Shift The resonance frequency of the ¹⁵N nucleus, sensitive to the local chemical environment.80 - 150 ppmProtein structure, folding assessment
Chemical Shift Perturbation (CSP) The weighted average change in ¹H and ¹⁵N chemical shifts upon ligand binding.0.05 - 1.0 ppmInteraction mapping, KD determination
¹H-¹⁵N NOE Measures the transfer of magnetization from ¹H to ¹⁵N, indicating backbone flexibility.-1 to 0.8Protein dynamics (fast motions)
T1/T2 Relaxation Times Rates of spin-lattice and spin-spin relaxation, related to molecular tumbling and dynamics.ms to sProtein dynamics, rotational correlation time
Table 2: Key Quantitative Data in Mass Spectrometry
ParameterDescriptionTypical Value/RangeApplication
¹⁵N Labeling Efficiency The percentage of ¹⁴N atoms successfully replaced by ¹⁵N in the heavy population.> 95%Prerequisite for accurate quantification[21][25]
Peptide ¹⁴N/¹⁵N Intensity Ratio The ratio of the integrated signal intensity of the light peptide to its heavy counterpart.0.1 - 10 (or higher)Relative peptide/protein quantification
Protein Ratio The median of all unique peptide ratios identified for a given protein.0.1 - 10 (or higher)Relative protein abundance changes
Protein Half-life (t₁/₂) The time required for 50% of a specific protein population to be degraded and replaced.Hours to YearsProtein turnover and stability studies[26]

References

Synthesis Pathway of Fmoc-L-Asn(Trt)-15N2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis pathway for Fmoc-L-Asn(Trt)-15N2, a critical building block in the synthesis of isotopically labeled peptides. Such peptides are invaluable tools in proteomics, metabolic studies, and drug development, enabling precise quantification and structural analysis through techniques like mass spectrometry and NMR spectroscopy.[1][2] The incorporation of the Trityl (Trt) group on the side chain of asparagine is crucial to prevent dehydration and nitrile formation during peptide synthesis, while the Fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine.[3][4]

I. Overall Synthesis Strategy

The synthesis of Fmoc-L-Asn(Trt)-15N2 is a multi-step process that begins with the synthesis of L-asparagine doubly labeled with 15N. This is followed by the protection of the side-chain amide with a trityl group and, finally, the protection of the α-amino group with an Fmoc group.

Synthesis_Pathway cluster_0 Step 1: Synthesis of ¹⁵N₂-L-Asparagine cluster_1 Step 2: Tritylation of Side Chain cluster_2 Step 3: Fmoc Protection of α-Amine A ¹⁵N-labeled inorganic raw materials (e.g., ¹⁵NH₄Cl) C ¹⁵N₂-L-Asparagine A->C Organic Synthesis B ¹⁵N-L-Aspartic Acid B->C D ¹⁵N₂-L-Asparagine F Nγ-Trityl-¹⁵N₂-L-Asparagine D->F Acetic Acid, Acetic Anhydride (B1165640), H₂SO₄ E Triphenylmethanol (B194598) E->F G Nγ-Trityl-¹⁵N₂-L-Asparagine I Fmoc-L-Asn(Trt)-¹⁵N₂ G->I Aqueous media or Ethyl Acetate/Water H Fmoc-OSu or Fmoc-Cl H->I

Caption: Overall synthetic workflow for Fmoc-L-Asn(Trt)-15N2.

II. Experimental Protocols

Step 1: Synthesis of ¹⁵N₂-L-Asparagine

The synthesis of doubly 15N-labeled L-asparagine can be achieved through organic synthesis from 15N-labeled precursors. A patented method describes the synthesis from 15N-labeled inorganic raw materials and 15N-labeled L-aspartic acid, which boasts high purity (>99%) and isotopic abundance (>99%).[5]

Materials:

  • ¹⁵N-labeled L-aspartic acid

  • ¹⁵N-labeled inorganic nitrogen source (e.g., ¹⁵NH₄Cl)

  • Coupling agents and solvents as required by the specific organic synthesis route.

Procedure: A detailed procedure is outlined in patent CN100398515C, which involves the conversion of ¹⁵N-L-aspartic acid to ¹⁵N₂-L-asparagine using an inorganic ¹⁵N source. This method is highlighted as being efficient, with a high utilization rate of the expensive ¹⁵N raw materials.[5] The process is designed to avoid racemization, yielding the desired L-isomer.[5]

Alternatively, a biocatalytic approach using asparagine synthetase can be employed. This method involves the enzymatic conversion of L-aspartic acid and an ammonia (B1221849) source to L-asparagine.

Step 2: Tritylation of the Asparagine Side Chain

The protection of the side-chain amide of asparagine with a trityl group is essential to prevent dehydration during subsequent peptide synthesis steps.

Materials:

  • ¹⁵N₂-L-Asparagine

  • Triphenylmethanol

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (B78521) solution

Procedure:

  • Dissolve ¹⁵N₂-L-Asparagine in glacial acetic acid.

  • Add triphenylmethanol to the solution. The molar ratio of triphenylmethanol to asparagine should be approximately 1.3-1.5:1.[3]

  • Add acetic anhydride as a dehydrating agent, followed by a catalytic amount of concentrated sulfuric acid.[3]

  • Maintain the reaction temperature at 30-40°C for 4-7 hours.[3]

  • After the reaction is complete, cool the mixture and adjust the pH to 6-7 with a sodium hydroxide solution to precipitate the product.[3]

  • Filter the precipitate and wash with water to obtain Nγ-Trityl-¹⁵N₂-L-Asparagine.

Tritylation_Workflow ¹⁵N₂-L-Asparagine ¹⁵N₂-L-Asparagine Dissolution\nin Acetic Acid Dissolution in Acetic Acid ¹⁵N₂-L-Asparagine->Dissolution\nin Acetic Acid Reaction with\nTriphenylmethanol,\nAcetic Anhydride,\nH₂SO₄ (cat.)\n(30-40°C, 4-7h) Reaction with Triphenylmethanol, Acetic Anhydride, H₂SO₄ (cat.) (30-40°C, 4-7h) Dissolution\nin Acetic Acid->Reaction with\nTriphenylmethanol,\nAcetic Anhydride,\nH₂SO₄ (cat.)\n(30-40°C, 4-7h) pH Adjustment\nto 6-7 pH Adjustment to 6-7 Reaction with\nTriphenylmethanol,\nAcetic Anhydride,\nH₂SO₄ (cat.)\n(30-40°C, 4-7h)->pH Adjustment\nto 6-7 Precipitation and\nFiltration Precipitation and Filtration pH Adjustment\nto 6-7->Precipitation and\nFiltration Nγ-Trityl-¹⁵N₂-L-Asparagine Nγ-Trityl-¹⁵N₂-L-Asparagine Precipitation and\nFiltration->Nγ-Trityl-¹⁵N₂-L-Asparagine

Caption: Experimental workflow for the tritylation of ¹⁵N₂-L-Asparagine.

Step 3: Fmoc Protection of the α-Amine

The final step is the protection of the α-amino group with the Fmoc protecting group.

Materials:

  • Nγ-Trityl-¹⁵N₂-L-Asparagine

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate or other suitable base

  • Dioxane/water or Ethyl acetate/water solvent system

  • Hydrochloric acid

Procedure:

  • Suspend Nγ-Trityl-¹⁵N₂-L-Asparagine in a suitable solvent system such as ethyl acetate/water.[3]

  • Add a solution of Fmoc-Cl or Fmoc-OSu and a base like sodium bicarbonate to the suspension.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • After completion, if using ethyl acetate/water, separate the organic layer.

  • Wash the organic layer with water, then cool and stir while adjusting the pH to 2-4 with dilute hydrochloric acid to precipitate the product.[3]

  • Filter the solid, wash with water until the pH is neutral, and dry under vacuum to yield the final product, Fmoc-L-Asn(Trt)-¹⁵N₂.[3]

Fmoc_Protection_Workflow Nγ-Trityl-¹⁵N₂-L-Asparagine Nγ-Trityl-¹⁵N₂-L-Asparagine Reaction with\nFmoc-Cl or Fmoc-OSu\nin basic solution Reaction with Fmoc-Cl or Fmoc-OSu in basic solution Nγ-Trityl-¹⁵N₂-L-Asparagine->Reaction with\nFmoc-Cl or Fmoc-OSu\nin basic solution Acidification\nto pH 2-4 Acidification to pH 2-4 Reaction with\nFmoc-Cl or Fmoc-OSu\nin basic solution->Acidification\nto pH 2-4 Precipitation and\nFiltration Precipitation and Filtration Acidification\nto pH 2-4->Precipitation and\nFiltration Washing and\nDrying Washing and Drying Precipitation and\nFiltration->Washing and\nDrying Fmoc-L-Asn(Trt)-¹⁵N₂ Fmoc-L-Asn(Trt)-¹⁵N₂ Washing and\nDrying->Fmoc-L-Asn(Trt)-¹⁵N₂

Caption: Experimental workflow for the Fmoc protection of Nγ-Trityl-¹⁵N₂-L-Asparagine.

III. Quantitative Data

The following table summarizes the available quantitative data for the synthesis and properties of the product and its intermediates.

ParameterStep/ProductValueReference
Purity ¹⁵N₂-L-Asparagine> 99%[5]
Isotopic Abundance ¹⁵N₂-L-Asparagine> 99%[5]
Yield Purification of Fmoc-Asn(Trt)-OH98% (98g from 100g)[6]
Melting Point Fmoc-L-Asn(Trt)-OH201-204 °C[7]
Optical Rotation Fmoc-L-Asn(Trt)-OH[α]20/D −15.0±1°, c = 1% in methanol[7]
Molecular Weight Fmoc-L-Asn(Trt)-¹⁵N₂598.66 g/mol

IV. Conclusion

The synthesis of Fmoc-L-Asn(Trt)-15N2 is a well-established, albeit multi-step, process. The key challenges lie in the efficient and pure synthesis of the isotopically labeled L-asparagine starting material and the careful execution of the protection steps to ensure high yields and purity of the final product. The use of the trityl protecting group is paramount for successful incorporation of asparagine into peptides via solid-phase peptide synthesis, preventing undesirable side reactions. This technical guide provides a comprehensive overview of the synthetic pathway and detailed protocols to aid researchers in the successful synthesis of this important labeled amino acid derivative.

References

A Technical Guide to L-Asparagine-N-Fmoc,N-beta-trityl-15N2: Sourcing and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and structural biology, the precise incorporation of isotopically labeled amino acids is paramount. L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is a critical building block for the synthesis of peptides containing asparagine labeled with the stable isotope ¹⁵N. This technical guide provides an in-depth overview of the commercial suppliers of this compound, its application in solid-phase peptide synthesis (SPPS), and key experimental considerations.

Commercial Supplier Overview

The availability of high-quality, isotopically enriched amino acid derivatives is crucial for the successful synthesis of labeled peptides. Several reputable suppliers offer this compound, each with specific product characteristics. The following table summarizes the offerings from prominent commercial vendors.

SupplierProduct NameCAS Number (Labeled)Isotopic PurityChemical PurityMolecular WeightApplications Cited
Cambridge Isotope Laboratories, Inc. L-Asparagine-N-Fmoc, N-β-trityl (¹⁵N₂, 98%)[1]204633-98-7[1]98%[1]Not specified598.66[1]Metabolomics, Proteomics, Metabolism, Biomolecular NMR, Clinical MS[1]
Sigma-Aldrich (Merck) Fmoc-Asn(Trt)-OH-¹⁵N₂204633-98-7[2]98 atom % ¹⁵N[2]95% (CP)[2]598.66[2]Peptide synthesis, bio NMR[2]
MedChemExpress (MCE) This compound[3][4]204633-98-7[3]Not specifiedNot specifiedNot specifiedTracer, internal standard for NMR, GC-MS, or LC-MS[5]
Eurisotop (a subsidiary of CIL) L-ASPARAGINE-N-FMOC, N-BETA-TRITYL (15N2, 98%)[6]204633-98-7[6]98%[6]98%[6]598.66[6]Not specified

Core Applications in Research

The primary application of Fmoc-Asn(Trt)-¹⁵N₂ is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce an isotopically labeled asparagine residue at a specific position within a peptide sequence.[6][7] This enables a range of downstream applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N label provides a sensitive probe for studying protein structure, dynamics, and interactions.

  • Mass Spectrometry (MS): Labeled peptides serve as ideal internal standards for the absolute quantification of proteins and peptides in complex biological samples, a technique often referred to as AQUA (Absolute QUantification of proteins).[7]

  • Metabolic Flux Analysis: Tracing the incorporation of ¹⁵N from labeled precursors through metabolic pathways.[5]

The use of the trityl (Trt) group for side-chain protection of asparagine offers significant advantages in SPPS. It enhances the solubility of the Fmoc-amino acid derivative and prevents potential side reactions, such as dehydration of the amide side chain, which can occur during the activation step.[5]

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows the standard workflow of Fmoc-SPPS. A representative protocol is detailed below.

General Workflow for Fmoc-SPPS

The synthesis involves a cyclical process of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Resin Support Fmoc_AA1 Fmoc-AA1-Resin Resin->Fmoc_AA1 Load First Amino Acid Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) Fmoc_AA1->Deprotection1 Washing1 DMF Wash Deprotection1->Washing1 H2N_AA1 H₂N-AA1-Resin Washing1->H2N_AA1 Coupling Coupling of Fmoc-Asn(Trt)-¹⁵N₂ (e.g., HCTU/DIPEA in DMF) H2N_AA1->Coupling Washing2 DMF Wash Coupling->Washing2 Fmoc_Asn_AA1 Fmoc-Asn(Trt)-¹⁵N₂-AA1-Resin Washing2->Fmoc_Asn_AA1 Repeat Repeat Cycles for Remaining Amino Acids Fmoc_Asn_AA1->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Labeled_Peptide Labeled Peptide Purification->Labeled_Peptide

Fig 1. General workflow for solid-phase peptide synthesis (SPPS).
Detailed Methodologies

1. Fmoc Deprotection:

  • Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Treat the resin with the deprotection reagent.

    • Agitate for an initial 3-5 minutes, drain, and then treat with fresh reagent for another 10-15 minutes to ensure complete removal of the Fmoc group.[8]

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[8]

2. Amino Acid Coupling:

  • Reagents:

    • Fmoc-Asn(Trt)-¹⁵N₂ (2-4 equivalents relative to resin loading).

    • Coupling agent, e.g., HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate(1-), 3-oxide) (2-4 equivalents).[9]

    • Base, e.g., N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents).

    • Solvent: DMF.

  • Procedure:

    • In a separate vessel, dissolve the Fmoc-Asn(Trt)-¹⁵N₂ and HCTU in DMF.

    • Add DIPEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[4]

    • Wash the resin thoroughly with DMF.

The logical relationship for the coupling reaction activation is illustrated below.

Coupling_Activation cluster_reagents Reagents Fmoc_Asn Fmoc-Asn(Trt)-¹⁵N₂ Activated_Ester Activated O-Acyl-isourea Ester Fmoc_Asn->Activated_Ester HCTU HCTU HCTU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Coupled_Peptide Fmoc-Asn(Trt)-¹⁵N₂-Peptide-Resin Activated_Ester->Coupled_Peptide Deprotected_Peptide H₂N-Peptide-Resin Deprotected_Peptide->Coupled_Peptide

Fig 2. Activation and coupling step in SPPS.

3. Cleavage and Side-Chain Deprotection:

  • Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Procedure:

    • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The trityl group from the asparagine side chain is removed during this step.[10]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

It is important to note that the cleavage of the trityl group from an N-terminal asparagine can sometimes be slow or incomplete under standard conditions.[11] In such cases, extending the cleavage time may be necessary to ensure complete deprotection.[5]

This guide provides a foundational understanding of the commercial sources and experimental application of this compound. For specific applications, optimization of coupling times, reagents, and cleavage conditions may be required to achieve high-purity labeled peptides.

References

Unlocking Biomolecular Insights: A Technical Guide to Stable Isotope Labeling for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution. Stable isotope labeling is a cornerstone of modern biomolecular NMR, enabling the study of larger and more complex systems. This in-depth guide provides a technical overview of the core principles, experimental protocols, and labeling strategies that are essential for successful biomolecular NMR studies.

The fundamental principle behind stable isotope labeling is the substitution of naturally abundant, NMR-inactive or less sensitive nuclei (e.g., ¹²C, ¹⁴N) with NMR-active, stable isotopes (e.g., ¹³C, ¹⁵N, ²H). This enrichment dramatically enhances the sensitivity and resolution of NMR experiments, facilitating the assignment of resonances and the determination of three-dimensional structures.[1][2][3]

Core Principles of Isotope Labeling

The choice of isotope and labeling strategy is dictated by the specific biological question and the size of the biomolecule under investigation. The most commonly used stable isotopes in biomolecular NMR are:

  • ¹⁵N (Nitrogen-15): With a natural abundance of only 0.37%, enriching proteins with ¹⁵N is a cost-effective first step for many NMR studies.[4] It allows for the acquisition of the relatively simple and highly informative ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each backbone and sidechain amide proton. This "fingerprint" spectrum is invaluable for assessing sample integrity, folding, and for mapping binding interfaces.[5][6]

  • ¹³C (Carbon-13): With a natural abundance of 1.1%, ¹³C labeling is crucial for the sequential assignment of protein backbone and sidechain resonances, a prerequisite for structure determination.[3] Double labeling with both ¹⁵N and ¹³C enables a suite of powerful triple-resonance experiments that correlate the backbone amide ¹H, ¹⁵N, and ¹³C nuclei.[7]

  • ²H (Deuterium): For larger proteins (>25 kDa), spectral overlap and rapid signal decay (transverse relaxation) become significant challenges.[2][8] Replacing non-exchangeable protons with deuterium (B1214612) simplifies crowded spectra and slows down relaxation, leading to sharper lines and improved spectral quality.[9][10]

Labeling Strategies: A Comparative Overview

The primary strategies for introducing stable isotopes into proteins can be broadly categorized as uniform, selective, and cell-free labeling.

Uniform Labeling

In this approach, the expression host is grown in a minimal medium where the sole sources of nitrogen and/or carbon are ¹⁵N- and/or ¹³C-labeled compounds, respectively.[3] This results in the incorporation of the stable isotopes throughout the entire protein.

  • ¹⁵N Uniform Labeling: Achieved by using ¹⁵NH₄Cl as the sole nitrogen source.

  • ¹³C Uniform Labeling: Achieved by using ¹³C-glucose as the sole carbon source.

  • Double (¹³C/¹⁵N) Uniform Labeling: Utilizes both ¹⁵NH₄Cl and ¹³C-glucose.

  • Triple (²H/¹³C/¹⁵N) Labeling: Performed in a D₂O-based minimal medium with ¹⁵NH₄Cl and ¹³C-glucose. This is particularly useful for studying large proteins.[10]

Selective Labeling

To simplify spectra and focus on specific regions of a protein, selective labeling strategies are employed. This can involve labeling only certain amino acid types or even specific atoms within an amino acid.[11][12]

  • Amino Acid-Specific Labeling: One or more ¹³C- or ¹⁵N-labeled amino acids are added to the growth medium. The host organism will preferentially incorporate these exogenous amino acids.[12]

  • Reverse Labeling (Selective Unlabeling): The protein is expressed in a fully labeled medium (e.g., ¹³C-glucose and ¹⁵NH₄Cl), but one or more unlabeled amino acids are added. This results in a uniformly labeled protein with specific unlabeled residue types.[3][13]

  • Methyl-Specific Labeling: This powerful technique is used for studying very large proteins and protein complexes. It involves the introduction of ¹³C-labeled methyl groups into a highly deuterated protein background, providing high-resolution probes in large biomolecular systems.[2]

Cell-Free Protein Synthesis

Cell-free protein synthesis (CFPS) has emerged as a powerful alternative to in vivo expression systems for isotope labeling.[1][14] In CFPS, the protein is synthesized in vitro using a cell extract that contains all the necessary machinery for transcription and translation. This "open" system allows for precise control over the reaction components, including the direct addition of labeled amino acids.[15][16]

Advantages of Cell-Free Labeling:

  • Efficiency: Reduces the amount of expensive labeled precursors required.[1]

  • Speed: Rapid production of labeled proteins.[14]

  • Toxicity: Enables the expression of proteins that are toxic to host cells.[16]

  • Selective Labeling: Highly efficient for amino acid-specific labeling with minimal scrambling.[15][17]

Quantitative Data for Isotope Labeling

The following tables summarize key quantitative parameters for planning and executing stable isotope labeling experiments for biomolecular NMR.

Isotope Source Typical Concentration in Minimal Medium Typical Isotopic Enrichment
¹⁵NH₄Cl1 g/L>98%
¹³C-Glucose2-4 g/L>98%
D₂O99.9%>95% (non-exchangeable protons)
Labeled Amino Acids (for selective labeling)50-250 mg/L>98%

Table 1: Common Isotope Sources and Enrichment Levels. This table provides typical concentrations for isotopic precursors in minimal media and the expected level of incorporation into the target protein.

Parameter Recommended Range Notes
Protein Concentration0.1 - 3 mMHigher concentrations are generally better for signal-to-noise.[18][19]
Sample Volume300 - 600 µLDependent on the type of NMR tube used.[18]
BufferPhosphate, MES, HEPESBuffer components should not have interfering signals.
pH5.5 - 7.5Must be optimized for protein stability.
Ionic Strength< 150 mMHigh salt can negatively impact probe performance.[20]
Additives5-10% D₂O, Protease Inhibitors, DSS/TSP (internal reference)D₂O is required for the NMR lock.[20]

Table 2: Typical NMR Sample Conditions. This table outlines the general requirements for a high-quality biomolecular NMR sample.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for uniform ¹⁵N labeling in E. coli and for cell-free protein synthesis.

Protocol 1: Uniform ¹⁵N Labeling in E. coli

This protocol describes the expression and labeling of a target protein in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

1. Pre-culture Preparation:

  • Inoculate a single colony of E. coli (typically BL21(DE3) strain) transformed with the expression plasmid into 5-10 mL of LB medium containing the appropriate antibiotic.
  • Grow overnight at 37°C with shaking.

2. Main Culture Growth:

  • Prepare 1 L of M9 minimal medium in a sterile flask.
  • Supplement the M9 medium with 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and the appropriate antibiotic.
  • Crucially, add 1 g of ¹⁵NH₄Cl as the sole nitrogen source.[20]
  • Inoculate the M9 medium with the overnight pre-culture (typically a 1:100 dilution).
  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

3. Protein Expression and Harvest:

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • Continue to grow the culture for an additional 3-5 hours at the optimal expression temperature for the target protein (often reduced to 18-25°C to improve solubility).
  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Discard the supernatant and store the cell pellet at -80°C until purification.

4. Protein Purification and Sample Preparation:

  • Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
  • Dialyze the purified protein into the final NMR buffer (see Table 2).
  • Concentrate the protein to the desired final concentration.
  • Add 5-10% (v/v) D₂O and an internal chemical shift reference (e.g., DSS or TSP).
  • Transfer the final sample to an NMR tube.

Protocol 2: Cell-Free Protein Synthesis for Isotope Labeling

This protocol provides a general workflow for producing an isotopically labeled protein using a commercially available E. coli S30 cell-free extract kit.

1. Reaction Setup:

  • Thaw all kit components on ice.
  • In a sterile microcentrifuge tube, combine the S30 extract, reaction buffer, and the plasmid DNA encoding the protein of interest.
  • Add the amino acid mixture. For uniform labeling, use a mixture containing the desired labeled amino acids (e.g., ¹⁵N-labeled amino acid mix). For selective labeling, add the specific labeled amino acid(s) to an otherwise unlabeled amino acid mixture.
  • Add T7 RNA polymerase.
  • Bring the final reaction volume to the recommended amount with nuclease-free water.

2. Incubation:

  • Incubate the reaction mixture at the recommended temperature (typically 30-37°C) for 2-4 hours.

3. Protein Purification:

  • If the protein is expressed with an affinity tag (e.g., His-tag, GST-tag), it can be purified directly from the reaction mixture using the appropriate affinity resin.
  • Wash the resin to remove unlabeled proteins from the cell extract.
  • Elute the labeled protein.

4. NMR Sample Preparation:

  • Exchange the buffer and prepare the final NMR sample as described in Protocol 1, steps 4.2-4.5.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in stable isotope labeling for biomolecular NMR.

UniformLabelingWorkflow cluster_preculture Pre-culture cluster_mainculture Main Culture cluster_expression Expression & Harvest cluster_downstream Downstream Processing PreCulture Inoculate E. coli in Rich Medium MainCulture Inoculate Minimal Medium PreCulture->MainCulture Inoculation IsotopeSource Add Isotope Source (e.g., 15NH4Cl, 13C-Glucose) Growth Grow to Mid-Log Phase (OD600 ~0.6-0.8) IsotopeSource->Growth Isotope Incorporation Induction Induce with IPTG Growth->Induction Expression Express Protein Induction->Expression Harvest Harvest Cells Expression->Harvest Purification Purify Protein Harvest->Purification NMR_Sample Prepare NMR Sample Purification->NMR_Sample

Caption: Workflow for uniform isotope labeling in E. coli.

LabelingStrategies cluster_uniform Uniform Labeling cluster_selective Selective Labeling cluster_cellfree Cell-Free Labeling Start Protein for NMR Uniform All residues labeled (15N, 13C, or 15N/13C) Start->Uniform Global Analysis Selective Specific residue types labeled Start->Selective Simplify Spectra CellFree Direct addition of labeled amino acids Start->CellFree Efficiency & Speed Reverse Specific residue types unlabeled Selective->Reverse Methyl Methyl groups labeled Selective->Methyl

Caption: Overview of major isotope labeling strategies.

NMR_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis Labeling Isotope Labeling Purification Protein Purification Labeling->Purification SamplePrep NMR Sample Formulation Purification->SamplePrep NMR_Exp NMR Experiments (e.g., HSQC, HNCA) SamplePrep->NMR_Exp Processing Data Processing (Fourier Transform) NMR_Exp->Processing Assignment Resonance Assignment Processing->Assignment Constraints Generate Structural Constraints (NOEs, RDCs) Assignment->Constraints StructureCalc Structure Calculation Constraints->StructureCalc Validation Structure Validation StructureCalc->Validation

Caption: General workflow for protein structure determination by NMR.

Conclusion

Stable isotope labeling is a powerful and versatile technology that has revolutionized biomolecular NMR. By enabling the study of increasingly complex biological systems, it continues to provide profound insights into the fundamental molecular processes of life. The choice of an appropriate labeling strategy, coupled with meticulous experimental execution, is paramount for acquiring high-quality NMR data and ultimately, for advancing our understanding of protein structure, function, and dynamics in the context of both basic research and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Asn(Trt)-¹⁵N₂ in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of ¹⁵N₂-labeled Fmoc-Asn(Trt)-OH into peptides via solid-phase peptide synthesis (SPPS). The use of isotopically labeled amino acids is a powerful tool in drug discovery and development, enabling detailed structural and metabolic studies. The trityl (Trt) protecting group on the asparagine side chain is crucial for preventing dehydration and related side reactions during peptide synthesis, leading to significantly purer peptides.[1][2]

Advantages of Using Fmoc-Asn(Trt)-OH

The incorporation of asparagine in Fmoc-based SPPS can be challenging due to the potential for the side-chain amide group to dehydrate during the carboxyl activation step. This dehydration results in the formation of a β-cyano-alanine residue, which is difficult to separate from the desired peptide.[2][3] The use of a trityl (Trt) protecting group on the asparagine side chain offers several key advantages:

  • Prevention of Side-Chain Dehydration: The bulky trityl group effectively shields the amide functionality, preventing the formation of nitrile impurities, especially when using carbodiimide-based coupling reagents.[1][2]

  • Improved Solubility: Fmoc-Asn(Trt)-OH exhibits enhanced solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the unprotected Fmoc-Asn-OH.[1][2] This improved solubility ensures more efficient and complete coupling reactions.

  • Higher Purity of Crude Peptides: By minimizing side reactions, the use of Fmoc-Asn(Trt)-OH leads to a cleaner crude peptide product, which simplifies the subsequent purification process and generally results in a higher overall yield of the target peptide.[1]

Quantitative Data Overview

While specific quantitative data for Fmoc-Asn(Trt)-¹⁵N₂ is not extensively published, the chemical behavior is expected to be nearly identical to the unlabeled analog. The following tables summarize typical performance characteristics based on data for Fmoc-Asn(Trt)-OH.

Table 1: Comparison of Coupling Reagents for Fmoc-Asn(Trt)-OH

Coupling ReagentActivating AdditiveTypical Coupling TimeRelative EfficiencyNotes
HBTU/HATUHOBt/HOAt30-60 minVery HighGenerally provides rapid and efficient coupling.
PyBOPHOBt30-60 minVery HighAnother highly effective phosphonium-based reagent.
DICHOBt/Oxyma60-120 minHighA carbodiimide-based method; the use of additives is crucial to suppress side reactions.

Table 2: Expected Yield and Purity

Peptide CharacteristicExpected OutcomeFactors Influencing Outcome
Crude Peptide Purity >70% (target peptide)Sequence difficulty, coupling efficiency, and prevention of side reactions.
Final Yield (after purification) 15-40%Length of the peptide, number of difficult couplings, and purification efficiency.
¹⁵N₂ Incorporation Efficiency >98%The isotopic purity of the starting Fmoc-Asn(Trt)-¹⁵N₂ material.

Experimental Protocols

The following protocols outline the key steps for incorporating Fmoc-Asn(Trt)-¹⁵N₂ into a peptide sequence using a standard Fmoc/tBu strategy on an automated or manual peptide synthesizer.

Resin Selection and Swelling
  • Resin: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add a sufficient volume of DMF to cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF.

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

  • Reagent: 20% piperidine (B6355638) in DMF (v/v).

  • Procedure:

    • Add the 20% piperidine solution to the swollen resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-Asn(Trt)-¹⁵N₂

This protocol describes the activation and coupling of the ¹⁵N₂-labeled asparagine derivative.

  • Reagents:

    • Fmoc-Asn(Trt)-¹⁵N₂ (3-5 equivalents relative to resin loading)

    • Coupling reagent (e.g., HBTU, HATU, or PyBOP; 3-5 equivalents)

    • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine; 6-10 equivalents)

    • Anhydrous DMF

  • Procedure:

    • In a separate vessel, dissolve Fmoc-Asn(Trt)-¹⁵N₂ and the coupling reagent in DMF.

    • Add the base to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-120 minutes at room temperature. The exact time will depend on the coupling reagent and the specific peptide sequence.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • (Optional but recommended) Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Capping (Optional)

If the coupling reaction is incomplete, any unreacted free amines should be capped to prevent the formation of deletion sequences.

  • Reagent: Acetic anhydride (B1165640) and DIPEA in DMF.

  • Procedure:

    • Treat the resin with a solution of acetic anhydride (0.5 M) and DIPEA (0.25 M) in DMF for 10-15 minutes.

    • Drain the capping solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the trityl group from the ¹⁵N₂-labeled asparagine.

  • Cleavage Cocktail: A common and effective cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

  • Procedure:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. Note that if the Asn(Trt) residue is at the N-terminus, a longer cleavage time may be required for complete deprotection.[4][5] The solution may turn yellow or orange due to the release of the trityl cations.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Peptide Purification and Analysis
  • Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purified peptide should be analyzed by mass spectrometry to confirm the correct mass, including the incorporation of the two ¹⁵N isotopes, and by analytical RP-HPLC to determine its purity.

Diagrams

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Asn(Trt)-15N2, HBTU/DIPEA in DMF) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Repeat Repeat for Each Amino Acid Wash2->Repeat Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Repeat->Deprotection Purification 5. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS)

Cleavage_Process Start Peptide-Resin Fmoc-Asn(Trt)-¹⁵N₂ Incorporated TFA_Cocktail TFA Cleavage Cocktail (TFA, Scavengers) Reaction Cleavage Reaction (2-4 hours, RT) Start->Reaction TFA_Cocktail->Reaction Filtration Filtration Reaction->Filtration Resin_Waste Resin Waste Filtration->Resin_Waste Peptide_Solution Crude Peptide in TFA Protecting Groups Removed Filtration->Peptide_Solution Precipitation Precipitation (Cold Diethyl Ether) Peptide_Solution->Precipitation Purification Purification (RP-HPLC) & Analysis (MS) Precipitation->Purification Final_Product Purified ¹⁵N₂-Labeled Peptide Purification->Final_Product

Caption: Peptide Cleavage and Purification Workflow

References

Application Notes for L-Asparagine-N-Fmoc,N-beta-trityl-¹⁵N₂ in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Asparagine-N-Fmoc,N-beta-trityl-¹⁵N₂ is a critical reagent for modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the site-specific incorporation of a stable isotope label into peptides and proteins. This isotopic labeling is instrumental for a variety of advanced NMR studies aimed at elucidating protein structure, dynamics, and interactions. The strategic placement of ¹⁵N labels, particularly within the side chain of asparagine residues, offers a powerful tool to probe specific regions of a biomolecule without the spectral complexity arising from uniform labeling.

Key Applications

  • Simplifying Complex NMR Spectra: The selective incorporation of ¹⁵N-labeled asparagine residues helps to reduce spectral overlap in large proteins, facilitating resonance assignment and analysis.[1][2]

  • Probing Protein Structure and Dynamics: The side-chain amide groups of asparagine are frequently involved in hydrogen bonding and play a crucial role in stabilizing protein structure.[3][4][5] ¹⁵N labeling of these groups allows for the detailed study of local dynamics and conformational changes.

  • Investigating Protein-Ligand and Protein-Protein Interactions: Changes in the chemical environment of ¹⁵N-labeled asparagine residues upon binding to other molecules can be readily monitored by NMR, providing insights into interaction interfaces and binding affinities.[6]

  • Paramagnetic NMR Spectroscopy: Selective ¹⁵N labeling is particularly advantageous in paramagnetic NMR studies. It allows for the determination of magnetic susceptibility anisotropy tensors based on pseudocontact shifts of the amide side-chain protons, yielding valuable long-range structural restraints.[3][4][7]

  • Solid-Phase Peptide Synthesis (SPPS): The Fmoc and trityl protecting groups make this compound ideal for incorporation into synthetic peptides using standard Fmoc-based SPPS protocols.[8][9][10] This allows for the precise placement of the ¹⁵N label at any desired asparagine position in the peptide sequence.

  • Metabolic Labeling Studies: While the provided compound is designed for chemical synthesis, the broader application of ¹⁵N-asparagine in metabolic labeling of cells provides a complementary approach for studying nitrogen metabolism and amino acid biosynthesis pathways.[11][12]

Quantitative Data Summary

The efficiency of incorporating ¹⁵N-labeled asparagine can vary depending on the expression system and labeling strategy. The following table summarizes representative isotopic labeling yields.

Labeling StrategyProtein/System¹⁵N Labeling Yield (%)Reference(s)
Selective ¹⁵N Side-Chain LabelingE. coli expressed~98%[4]
Simultaneous Selective LabelingE. coli expressed59% (Asn side-chain)[4]

Experimental Protocols

Protocol 1: Incorporation of L-Asparagine-N-Fmoc,N-beta-trityl-¹⁵N₂ via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-Asn(Trt)-¹⁵N₂ onto a solid support resin during standard Fmoc-based peptide synthesis.

Materials:

  • Fmoc-Asn(Trt)-¹⁵N₂

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HCTU, DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-Asn(Trt)-¹⁵N₂ and a similar molar equivalent of an activating agent (e.g., HCTU) in DMF. Add 6-10 equivalents of a base such as N,N-Diisopropylethylamine (DIEA). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling.

  • Washing: Wash the resin as described in step 3 to remove excess reagents.

  • Repeat Cycle: Continue the cycle of deprotection, washing, and coupling for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Selective ¹⁵N Side-Chain Labeling of Asparagine in E. coli

This protocol describes a method for producing a protein with selectively ¹⁵N-labeled asparagine side chains in an E. coli expression system. This method relies on providing ¹⁵NH₄Cl as the sole nitrogen source in a medium supplemented with specific unlabeled amino acids to direct the ¹⁵N label to the asparagine side chain.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (isotopic purity >98%).

  • Glucose (or other carbon source).

  • Unlabeled L-glutamine.

  • Standard antibiotics.

  • IPTG for induction.

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed E. coli into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture Preparation: Prepare M9 minimal medium. Crucially, omit the standard NH₄Cl.

  • Inoculation and Growth: Inoculate the M9 medium with the overnight pre-culture. Add ¹⁵NH₄Cl as the sole nitrogen source (e.g., 1 g/L). To achieve selective labeling of the asparagine side chain, supplement the medium with unlabeled L-glutamine at a concentration that suppresses the transfer of the ¹⁵N label to glutamine side chains (e.g., 1-2 g/L).[4]

  • Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Protein Purification: Purify the protein of interest from the cell lysate using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O. Concentrate the protein to the desired concentration for NMR analysis (typically 0.5-1 mM).[13]

Visualizations

Experimental_Workflow_for_Selective_Labeling start E. coli Culture (M9 Minimal Medium) add_nutrients Supplement with: - ¹⁵NH₄Cl (sole N source) - Unlabeled Glutamine - Glucose start->add_nutrients Nutrient Addition growth Cell Growth (to OD₆₀₀ 0.6-0.8) add_nutrients->growth induction Induce Protein Expression (IPTG) growth->induction expression Protein Expression (18-25°C, 12-16h) induction->expression harvest Cell Harvesting & Lysis expression->harvest purification Protein Purification (Chromatography) harvest->purification nmr_sample NMR Sample Preparation purification->nmr_sample analysis Biomolecular NMR Analysis nmr_sample->analysis

Caption: Workflow for selective ¹⁵N labeling of proteins in E. coli.

SPPS_Workflow resin Start: Solid Support Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Couple Fmoc-Asn(Trt)-¹⁵N₂ (HCTU/DIEA in DMF) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 cycle Repeat for next AA wash2->cycle cycle->deprotect1 Yes cleave Cleavage from Resin & Side-chain Deprotection cycle->cleave No purify Purify Peptide (RP-HPLC) cleave->purify final_product ¹⁵N-labeled Peptide purify->final_product

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for ¹⁵N incorporation.

References

Application of Fmoc-Asn(Trt)-15N2 for Protein Structure Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of protein structure is fundamental to understanding biological function and for the rational design of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structures and dynamics of proteins in solution. Isotope labeling, particularly with ¹⁵N, is often a prerequisite for high-resolution NMR studies of proteins and peptides, as it enhances sensitivity and enables the use of advanced multi-dimensional experiments.[1][2]

Fmoc-Asn(Trt)-¹⁵N₂ is a critical reagent for the site-specific incorporation of a ¹⁵N-labeled asparagine residue into a peptide or protein sequence via Solid-Phase Peptide Synthesis (SPPS). The Fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the acid-labile trityl (Trt) group protects the side-chain amide of asparagine. This side-chain protection is crucial to prevent dehydration and subsequent side reactions during peptide synthesis.[3][4] The presence of two ¹⁵N atoms, one in the backbone amide and one in the side-chain amide, provides unique spectroscopic probes for detailed structural analysis.

This document provides detailed application notes and protocols for the use of Fmoc-Asn(Trt)-¹⁵N₂ in the synthesis of labeled peptides for protein structure analysis by NMR spectroscopy.

Key Applications

The site-specific incorporation of ¹⁵N-labeled asparagine using Fmoc-Asn(Trt)-¹⁵N₂ offers several advantages for protein structure and function studies:

  • Simplification of Complex NMR Spectra: For larger proteins, uniform ¹⁵N labeling can lead to highly congested spectra. Site-specific labeling of asparagine residues allows for the unambiguous assignment and analysis of signals from specific regions of the protein.[5]

  • Probing Hydrogen Bonding and Protein Folding: The asparagine side-chain amide can participate in hydrogen bonding networks that are critical for stabilizing protein structure. The ¹⁵N-labeled side-chain amide provides a direct probe to investigate these interactions.[5][6]

  • Investigating Protein-Ligand and Protein-Protein Interactions: Changes in the chemical environment of a ¹⁵N-labeled asparagine residue upon binding to another molecule can be readily detected by NMR, allowing for the mapping of interaction interfaces and the characterization of binding events.[7][8][9]

  • Studying Enzyme Mechanisms: If an asparagine residue is located in the active site of an enzyme, its ¹⁵N label can be used to monitor conformational changes and interactions during the catalytic cycle.

  • Dynamics Studies: NMR relaxation experiments on the ¹⁵N-labeled asparagine can provide insights into the local dynamics and flexibility of the peptide backbone and side chains.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-Asn(Trt)-¹⁵N₂
PropertyValue
Molecular FormulaC₃₈H₃₂¹⁵N₂O₅
Molecular Weight598.66 g/mol
Isotopic Purity≥98 atom % ¹⁵N
Chemical Purity≥95% (CP)
AppearanceSolid
Storage Temperature2-8°C
Table 2: Representative Coupling Efficiency of Fmoc-Asn(Trt)-OH in SPPS
Coupling ReagentActivation TimeCoupling TimeCoupling Efficiency (%)Reference
HBTU/HOBt/DIPEA2 min30 min>99[10]
DIC/Oxyma5 min45 min>99[11]
HATU/HOAt/Collidine2 min30 min>99[12]
Note: Coupling efficiencies are sequence-dependent and may require optimization.
Table 3: Example ¹H and ¹⁵N Chemical Shifts for a ¹⁵N-Labeled Asparagine Side Chain in a Model Peptide
Atom¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Nδ₂-~113.5
Hδ₂₁ (trans)~7.45-
Hδ₂₂ (cis)~6.80-
Note: Chemical shifts are highly sensitive to the local chemical environment and can vary significantly. These values are for a random coil conformation.[13][14][15]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a ¹⁵N-Labeled Asparagine Residue

This protocol describes the manual synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-Asn(Trt)-¹⁵N₂

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Incorporation of Fmoc-Asn(Trt)-¹⁵N₂:

    • Follow the same coupling procedure as in step 3, using Fmoc-Asn(Trt)-¹⁵N₂. Due to the bulky Trt group, a double coupling may be necessary to ensure high efficiency.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for the labeled residue) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Trp, add 2.5% DTT.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired peptide.

    • Confirm the identity and purity of the peptide by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized ¹⁵N-labeled peptide

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.

    • Add D₂O to a final concentration of 5-10% for the spectrometer lock.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Typical acquisition parameters for a ¹H-¹⁵N HSQC experiment are provided in Table 4.

Table 4: Typical Acquisition Parameters for a ¹H-¹⁵N HSQC Experiment
ParameterValue
Spectrometer Frequency≥ 600 MHz
Temperature298 K (25°C)
¹H Spectral Width12-16 ppm
¹⁵N Spectral Width30-40 ppm
Number of Scans8-16 per increment
Number of Increments in t₁128-256
Relaxation Delay1.0-1.5 s

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_nmr NMR Analysis resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling labeled_coupling Fmoc-Asn(Trt)-15N2 Coupling coupling->labeled_coupling deprotection2 Final Deprotection labeled_coupling->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage purification RP-HPLC Purification cleavage->purification ms_analysis Mass Spectrometry purification->ms_analysis lyophilization Lyophilization ms_analysis->lyophilization sample_prep NMR Sample Preparation lyophilization->sample_prep nmr_acquisition 1H-15N HSQC Acquisition sample_prep->nmr_acquisition data_analysis Structure & Dynamics Analysis nmr_acquisition->data_analysis signaling_pathway_application cluster_gpcr GPCR Signaling cluster_nmr_study NMR Study gpcr GPCR with 15N-Asn g_protein G-Protein gpcr->g_protein Activation nmr 1H-15N HSQC gpcr->nmr g_protein->nmr ligand Ligand ligand->gpcr Binding csp Chemical Shift Perturbation nmr->csp interface Interaction Interface Mapping csp->interface

References

Revolutionizing Quantitative Proteomics: Mass Spectrometry of Peptides with 15N2-Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The precise quantification of proteins is paramount in understanding cellular processes, identifying disease biomarkers, and accelerating drug development. Stable isotope labeling with amino acids in cell culture (SILAC) has emerged as a powerful technique for accurate mass spectrometry-based quantitative proteomics.[1][2] This application note details the use of ¹⁵N₂-labeled asparagine (¹⁵N₂-Asn) in metabolic labeling experiments for the relative and absolute quantification of peptides and proteins. The incorporation of ¹⁵N₂-Asn provides a distinct mass shift, enabling clear differentiation between light and heavy-labeled peptides, thereby offering high accuracy and reproducibility in quantitative studies.[3]

Asparagine plays a critical role in various cellular functions, including protein synthesis and nucleotide biosynthesis.[4] Its metabolism is intricately linked to key signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[4] Dysregulation of asparagine metabolism and the mTOR pathway is implicated in numerous diseases, including cancer.[5] Therefore, the ability to accurately quantify proteins involved in these processes using ¹⁵N₂-Asn labeling can provide invaluable insights into disease mechanisms and therapeutic interventions.

This document provides detailed protocols for the metabolic labeling of cells with ¹⁵N₂-Asn, sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, it presents a framework for data analysis and showcases the application of this technique in studying the mTOR signaling pathway.

Experimental Protocols

I. Metabolic Labeling of Cells with ¹⁵N₂-Asparagine (SILAC)

This protocol outlines the steps for incorporating ¹⁵N₂-Asparagine into the proteome of cultured cells.

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in L-asparagine

  • "Light" L-Asparagine

  • "Heavy" ¹⁵N₂-L-Asparagine (¹⁵N₂, 98%+)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Culture Adaptation:

    • Culture cells for at least five passages in the SILAC medium supplemented with "light" L-asparagine and dFBS to ensure complete incorporation of the light amino acid and to adapt the cells to the specialized medium.

  • Labeling:

    • For the "heavy" labeled cell population, replace the light L-asparagine with "heavy" ¹⁵N₂-L-Asparagine at the same concentration.

    • Culture the cells for a minimum of five to six doublings to achieve >97% incorporation of the heavy label.[6]

  • Experimental Treatment:

    • Once labeling is complete, treat the "light" and "heavy" cell populations according to the experimental design (e.g., drug treatment vs. control).

  • Cell Harvesting:

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells from each population to ensure equal numbers are mixed.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio. The mixed cell pellet can be stored at -80°C until further processing.

II. Protein Extraction and Digestion

This protocol describes the lysis of labeled cells and the enzymatic digestion of proteins into peptides.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Cell Lysis:

    • Resuspend the mixed cell pellet in lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • In-solution Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of detergents in the lysis buffer.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 desalting column according to the manufacturer's protocol.

    • Dry the desalted peptides in a vacuum centrifuge.

III. LC-MS/MS Analysis

This protocol provides general parameters for the analysis of ¹⁵N₂-Asn labeled peptides by LC-MS/MS.

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 75 µm ID x 15 cm, 2 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

  • Gradient: A linear gradient from 2% to 35% B over 60-120 minutes is a good starting point and should be optimized for sample complexity.[7]

  • Flow Rate: 200-300 nL/min.

MS Parameters:

  • Ionization Mode: Positive.

  • Data Acquisition: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).[8]

  • Full Scan (MS1):

    • Resolution: 60,000-120,000.

    • Scan Range: m/z 350-1500.

  • MS/MS Scan (MS2):

    • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[9]

    • Resolution: 15,000-30,000.

    • Isolation Window: 1.2-2.0 m/z.

    • Normalized Collision Energy: 27-35% (should be optimized).[10]

Data Presentation

Quantitative data from SILAC experiments are typically presented in tables, allowing for easy comparison of protein abundance between different conditions. The ratio of the heavy to light peptide peak intensities reflects the relative abundance of the protein.

Table 1: Example of Quantitative Data for mTOR Pathway Proteins

Protein NameGene NamePeptide SequenceLight Intensity (Arbitrary Units)Heavy Intensity (Arbitrary Units)Ratio (Heavy/Light)
Serine/threonine-protein kinase mTORMTORIWYDGEAEVAGYNK1.5E+083.2E+082.13
Regulatory-associated protein of mTORRPTORALDFFNLIGR9.8E+071.1E+081.12
Ribosomal protein S6 kinase beta-1RPS6KB1YLGSPSVNR2.1E+075.5E+072.62
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1IIYNLDR4.5E+082.3E+080.51
Asparagine SynthetaseASNSVLPDSFNEK6.7E+061.8E+072.69

Note: This table is a representative example and the data are hypothetical. The asparagine residue (N) is highlighted to indicate the position of the ¹⁵N₂ label in the heavy peptide.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for quantitative proteomics using ¹⁵N₂-Asparagine labeling is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Light Culture Light Culture Combine Cells (1:1) Combine Cells (1:1) Light Culture->Combine Cells (1:1) Heavy Culture\n(15N2-Asn) Heavy Culture (15N2-Asn) Heavy Culture\n(15N2-Asn)->Combine Cells (1:1) Cell Lysis Cell Lysis Combine Cells (1:1)->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Peptide Desalting Peptide Desalting Protein Digestion->Peptide Desalting LC-MS/MS LC-MS/MS Peptide Desalting->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantification & Identification Quantification & Identification Data Analysis->Quantification & Identification

Experimental workflow for quantitative proteomics using ¹⁵N₂-Asparagine.

Asparagine Metabolism and mTOR Signaling Pathway

Asparagine metabolism is closely integrated with the mTOR signaling pathway, a critical regulator of cell growth and anabolism. Intracellular asparagine levels can influence mTORC1 activity, thereby coordinating protein and nucleotide synthesis.[4]

mtor_pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT TSC Complex TSC Complex AKT->TSC Complex Rheb Rheb TSC Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Nucleotide Synthesis Nucleotide Synthesis mTORC1->Nucleotide Synthesis Aspartate Aspartate Asparagine Synthetase (ASNS) Asparagine Synthetase (ASNS) Aspartate->Asparagine Synthetase (ASNS) Glutamine Glutamine Glutamine->Asparagine Synthetase (ASNS) Asparagine Asparagine Asparagine Synthetase (ASNS)->Asparagine Asparagine->mTORC1 influences

Simplified diagram of the mTOR signaling pathway and its link to asparagine metabolism.

Fragmentation of ¹⁵N₂-Asparagine Containing Peptides

During tandem mass spectrometry, peptides are fragmented to determine their amino acid sequence. In peptides containing ¹⁵N₂-Asn, the two nitrogen atoms in the asparagine side chain are heavy isotopes. When a peptide containing heavy asparagine is fragmented by CID or HCD, the resulting b- and y-ions will exhibit a mass shift corresponding to the number of heavy nitrogen atoms they contain.

For a peptide fragment containing the ¹⁵N₂-Asn residue, the mass will be increased by 2 Da compared to its light counterpart. This allows for the confident identification and quantification of asparagine-containing peptides. A characteristic neutral loss of ammonia (B1221849) (NH₃) is often observed from the side chain of asparagine during fragmentation.[11] For ¹⁵N₂-Asn, this would correspond to a neutral loss of ¹⁵N¹H₃, resulting in a mass loss of 18 Da. It is also important to consider the potential for deamidation of asparagine, which results in a +0.984 Da mass shift, converting asparagine to aspartic acid.[12] High-resolution mass spectrometry is crucial to distinguish this from the isotopic peaks of the unmodified peptide.

By leveraging the specific mass shifts and fragmentation patterns of ¹⁵N₂-Asn labeled peptides, researchers can achieve highly accurate and reliable quantification of proteins, paving the way for new discoveries in cellular biology and disease research.

References

Application Notes and Protocols for Trityl Group Deprotection of ¹⁵N Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) protecting group is widely employed for the side-chain amide of asparagine (Asn) in Fmoc-based solid-phase peptide synthesis (SPPS). Its acid-labile nature allows for removal during the final cleavage from the resin using trifluoroacetic acid (TFA). However, a common challenge arises with the deprotection of an N-terminal asparagine residue, where the removal of the trityl group can be sluggish and incomplete under standard conditions, leading to lower yields and product impurities.[1][2][3] This document provides a detailed overview of deprotection conditions, protocols, and considerations for the efficient removal of the trityl group from ¹⁵N labeled asparagine residues.

The use of a stable isotope label such as ¹⁵N on the side-chain of asparagine is a valuable tool in various proteomics and NMR-based structural biology studies. While the ¹⁵N isotope is not expected to alter the chemical reactivity of the asparagine residue, careful optimization of the deprotection step is crucial to ensure high yield and purity of the final labeled peptide.

Deprotection Conditions and Considerations

The complete removal of the trityl group from the asparagine side-chain is critical for obtaining the desired peptide in high purity. Several factors influence the efficiency of this deprotection step.

Standard Deprotection Cocktails

A common reagent for the final cleavage and deprotection in Fmoc-SPPS is a mixture of TFA with scavengers. A widely used cocktail is:

  • TFA/TIS/H₂O (95:2.5:2.5, v/v/v)

Where:

  • TFA (Trifluoroacetic acid): The strong acid that cleaves the trityl group.

  • TIS (Triisopropylsilane): A scavenger to quench the reactive trityl cations generated during deprotection, preventing side reactions such as alkylation of sensitive residues like tryptophan and tyrosine.[4]

  • H₂O (Water): Acts as a scavenger and can aid in the cleavage process.

Challenges with N-terminal Trityl-Asparagine

Studies have shown that the deprotection of an N-terminal Asn(Trt) residue is significantly slower compared to an internal Asn(Trt) residue.[1][2] This is attributed to the proximity of the protonated N-terminal amino group, which is thought to sterically hinder the cleavage of the trityl group.[5] Incomplete deprotection results in a mixed population of the desired peptide and the trityl-protected peptide, complicating purification and reducing the overall yield.

Recommended Modifications for Efficient Deprotection

To address the issue of incomplete deprotection of N-terminal Asn(Trt), the following modifications to the standard protocol are recommended:

  • Extended Reaction Time: Increasing the duration of the TFA cleavage reaction is a straightforward and effective method to ensure complete removal of the trityl group. While a standard cleavage time is often 2 hours, extending it to 4 hours is recommended for peptides with N-terminal Asn(Trt).[6] Some protocols suggest that the reaction is usually complete within 1 hour at room temperature, but should be extended to 2 hours for N-terminal Asn(Trt).[3]

  • Use of More Labile Protecting Groups: An alternative strategy is to use a more acid-labile trityl derivative for the protection of the asparagine side-chain. The 4-methyltrityl (Mtt) group has been shown to be more rapidly cleaved than the trityl group, leading to complete deprotection under standard conditions.[2][7] The general order of lability for trityl-based protecting groups is Mmt > Mtt > Trt.[8]

Considerations for ¹⁵N Labeled Asparagine

Currently, there is no evidence to suggest that the presence of a ¹⁵N stable isotope on the side-chain amide of asparagine affects the kinetics or mechanism of trityl group deprotection. Stable isotopes generally do not influence the chemical reactivity of a molecule in this context. Therefore, the same deprotection conditions and considerations for standard asparagine apply to its ¹⁵N labeled counterpart. However, as with any valuable isotopically labeled material, optimizing the deprotection to maximize yield is of high importance.

Data Summary

The following tables summarize the key findings and recommendations from the literature regarding trityl group deprotection from asparagine.

Table 1: Comparison of Deprotection Strategies for N-terminal Asn(Trt)

StrategyObservationRecommendationReference
Standard TFA Cleavage (e.g., 2 hours) Incomplete deprotection, leading to low yields and impure products.Not recommended for peptides with N-terminal Asn(Trt).[1][2]
Extended TFA Cleavage Improved deprotection efficiency.Extend cleavage time to 4 hours for complete removal.[6]
Use of Methyltrityl (Mtt) Group More rapid and complete deprotection compared to the Trt group.A suitable alternative to Trt for protecting the Asn side-chain, especially at the N-terminus.[2][7]
Use of Xanthenyl (Xan) Group Overcomes the problem of incomplete deprotection.An effective alternative protecting group for asparagine.[9]

Table 2: Common Scavenger Cocktails for Trityl Deprotection

Scavenger CocktailComposition (v/v)Notes
Standard TFA/TIS/H₂O (95:2.5:2.5)A widely used and effective cocktail for most applications.[10]
For Peptides with Sensitive Residues TFA/TIS/H₂O/EDT (e.g., 94:1:2.5:2.5)The addition of 1,2-ethanedithiol (B43112) (EDT) can be beneficial for peptides containing cysteine.
Reagent K TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)A more complex cocktail for challenging sequences, though often not necessary with modern protecting groups.

Experimental Protocols

The following are detailed protocols for the deprotection of the trityl group from a ¹⁵N labeled asparagine-containing peptide synthesized on a solid support.

Protocol 1: Extended TFA Cleavage for N-terminal Asn(Trt)

This protocol is recommended for peptides containing an N-terminal ¹⁵N-Asn(Trt) residue.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. Prepare fresh.

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen or argon gas supply

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin (typically 25-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a glass vial).

  • Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 25 mg of resin).

  • Gently agitate the mixture at room temperature for 4 hours. A color change to yellow or orange is typically observed due to the formation of the trityl cation.

  • After 4 hours, filter the cleavage mixture to separate the resin. Collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under a stream of nitrogen or argon gas.

  • For complete removal of residual solvents, lyophilize the peptide.

  • Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection and determine purity.

Protocol 2: Standard TFA Cleavage for Internal Asn(Trt) or N-terminal Asn(Mtt)

This protocol is suitable for peptides with an internal ¹⁵N-Asn(Trt) residue or an N-terminal ¹⁵N-Asn(Mtt) residue.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Gently agitate the mixture at room temperature for 2 hours.

  • Follow steps 4 through 12 from Protocol 1.

Visualizations

The following diagrams illustrate the deprotection mechanism and the experimental workflow.

Deprotection_Mechanism Asn(Trt)-Peptide Asn(Trt)-Peptide Protonation Protonation Asn(Trt)-Peptide->Protonation  + H⁺ (TFA) Cleavage Cleavage Protonation->Cleavage Deprotected Asn-Peptide Deprotected Asn-Peptide Cleavage->Deprotected Asn-Peptide Trityl Cation Trityl Cation Cleavage->Trityl Cation Scavenging Scavenging Trityl Cation->Scavenging  + TIS Quenched Trityl Quenched Trityl Scavenging->Quenched Trityl

Caption: Mechanism of acid-catalyzed trityl group deprotection.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_workup Work-up cluster_analysis Analysis Start Start: Peptide-Resin Cleavage Add TFA/ Scavenger Cocktail Start->Cleavage Incubation Agitate at RT (2-4 hours) Cleavage->Incubation Filtration Filter to Remove Resin Incubation->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Centrifugation Centrifuge to Pellet Peptide Precipitation->Centrifugation Washing Wash with Cold Ether (3x) Centrifugation->Washing Drying Dry under N₂ Washing->Drying Lyophilization Lyophilize Drying->Lyophilization Analysis HPLC & Mass Spec Analysis Lyophilization->Analysis

Caption: Experimental workflow for trityl deprotection and peptide isolation.

Conclusion

The successful deprotection of the trityl group from ¹⁵N labeled asparagine, particularly at the N-terminus, requires careful consideration of the reaction conditions. Extending the TFA cleavage time to 4 hours is a reliable method to ensure complete deprotection. Alternatively, the use of the more labile Mtt protecting group can facilitate rapid and complete removal under standard conditions. The protocols and recommendations provided in this document are intended to guide researchers in obtaining high yields of pure, isotopically labeled peptides for their downstream applications.

References

Application Note: Quantitative Measurement of Fmoc-Asn(Trt)-¹⁵N₂ Coupling Efficiency in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis. The stepwise addition of amino acids demands high coupling efficiency at each step to ensure a high yield of the target full-length peptide. Asparagine, even with its side chain protected by a trityl (Trt) group, presents unique challenges, including potential side-chain dehydration to a nitrile species and aggregation-mediated incomplete reactions. The incorporation of stable isotopes, such as in Fmoc-Asn(Trt)-¹⁵N₂, is critical for various applications, including NMR studies and as internal standards for mass spectrometry. Therefore, accurate measurement of its coupling efficiency is paramount.

This application note provides detailed protocols for quantitatively and qualitatively assessing the coupling efficiency of Fmoc-Asn(Trt)-¹⁵N₂ in SPPS. It covers traditional colorimetric assays, chromatographic analysis, and mass spectrometry-based methods.

Challenges in Coupling Fmoc-Asn(Trt)-OH

The coupling of Fmoc-Asn(Trt)-OH is often more challenging than for other amino acids. Key issues include:

  • Side-Chain Dehydration: The primary amide of the asparagine side chain can undergo dehydration to form a nitrile under certain activation conditions, particularly with carbodiimide-based reagents. The bulky trityl group mitigates this but does not eliminate the risk entirely.

  • Aggregation: Peptide sequences containing asparagine can be prone to on-resin aggregation, leading to poor solvation and incomplete coupling reactions.[1]

  • Steric Hindrance: The bulky Trt group can sterically hinder the coupling reaction, potentially requiring longer reaction times or more efficient coupling reagents.

Experimental Protocols

General SPPS Workflow

The following diagram outlines the fundamental cycle of Fmoc-SPPS, which is the context for performing coupling efficiency tests.

SPPS_Workflow Start Resin with Free Amine (H₂N-Peptide-Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) Start->Deprotection 1. Wash1 Wash (DMF, IPA) Deprotection->Wash1 2. Coupling Amino Acid Coupling Fmoc-Asn(Trt)-¹⁵N₂ + Activator (e.g., HBTU/DIPEA) Wash1->Coupling 3. Wash2 Wash (DMF, IPA) Coupling->Wash2 4. Monitoring Monitoring Step (e.g., Kaiser Test) Wash2->Monitoring 5. Monitoring:s->Deprotection:n Recouple if needed, then proceed to next cycle Cycle Next Cycle or Final Cleavage Monitoring->Cycle If complete

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a highly sensitive qualitative method to detect free primary amines on the resin.[2] A positive result (blue beads) after the coupling step indicates the presence of unreacted amines and thus an incomplete reaction.

Protocol:

  • Sample Collection: After the coupling and subsequent washing steps, collect a small sample of resin (approx. 5-10 mg) in a small glass test tube.

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[2]

    • Reagent B: 5% (w/v) solution of ninhydrin (B49086) in n-butanol.[3]

    • Reagent C: 80% (w/v) solution of phenol (B47542) in n-butanol.

  • Reaction: To the test tube containing the resin, add 2-3 drops of each reagent (A, B, and C).[2] Prepare a reference tube without resin.

  • Incubation: Heat the tubes at 100-110°C for 5 minutes.[2]

  • Observation: Observe the color of the resin beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Beads and solution are yellow/colorlessCoupling is complete (>99.5%)Proceed to the next deprotection step.
Beads are dark blue, solution is blueIncomplete couplingRecouple the amino acid.
Beads are colorless, solution is blueNearly complete couplingExtend coupling time or cap unreacted amines.
Quantitative Monitoring: UV-Vis Spectrophotometry of Fmoc Cleavage

This method provides an indirect quantitative measure of the coupling yield by quantifying the amount of Fmoc-piperidine adduct released during the deprotection step following the coupling of Fmoc-Asn(Trt)-¹⁵N₂.

Protocol:

  • After the Asn coupling and washing, perform the Fmoc deprotection step using a known volume of 20% piperidine in DMF.

  • Collect the entire filtrate from the deprotection step.

  • Dilute a small aliquot of the filtrate with a known volume of DMF.

  • Measure the absorbance of the diluted solution at ~301 nm using a UV-Vis spectrophotometer.

  • Calculate the amount of Fmoc group released using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the Fmoc-piperidine adduct is ~7800 L mol⁻¹ cm⁻¹.

  • Compare this value to the theoretical maximum based on the initial resin loading to determine the coupling efficiency.

Quantitative Analysis by HPLC

A small-scale cleavage of the peptide from the resin followed by HPLC analysis provides the most accurate assessment of coupling efficiency.

HPLC_Workflow Resin Peptide-Resin Sample (Post-Asn Coupling) Cleavage Test Cleavage (e.g., 95% TFA) Resin->Cleavage Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Dissolution Dissolve Peptide (Acetonitrile/Water) Precipitation->Dissolution Injection HPLC Injection Dissolution->Injection Analysis Analyze Chromatogram (Peak Integration) Injection->Analysis

References

Application Note: Solubility Profile of L-Asparagine-N-Fmoc,N-beta-trityl-15N2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the solubility characteristics of L-Asparagine-N-Fmoc,N-beta-trityl-15N2 (Fmoc-Asn(Trt)-OH-¹⁵N₂), a critical reagent in solid-phase peptide synthesis (SPPS). Due to the highly nonpolar Fmoc and trityl protecting groups, this compound exhibits excellent solubility in common organic solvents used in peptide synthesis but is practically insoluble in aqueous solutions. This note summarizes its qualitative solubility in a range of standard laboratory solvents and provides a detailed experimental protocol for researchers to determine precise quantitative solubility for their specific applications.

Introduction

This compound is an isotopically labeled, protected amino acid derivative essential for the incorporation of asparagine residues in peptide synthesis. The N-alpha position is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain amide is protected by an acid-labile trityl (Trt) group. The trityl group is crucial as it prevents dehydration of the side-chain amide during the activation step, a common side reaction, leading to significantly purer peptides.[1][2] Understanding the solubility of this reagent is paramount for efficient handling, accurate concentration calculations, and successful coupling reactions in automated or manual peptide synthesis.

Physicochemical Properties

  • Molecular Formula: C₃₈H₃₂¹⁵N₂O₅

  • Molecular Weight: 598.66 g/mol [3]

  • Appearance: White to off-white powder.[4]

  • General Structure: The large, hydrophobic Fmoc and trityl groups dominate the molecule's physical properties, rendering it highly nonpolar.

Solubility Data

Quantitative solubility data for this compound is not extensively published. However, based on supplier information for the non-labeled analogue and its widespread use in SPPS, a qualitative solubility profile can be established. The compound is described as having good solubility properties in most organic solvents and dissolving readily in all standard peptide synthesis reagents.[2][5]

Table 1: Qualitative Solubility of this compound

SolventChemical FormulaTypeExpected SolubilityNotes
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticHighly SolubleStandard solvent for peptide synthesis coupling reactions.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticHighly SolubleOften used as an alternative to DMF, known for enhancing solubility.[6]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleA strong solvent, may require sonication for complete dissolution.[4]
Dichloromethane (DCM)CH₂Cl₂ChlorinatedSolubleCommonly used in peptide synthesis for washing and some coupling steps.
Tetrahydrofuran (THF)C₄H₈OEtherSparingly SolubleModerate polarity, may be used in specific applications.
Acetonitrile (ACN)C₂H₃NPolar AproticPoorly SolubleLess effective than DMF or NMP for this class of compounds.
Methanol (MeOH)CH₃OHPolar ProticPoorly SolubleThe polarity and hydrogen-bonding capacity limit solubility.
WaterH₂OPolar ProticInsolubleThe compound is highly hydrophobic. A solubility of <0.00005 g/L has been noted for the non-labeled analogue.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a gravimetric method to determine the solubility of this compound in a specific solvent at a controlled temperature.

4.1. Materials

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DCM)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • Calibrated pipettes

  • Pre-weighed, labeled glass vials (e.g., 2 mL capacity)

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Nitrogen or argon gas line for drying

4.2. Procedure

  • Preparation: Pre-weigh and label several glass vials for each solvent to be tested.

  • Addition of Solute: Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of undissolved solid.

  • Addition of Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the slurries to equilibrate for at least 24 hours to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully draw a precise aliquot (e.g., 0.5 mL) of the clear supernatant using a calibrated pipette. To ensure no solid particles are transferred, pass the supernatant through a 0.2 µm syringe filter into a new, pre-weighed vial.

  • Solvent Evaporation: Place the vials containing the filtered supernatant in a vacuum concentrator or gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) until the dissolved solid is completely dry.

  • Gravimetric Analysis: Weigh the vials containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of aliquot taken

4.3. Data Analysis

  • Perform the experiment in triplicate for each solvent to ensure reproducibility.

  • Report the final solubility as the mean ± standard deviation.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add excess solute to pre-weighed vial B 2. Add known volume of solvent A->B   C 3. Equilibrate for 24h at constant temperature B->C   D 4. Centrifuge to pellet excess solid C->D   E 5. Filter a known volume of supernatant D->E   F 6. Evaporate solvent to isolate dissolved solute E->F   G 7. Weigh dried solute F->G   H 8. Calculate Solubility (mg/mL) G->H  

Caption: Workflow for determining quantitative solubility.

Conclusion

This compound is a highly hydrophobic molecule with excellent solubility in polar aprotic solvents like DMF and NMP, making it ideal for use in solid-phase peptide synthesis. Its poor solubility in aqueous or protic solvents requires careful consideration during handling and purification steps. The provided protocol offers a reliable method for researchers to determine precise solubility values in specific solvent systems, ensuring optimal performance in synthetic applications.

References

Revolutionizing Peptide Analysis: Advanced 15N HSQC NMR Techniques for Asparagine-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The study of peptides is fundamental to numerous areas of biological research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Heteronuclear Single Quantum Coherence (HSQC) experiment, is a powerful tool for elucidating the structure, dynamics, and interactions of peptides at an atomic level. This application note focuses on the use of 15N HSQC NMR for peptides specifically labeled with 15N at asparagine (Asn) residues. Selective labeling of asparagine provides a strategic advantage by simplifying complex spectra and enabling the unambiguous identification and analysis of signals from these crucial residues, which are often involved in key biological interactions and structural motifs.

The Significance of Asparagine in Peptides

Asparagine residues play vital roles in peptide and protein structure and function. Their side-chain amide groups can participate in hydrogen bonding, contributing to the stability of secondary structures and mediating interactions with other molecules.[1] The ability to specifically observe asparagine residues via 15N HSQC NMR provides invaluable insights into:

  • Structural Conformation: Probing the local environment of Asn residues to understand peptide folding.

  • Peptide-Ligand Interactions: Identifying the involvement of Asn side chains in binding events.

  • Dynamic Processes: Characterizing the flexibility and conformational exchange of Asn residues.

Experimental Workflow Overview

The successful application of 15N HSQC NMR for asparagine-labeled peptides involves a systematic workflow, from peptide synthesis and purification to NMR data acquisition and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis with 15N-Labeled Asparagine purification Purification and Lyophilization peptide_synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_setup Spectrometer Setup and Calibration sample_prep->nmr_setup hsqc_acquisition 15N HSQC Data Acquisition nmr_setup->hsqc_acquisition data_processing Data Processing (e.g., nmrPipe) hsqc_acquisition->data_processing spectral_analysis Spectral Analysis and Interpretation data_processing->spectral_analysis

Fig. 1: General experimental workflow for 15N HSQC NMR of asparagine-labeled peptides.

Protocols

Protocol 1: Sample Preparation for 15N-Labeled Peptides

This protocol outlines the steps for preparing a peptide sample with 15N-labeled asparagine for NMR analysis. The example uses E. coli for expression, a common method for producing isotopically labeled peptides and proteins.[2][3]

1. Expression of 15N-Labeled Peptide:

  • Culture Media: Prepare M9 minimal media. For selective labeling of asparagine, supplement the media with all standard amino acids except asparagine.

  • Isotope Source: Add 1 g/L of 15NH4Cl as the sole nitrogen source for asparagine synthesis.

  • Cell Culture:

    • Inoculate a pre-culture of E. coli (e.g., BL21(DE3) strain) transformed with the plasmid containing the peptide sequence of interest in a rich medium (e.g., 2xTY).

    • Use the pre-culture to inoculate the M9 minimal media containing 15NH4Cl.

    • Grow the culture at 37°C until the OD600 reaches 0.6-0.8.

    • Induce peptide expression with an appropriate inducer (e.g., IPTG) and continue to grow for the recommended time and temperature. Expression times should be limited to less than 8 hours to minimize isotope scrambling.[4]

  • Harvesting: Harvest the cells by centrifugation.

2. Peptide Purification:

  • Purify the labeled peptide from the cell lysate using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange, and size-exclusion chromatography).

3. NMR Sample Preparation:

  • Concentration: Dissolve the purified, lyophilized peptide to a final concentration of 0.1 mM to 5 mM.[5] For peptides, higher concentrations of 2-5 mM are often achievable and yield better signal-to-noise.[5]

  • Buffer: Use a suitable buffer, typically at a pH below 6.5 to minimize the exchange of amide protons with the solvent.[2] A common buffer is 25 mM sodium phosphate, 25 mM NaCl, pH 6.0.

  • Solvent: The sample should contain 5-10% D2O for the spectrometer lock.[2] The recommended H2O:D2O ratio is 90:10 or 95:5.[2]

  • Volume: The final sample volume should be between 400 and 600 µl for a standard NMR tube.[2]

  • Additives: Consider adding 0.1% sodium azide (B81097) to prevent bacterial growth and a reference compound like DSS for chemical shift referencing.[2]

Parameter Recommended Value Reference
Peptide Concentration0.1 - 5.0 mM[5]
Buffer25 mM Sodium Phosphate[2]
pH< 6.5[2]
D2O Content5 - 10%[2]
Sample Volume400 - 600 µl[2]

Table 1: Recommended Sample Conditions for Peptide NMR.

Protocol 2: 15N HSQC Data Acquisition

This protocol provides a general procedure for setting up and acquiring a 2D 15N HSQC spectrum. Parameters may need to be optimized for the specific peptide and spectrometer.

1. Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the D2O signal.

  • Tune and match the probe for 1H and 15N frequencies.

  • Shim the magnetic field to obtain good homogeneity. A topshim routine is often sufficient.[6]

2. Experiment Parameters:

  • Pulse Program: A standard HSQC pulse sequence (e.g., hsqcetf3gpsi) is typically used.[6]

  • Acquisition Parameters:

    • Direct Dimension (1H):

      • Spectral Width: ~12 ppm, centered around the water resonance (~4.7 ppm).

      • Number of Points: 1024 - 2048.

    • Indirect Dimension (15N):

      • Spectral Width: ~30 ppm, centered around 117-120 ppm.[6][7]

      • Number of Points: 128 - 256.

    • Scans: The number of scans depends on the sample concentration. For a 1 mM sample, 2-8 scans may be sufficient, while lower concentrations will require more scans.[6]

    • Dummy Scans: At least 16 dummy scans are recommended to reach a steady state before acquisition.[6]

    • Recycle Delay: Typically 1.0 - 1.5 seconds.

Parameter Typical Value Reference
Direct Dimension (1H)
Spectral Width12 ppm[7]
Carrier Frequency~4.7 ppm (water resonance)[7]
Number of Points1024 - 2048[6]
Indirect Dimension (15N)
Spectral Width30 ppm[7]
Carrier Frequency117 - 120 ppm[6][8]
Number of Points≥ 128[6]
Other Parameters
Number of Scans2 - 64 (concentration-dependent)[6]
Dummy Scans≥ 16[6]
Recycle Delay1.0 - 1.5 s[9]

Table 2: Typical Acquisition Parameters for a 15N HSQC Experiment.

Protocol 3: Data Processing and Analysis

1. Data Processing:

  • Software such as nmrPipe, TopSpin, or Sparky can be used for processing the 2D data.[4][8]

  • The general processing steps include:

    • Fourier Transformation: Apply Fourier transformation in both dimensions.

    • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.[6]

    • Baseline Correction: Apply baseline correction to ensure a flat baseline.

    • Referencing: Reference the chemical shifts using the internal standard (e.g., DSS).

2. Spectral Analysis:

  • Peak Picking: Identify and pick all the cross-peaks in the spectrum.

  • Assignment: In a selectively labeled sample, the observed peaks will correspond to the backbone and side-chain amides of the asparagine residues.[10] The side-chain Nδ-Hδ2 groups of asparagine will also be visible.[10]

  • Interpretation:

    • Chemical Shift Perturbations: Changes in the chemical shifts of Asn peaks upon addition of a ligand can indicate binding at or near these residues.

    • Linewidth Analysis: The linewidth of the peaks can provide qualitative information about the dynamics of the peptide. Broader lines may indicate conformational exchange or aggregation.

Data Presentation and Interpretation

The 15N HSQC spectrum is a 2D plot with the 1H chemical shift on the x-axis and the 15N chemical shift on the y-axis. Each peak in the spectrum represents a correlation between a 15N nucleus and its directly attached proton. For an asparagine-labeled peptide, you would expect to see peaks for the backbone amide NH and the side-chain NH2 group of each asparagine residue.

asparagine_hsqc cluster_backbone Backbone Amide (Asn-NH) cluster_sidechain Side-Chain Amide (Asn-NH₂) xaxis ¹H Chemical Shift (ppm) yaxis ¹⁵N Chemical Shift (ppm) origin origin->xaxis origin->yaxis backbone_peak backbone_label Single intense peak sidechain_peak1 sidechain_peak2 sidechain_label Pair of peaks (often folded)

References

Application Note: Fmoc-Asn(Trt)-¹⁵N₂ for Targeted Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Absolute quantification of proteins in complex biological samples is a cornerstone of systems biology, biomarker discovery, and pharmaceutical development. The Absolute QUAntification (AQUA) strategy is a powerful mass spectrometry-based method that provides precise measurement of protein concentration.[1][2] This is achieved by using synthetic, stable isotope-labeled peptides as internal standards.[3][4] These standards, which are chemically identical to their endogenous counterparts but differ in mass, are spiked into biological samples at a known concentration.[5][6]

Fmoc-Asn(Trt)-¹⁵N₂ is a critical reagent for this workflow. It is a derivative of the amino acid asparagine, protected at the α-amino group with a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and at the side-chain amide with an acid-labile Trt (trityl) group. Crucially, it incorporates two ¹⁵N stable isotopes, one in the α-amino group and one in the side-chain amide, creating a mass shift that allows it to be distinguished from the naturally occurring ¹⁴N-containing peptide by a mass spectrometer. This application note provides a detailed protocol for the use of Fmoc-Asn(Trt)-¹⁵N₂ to synthesize an AQUA peptide and its subsequent application in a targeted quantitative proteomics experiment.

Principle of the Method

The AQUA workflow leverages the principle of stable isotope dilution. A synthetic "heavy" peptide, incorporating one or more stable isotopes (e.g., ¹³C, ¹⁵N), is created to be an exact match to a "light" proteotypic peptide generated from the target protein during enzymatic digestion.[3][7] Because the heavy and light peptides have identical amino acid sequences, they exhibit the same behavior during chromatographic separation and ionization in the mass spectrometer.[8] By adding a precisely quantified amount of the heavy peptide to the sample, the absolute quantity of the endogenous light peptide can be determined by comparing their respective signal intensities in the mass spectrometer, typically using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[3][4]

cluster_0 Biological Sample cluster_1 Internal Standard cluster_2 Sample Processing cluster_3 Analysis cluster_4 Quantification Principle Prot_Light Target Protein (Endogenous, 'Light' ¹⁴N) Mix Spike Heavy Peptide into Sample Lysate Pep_Heavy Known Amount of Synthetic 'Heavy' Peptide (Containing ¹⁵N-Asn) Pep_Heavy->Mix Digest Trypsin Digestion Mix->Digest LCMS LC-MS/MS Analysis (SRM / PRM) Digest->LCMS Quant Quantification LCMS->Quant Formula [Protein] ∝ (Signal_Light / Signal_Heavy) × [Heavy Peptide]

Caption: Principle of absolute protein quantification using a stable isotope-labeled peptide standard.

Experimental Protocols

The overall workflow can be divided into two main stages: (1) Assay Development, which includes the synthesis and qualification of the ¹⁵N-labeled peptide standard, and (2) Assay Implementation, where the standard is used to quantify the target protein in biological samples.

cluster_A Stage 1: Assay Development cluster_B Stage 2: Assay Implementation A1 1. Select Target Protein & Proteotypic Peptide A2 2. Synthesize ¹⁵N-Labeled Peptide (using Fmoc-Asn(Trt)-¹⁵N₂) A1->A2 A3 3. Purify & Quantify Heavy Peptide Standard A2->A3 A4 4. Develop MS Method (SRM/PRM Transitions) A3->A4 B1 5. Prepare Biological Sample (Lysis, Protein Assay) B2 6. Spike in Heavy Peptide Standard B1->B2 B3 7. Reduce, Alkylate, & Digest Proteins B2->B3 B4 8. LC-MS/MS Analysis B3->B4 B5 9. Analyze Data & Calculate Protein Amount B4->B5

Caption: The two-stage workflow for AQUA quantitative proteomics.
Protocol 1: Synthesis of ¹⁵N-Labeled Peptide via Fmoc SPPS

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled asparagine residue using Fmoc-Asn(Trt)-¹⁵N₂. Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of protected amino acids to a growing peptide chain attached to an insoluble resin support.[9][10]

Materials:

  • Fmoc-Asn(Trt)-¹⁵N₂ (Isotopic Purity >98%)

  • Other required Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin by incubating with Deprotection Solution for 5 minutes, then a second time for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Couple the first C-terminal Fmoc-amino acid to the resin using HBTU/HOBt and DIPEA in DMF for 2 hours.

  • SPPS Cycle (for each subsequent amino acid):

    • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF as described above.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Activation & Coupling: In a separate tube, dissolve the next Fmoc-amino acid (e.g., Fmoc-Asn(Trt)-¹⁵N₂) (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the cycle until the full peptide sequence is assembled.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the Cleavage Cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (including the Trt group from Asn).

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the mass and isotopic incorporation using high-resolution mass spectrometry.

start Start Cycle deprotect 1. Deprotection (20% Piperidine/DMF) Remove Fmoc Group start->deprotect wash1 2. Wash (DMF, DCM) deprotect->wash1 couple 3. Activation & Coupling (Fmoc-AA, HBTU, DIPEA) Add Next Amino Acid wash1->couple wash2 4. Wash (DMF, DCM) couple->wash2 end Final AA? wash2->end end->deprotect No Cleavage Cleave from Resin (TFA Cocktail) end->Cleavage Yes

Caption: The core iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).
Protocol 2: Absolute Quantification of a Target Protein

Materials:

  • Purified and accurately quantified ¹⁵N-labeled peptide standard (from Protocol 1)

  • Biological samples (cell lysates, tissue homogenates, etc.)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution Orbitrap mass spectrometer)

Procedure:

  • Sample Lysis: Lyse cells or tissues in an appropriate buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Spiking Internal Standard: Add a known amount of the ¹⁵N-labeled heavy peptide standard to a specific amount of total protein from the lysate (e.g., 100 fmol of heavy peptide per 50 µg of total protein).

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the digested peptide mixture using a C18 StageTip or solid-phase extraction (SPE) cartridge. Elute and dry the peptides.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the sample using an LC-MS/MS system operating in a targeted mode (SRM/PRM).

    • The method should be programmed to specifically monitor the precursor-to-fragment ion transitions for both the endogenous (light) and the internal standard (heavy) versions of the target peptide.

  • Data Analysis:

    • Integrate the peak areas from the extracted ion chromatograms (XICs) for both the light (A_light) and heavy (A_heavy) peptides.

    • Calculate the absolute amount of the endogenous peptide using the following formula:

    Amount_light = (A_light / A_heavy) × Amount_heavy_spiked

    • Convert the molar amount of the peptide to the molar amount of the protein (typically a 1:1 ratio). This can then be used to calculate the copy number per cell or concentration in the tissue.

Data Presentation

Quantitative data from an AQUA experiment should be presented clearly, allowing for easy comparison across different samples or conditions. The table below shows a hypothetical example of the quantification of Protein Kinase B (AKT1) in two different cell lines.

Table 1: Absolute Quantification of AKT1 in Cell Lysates

Sample IDTarget Peptide SequenceTotal Protein (µg)Heavy Standard Spiked (fmol)Peak Area (Light Peptide)Peak Area (Heavy Peptide)Ratio (Light/Heavy)Calculated Endogenous Amount (fmol)AKT1 Abundance (fmol/µg protein)
Cell Line AANQFSVVK501001.85E+072.50E+070.7474.01.48
Cell Line BANQFSVVK501004.10E+072.45E+071.67167.33.35

This table represents example data and does not reflect results from an actual experiment.

Fmoc-Asn(Trt)-¹⁵N₂ is an essential building block for the chemical synthesis of stable isotope-labeled peptides. Its use enables the robust and precise absolute quantification of target proteins via the AQUA proteomics workflow. The protocols detailed here provide a comprehensive guide for researchers, from the synthesis of the internal standard to the final calculation of protein abundance, facilitating high-quality quantitative studies in basic research and drug development.

References

Application Note: Cell-free Synthesis of ¹⁵N-Labeled Proteins for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. A prerequisite for such studies is the availability of proteins isotopically labeled with ¹⁵N and/or ¹³C. Traditional in-vivo methods for producing labeled proteins in host organisms like E. coli can be time-consuming, costly, and challenging for proteins that are toxic or prone to aggregation.[1][2]

Cell-free protein synthesis (CFPS) has emerged as a robust alternative that circumvents these limitations.[3][4] By using cell extracts containing the necessary transcriptional and translational machinery, CFPS enables the rapid and efficient production of proteins in a test tube.[4] This open-system nature allows for direct control over the reaction environment and the efficient incorporation of ¹⁵N-labeled amino acids, making it a highly economical and effective method for preparing samples for NMR analysis.[1][3] Often, the protein yields are sufficient for direct analysis by two-dimensional NMR without extensive purification.[3] This application note provides a detailed protocol for the synthesis of ¹⁵N-labeled proteins using an E. coli S30 extract-based cell-free system.

Principle of the Method

Cell-free protein synthesis harnesses the cell's natural protein production machinery—including ribosomes, tRNA, and enzymes—in an in-vitro environment.[5][6] The process begins with a DNA template (either a plasmid or a PCR product) containing the gene of interest under the control of a specific promoter (e.g., T7). This template is added to the cell extract along with an energy source (ATP, GTP), and a mixture of amino acids, where all nitrogen-containing amino acids are replaced with their ¹⁵N-labeled counterparts. The T7 RNA polymerase transcribes the DNA into mRNA, which is then immediately translated into the desired ¹⁵N-labeled protein by the ribosomes in the extract. The open nature of the system allows for high-efficiency labeling, as the provided ¹⁵N-amino acids are the primary resource for translation.[1]

Experimental Workflow and Signaling Pathways

The overall workflow for producing ¹⁵N-labeled proteins via CFPS for NMR studies is a streamlined process from gene to purified protein, ready for spectroscopic analysis.

G cluster_prep Phase 1: Template & Extract Preparation cluster_synthesis Phase 2: Cell-Free Synthesis cluster_analysis Phase 3: Purification & Analysis DNA_Template DNA Template (PCR Product or Plasmid) CFPS_Reaction CFPS Reaction Vessel (+ ¹⁵N Amino Acids, Energy Mix) DNA_Template->CFPS_Reaction Add Template S30_Extract E. coli S30 Cell Extract S30_Extract->CFPS_Reaction Add Extract Purification Affinity Purification (e.g., His-tag/Ni-NTA) CFPS_Reaction->Purification Crude Lysate QC Quality Control (SDS-PAGE, Concentration) Purification->QC NMR_Sample NMR Sample Preparation QC->NMR_Sample NMR_Spectroscopy NMR Spectroscopy (e.g., ¹H-¹⁵N HSQC) NMR_Sample->NMR_Spectroscopy

Caption: Overall experimental workflow for CFPS of ¹⁵N-labeled proteins.

The core of the process is the coupled transcription-translation reaction that mimics the central dogma of molecular biology within a reaction tube.

G cluster_inputs Reaction Inputs cluster_process In Vitro Transcription-Translation DNA DNA Template (T7 Promoter - Gene - T7 Terminator) Transcription Transcription DNA->Transcription T7 RNA Pol. Extract S30 Cell Extract (Ribosomes, tRNAs, Factors) Extract->Transcription Translation Translation Extract->Translation N15_AA ¹⁵N-Labeled Amino Acids N15_AA->Translation Energy Energy Source (ATP, GTP, PEP) Energy->Transcription Energy->Translation mRNA mRNA Transcription->mRNA mRNA->Translation Protein ¹⁵N-Labeled Protein Translation->Protein

Caption: The "Central Dogma in a Tube" diagram of cell-free protein synthesis.

Protocols

Protocol 1: Preparation of DNA Template by PCR

Linear DNA templates generated by PCR are often sufficient for high-yield cell-free protein synthesis and avoid time-consuming cloning steps.[6][7][8][9] This protocol describes a two-step PCR method to add necessary regulatory elements.

Materials:

  • High-fidelity DNA polymerase

  • Plasmid or genomic DNA containing the target gene

  • 1st PCR Primers (gene-specific)

  • 2nd PCR Primers (universal, containing T7 promoter and terminator)

  • dNTPs

  • Nuclease-free water

Method:

  • 1st PCR (Gene Amplification):

    • Design gene-specific forward and reverse primers that include overhangs complementary to the universal 2nd PCR primers.

    • Set up a 50 µL PCR reaction to amplify the open reading frame (ORF) of your target gene.

    • Perform PCR using an annealing temperature appropriate for your primers and an extension time based on the length of your gene.

    • Verify the product size using agarose (B213101) gel electrophoresis. Purify the PCR product.

  • 2nd PCR (Adding Regulatory Elements):

    • Use the purified product from the 1st PCR as the template.

    • Use universal primers that add a T7 promoter upstream of the start codon and a T7 terminator downstream of the stop codon.[10] An N-terminal His-tag can also be incorporated in the forward primer for subsequent purification.

    • Set up and run the 2nd PCR reaction.

    • Verify the final product size on an agarose gel. The product should be larger than the first PCR product due to the added regulatory sequences.

    • Purify the final PCR product using a PCR purification kit and elute in nuclease-free water. Quantify the DNA concentration using a spectrophotometer.

Protocol 2: Preparation of E. coli S30 Extract

This protocol is a simplified method for preparing a highly active S30 extract from E. coli.[11][12][13]

Materials:

  • E. coli BL21(DE3) strain

  • 2xYT medium

  • Buffer A: 10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT

  • Buffer B: Same as Buffer A but with 2 mM DTT

  • Pre-incubation mix: 1 M Tris-acetate pH 8.2, DTT, ATP, PEP, and a mix of 20 unlabeled amino acids.

  • High-pressure homogenizer or sonicator

  • Dialysis tubing (10-12 kDa MWCO)

Method:

  • Cell Growth and Harvest:

    • Inoculate 1 L of 2xYT medium with E. coli BL21(DE3) and grow at 37°C with vigorous shaking until OD₆₀₀ reaches 4.0-5.0.

    • Harvest cells by centrifugation at 5,000 x g for 15 min at 4°C.

    • Wash the cell pellet three times with cold Buffer A.[12]

    • Weigh the wet cell pellet and store at -80°C or proceed directly.

  • Cell Lysis:

    • Resuspend the cell pellet in Buffer A (1 mL per gram of cells).

    • Lyse the cells using a high-pressure homogenizer or sonicator, keeping the sample on ice at all times to prevent overheating.

  • Extract Preparation:

    • Centrifuge the lysate at 30,000 x g for 30 min at 4°C.[12]

    • Carefully collect the supernatant (this is the S30 extract). Avoid the pellet and the top lipid layer. Repeat this centrifugation step for a cleaner extract.

  • Pre-incubation ("Run-off" Reaction):

    • Add the pre-incubation mix to the S30 extract and incubate at 37°C for 80 minutes with gentle shaking. This step degrades endogenous mRNA and DNA.[12]

  • Dialysis:

    • Dialyze the extract against 50 volumes of Buffer B three times, for 45 minutes each, at 4°C.[12]

    • Centrifuge the dialyzed extract at 4,000 x g for 10 min at 4°C to remove any precipitate.

    • Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: Cell-Free Protein Synthesis Reaction

This protocol describes a typical batch-mode reaction for expressing the ¹⁵N-labeled protein.

Materials:

  • Prepared S30 extract

  • Prepared DNA template (100-200 ng/µL)

  • Reaction Buffer (10x): 570 mM HEPES-KOH pH 7.5, 900 mM Potassium Glutamate, 800 mM Ammonium Acetate, 120 mM Magnesium Acetate.

  • Energy Mix: ATP, GTP, CTP, UTP, Phosphoenolpyruvate (PEP), E. coli total tRNA mixture.

  • ¹⁵N-labeled amino acid mixture (all 20 amino acids, ¹⁵N-labeled)

  • T7 RNA Polymerase

  • Pyruvate Kinase

Reaction Setup (50 µL total volume):

Component Stock Concentration Volume (µL) Final Concentration
Reaction Buffer 10x 5 1x
S30 Extract ~25 mg/mL 15 ~7.5 mg/mL
DNA Template 150 ng/µL 2 6 ng/µL
¹⁵N Amino Acid Mix 20 mM each 2.5 1 mM each
Energy Mix Varies 10 1x
T7 RNA Polymerase 100 U/µL 1 2 U/µL
Pyruvate Kinase 50 U/µL 0.5 0.5 U/µL

| Nuclease-free H₂O | - | 14 | - |

Method:

  • Thaw all components on ice.

  • Combine the components in the order listed in a microcentrifuge tube. Mix gently by pipetting.

  • Incubate the reaction at 30-37°C for 4-6 hours. For larger proteins or higher yields, a continuous-exchange or dialysis format can be used.[14]

Protocol 4: Purification of ¹⁵N-Labeled Protein

This protocol assumes the protein was expressed with an N-terminal His₆-tag.

Materials:

  • Ni-NTA magnetic beads or resin

  • Binding/Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole

Method:

  • Centrifuge the CFPS reaction at 15,000 x g for 10 min to pellet any insoluble material.

  • Add the supernatant to equilibrated Ni-NTA beads and incubate for 1 hour at 4°C with gentle rotation.

  • Wash the beads three times with 1 mL of Binding/Wash Buffer.

  • Elute the protein by incubating the beads with 50-100 µL of Elution Buffer for 10 minutes.

  • Analyze the eluted protein by SDS-PAGE to confirm purity and size.

  • For NMR, the protein must be buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 5% D₂O). This is typically done using a desalting column or dialysis.

Data Presentation

Table 1: Typical Yields of ¹⁵N-Labeled Proteins from CFPS
ProteinSize (kDa)CFPS SystemYield (mg/mL)Reference
GFP27E. coli S30~1.2[14]
Human Stearoyl-CoA Desaturase41Wheat Germ~0.5[15]
Arabidopsis Protein (At3g01050.1)10Wheat Germ0.8 - 1.0[16]
T7 BacteriophageComplexE. coli S30Up to 10⁸ PFU/mL[5]
Reporter Protein32Human HEK293~0.3[17]
Table 2: Comparison of Labeling Efficiency and Cost
FeatureIn-vivo Labeling (E. coli)Cell-Free Labeling (CFPS)
Labeling Efficiency Variable, can be affected by metabolic scrambling.>95% incorporation is common.[2]
¹⁵N Source Required Large quantities of ¹⁵N-NH₄Cl and/or ¹⁵N-glucose for minimal media.Small, precise amounts of ¹⁵N-amino acids directly in the reaction.
Cost per mg of Protein High, due to large volumes of labeled media and longer cultivation times.Lower, due to efficient use of expensive labeled amino acids.[3]
Time to Labeled Protein Days (cloning, transformation, growth, induction, purification).Hours (PCR, CFPS reaction, purification).[8][18]
Suitability for Toxic Proteins Often low or no expression.Generally high expression levels possible.[19]

Conclusion

Cell-free protein synthesis provides a powerful, rapid, and economical platform for producing ¹⁵N-labeled proteins for NMR studies.[3][20] The ability to directly control the reaction components ensures highly efficient and specific isotope incorporation, while the speed of the workflow accelerates the pace of structural biology research. The protocols and data presented here demonstrate the feasibility and advantages of adopting CFPS for the routine production of high-quality, isotopically labeled protein samples suitable for high-resolution NMR analysis.

References

Application Notes and Protocols: Fmoc-Asn(Trt)-¹⁵N₂ in Peptide Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling of peptides is a powerful technique in drug development, enabling precise tracking and quantification of these molecules in complex biological systems. The incorporation of ¹⁵N-labeled amino acids, such as Fmoc-Asn(Trt)-¹⁵N₂, into peptide sequences offers a non-radioactive method for detailed pharmacokinetic, metabolism, and target engagement studies. This document provides detailed application notes and protocols for the use of Fmoc-Asn(Trt)-¹⁵N₂ in Fmoc-based solid-phase peptide synthesis (SPPS) for the development of novel peptide therapeutics. The use of ¹⁵N isotopes is particularly advantageous for nuclear magnetic resonance (NMR) and mass spectrometry (MS) based assays.[1][2][]

Physicochemical Properties and Applications

Fmoc-Asn(Trt)-OH-¹⁵N₂ is a variant of the standard Fmoc-protected asparagine derivative where both nitrogen atoms—the alpha-amino group and the side-chain amide—are replaced with the stable isotope ¹⁵N.[4] This isotopic enrichment allows for the sensitive detection of the labeled peptide against a natural abundance background.

Table 1: Physicochemical Properties of Fmoc-Asn(Trt)-OH-¹⁵N₂

PropertyValueReference
Chemical Formula C₃₈H₃₂¹⁵N₂O₅[4]
Molecular Weight 598.66 g/mol [4]
Isotopic Purity ≥98 atom % ¹⁵N[4]
Appearance Solid[4]
Melting Point 201-204 °C[4]
Storage Temperature 2-8°C[4]
Solubility Soluble in DMF, DCMGeneral Knowledge
Side-Chain Protection Trityl (Trt)[4]
Nα-Protection Fluorenylmethyloxycarbonyl (Fmoc)[4]

Table 2: Key Applications of Fmoc-Asn(Trt)-¹⁵N₂ in Drug Development

Application AreaDescriptionAnalytical Techniques
Quantitative Bioanalysis Use as an internal standard for accurate quantification of the therapeutic peptide in biological matrices (e.g., plasma, tissue).[5]LC-MS/MS
Metabolic Stability Studies Tracing the metabolic fate of the peptide by identifying and quantifying ¹⁵N-labeled metabolites.[1][2]LC-MS/MS, NMR
Target Engagement & Structural Biology Elucidating the binding interface and conformational changes of the peptide upon interaction with its biological target.[2][6]NMR Spectroscopy (e.g., ¹H-¹⁵N HSQC)
Receptor Occupancy Assays Quantifying the extent of target receptor binding in vitro and in vivo.MS-based proteomics
Pharmacokinetic (PK) Studies Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide therapeutic.LC-MS/MS

Experimental Protocols

The following protocols describe the manual incorporation of Fmoc-Asn(Trt)-¹⁵N₂ into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). These are standard procedures that may require optimization based on the specific peptide sequence and scale of the synthesis.[7][8][9][10]

Resin Preparation and First Amino Acid Loading

This protocol assumes the use of a pre-loaded Wang or 2-chlorotrityl chloride resin if the C-terminus is a carboxylic acid, or a Rink amide resin for a C-terminal amide.[11] If starting with an unloaded resin, the first amino acid must be loaded according to established procedures.[10]

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Wash and swell the resin with N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (for pre-loaded resin):

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[10]

    • Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (IPA, 3 times), and dichloromethane (B109758) (DCM, 3 times), followed by a final series of DMF washes (5 times).[12]

Coupling of Fmoc-Asn(Trt)-¹⁵N₂

This protocol details a standard coupling procedure using HBTU/DIPEA as the activating agents.

  • Activation of Fmoc-Asn(Trt)-¹⁵N₂:

    • In a separate vial, dissolve 3 equivalents of Fmoc-Asn(Trt)-¹⁵N₂ and 3 equivalents of HBTU (or a similar coupling agent like HATU or TBTU) in a minimal amount of DMF.[10][13]

    • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the deprotected resin.

    • Add the activated Fmoc-Asn(Trt)-¹⁵N₂ solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring Coupling Completion (Optional):

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.[14]

Chain Elongation, Cleavage, and Purification
  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 2.1.

  • Cleavage and Global Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). If the peptide contains Trp, add 1,2-ethanedithiol (B43112) (EDT).[11] The trityl (Trt) group on Asn is acid-labile and will be removed during this step.[11]

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

    • Confirm the identity and purity of the ¹⁵N-labeled peptide by LC-MS and/or MALDI-TOF mass spectrometry. The mass will be shifted according to the number of incorporated ¹⁵N atoms.

Diagrams

The following diagrams illustrate the workflow of peptide synthesis and a key application in drug development.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, IPA, DCM) Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (Fmoc-Asn(Trt)-15N2 + HBTU/DIPEA) Activation->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage Cleavage & Global Deprotection (TFA Cocktail) Washing2->Cleavage After Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified 15N-Labeled Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

NMR_Application Peptide Synthesized ¹⁵N-Labeled Peptide Incubation Incubation Peptide->Incubation Target Target Protein (e.g., Receptor, Enzyme) Target->Incubation Complex ¹⁵N-Peptide-Target Complex Incubation->Complex NMR ¹H-¹⁵N HSQC NMR Spectroscopy Complex->NMR Analysis Data Analysis NMR->Analysis Output Binding Site Identification Conformational Changes Target Engagement Validation Analysis->Output

Caption: Application of ¹⁵N-labeled peptides in drug development using NMR.

Conclusion

Fmoc-Asn(Trt)-¹⁵N₂ is an invaluable reagent for the synthesis of isotopically labeled peptides for drug development research. Its incorporation via standard Fmoc-SPPS protocols allows for the production of high-quality peptides suitable for a range of applications, from quantitative bioanalysis to detailed structural studies of peptide-target interactions. The protocols and workflows provided herein serve as a comprehensive guide for researchers aiming to leverage the power of stable isotope labeling in their peptide drug discovery programs.

References

Site-Specific Labeling of Synthetic Peptides with Fmoc-Protected Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of peptides with moieties such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) is a critical technique in various fields, including drug discovery, diagnostics, and fundamental biological research. The use of 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) provides a robust and versatile platform for creating precisely labeled peptides. This is achieved through the strategic use of orthogonally protected amino acids, which allows for the selective deprotection and modification of specific sites on the peptide backbone or side chains while the peptide is still attached to the solid support. This on-resin labeling approach simplifies purification and often leads to higher yields and purity of the final conjugate.

This document provides detailed protocols and quantitative data for the site-specific labeling of synthetic peptides at the N-terminus and on the side chain of a lysine (B10760008) residue using Fmoc chemistry.

Key Principles of On-Resin Site-Specific Labeling

The foundation of site-specific labeling in Fmoc-SPPS lies in the concept of orthogonal protection . In this strategy, different protecting groups are used for the α-amine (Fmoc, base-labile) and the side chains of the amino acids. For site-specific modification, an amino acid with a unique side-chain protecting group that is stable to the piperidine (B6355638) used for Fmoc removal is incorporated into the peptide sequence. This unique protecting group can then be selectively removed on-resin to expose a reactive functional group for labeling, without affecting other protecting groups.

Commonly used orthogonal protecting groups for the ε-amino group of lysine include:

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed by treatment with dilute hydrazine (B178648) in DMF.[1][2]

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): A more sterically hindered version of Dde, also removed with hydrazine.

  • Mtt (4-Methyltrityl): Cleaved under mildly acidic conditions (e.g., dilute TFA in DCM), which do not cleave the peptide from the resin.

  • Aloc (Allyloxycarbonyl): Removed by a palladium catalyst in the presence of a scavenger.[3][4][5]

Data Presentation: Quantitative Summary of Labeling Reactions

The following tables summarize typical quantitative data for on-resin peptide labeling. It is important to note that yields and purities are highly dependent on the peptide sequence, the label being attached, and the efficiency of the coupling and purification steps.

Labeling Strategy Label Typical Crude Purity (Post-SPPS) Typical Purified Yield Typical Final Purity (Post-HPLC) Reference
N-Terminal LabelingRhodamine 110VariableHighly sequence-dependent>95%[6]
N-Terminal Labeling (via "Click" Chemistry)Alkyne-Dye60-95%15-50% (overall)>98%[7]
N-Terminal LabelingFormyl GroupNot Reported>90%Not Reported[8][9]
Lysine Side-Chain Labeling (via Dde deprotection)FITCNot Reported82.0%Not Reported[10]
Lysine Side-Chain Labeling (via Dde deprotection)BiotinNot ReportedGenerally high yieldsNot Reported[11]

Experimental Workflows and Signaling Pathways

General Workflow for On-Resin Site-Specific Peptide Labeling

The following diagram illustrates the general workflow for synthesizing a site-specifically labeled peptide using an orthogonally protected amino acid.

G cluster_0 Fmoc-SPPS cluster_1 On-Resin Labeling cluster_2 Cleavage and Purification Start Start Incorporate_Fmoc-AA(PG_ortho)-OH Incorporate Fmoc-AA(PG_ortho)-OH Start->Incorporate_Fmoc-AA(PG_ortho)-OH Chain_Elongation Continue Peptide Chain Elongation Incorporate_Fmoc-AA(PG_ortho)-OH->Chain_Elongation Final_Fmoc_Deprotection Final N-terminal Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection Selective_Deprotection Selective Deprotection of PG_ortho Final_Fmoc_Deprotection->Selective_Deprotection Couple_Label Couple Label to Exposed Functional Group Selective_Deprotection->Couple_Label Wash_Resin Wash Resin Couple_Label->Wash_Resin Cleavage Cleave Peptide from Resin Wash_Resin->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Analysis Analyze by MS and HPLC Purification->Analysis Final_Product Labeled Peptide Analysis->Final_Product

Caption: General workflow for on-resin site-specific peptide labeling.

Chemical Reaction for On-Resin Lysine Side-Chain Labeling

This diagram illustrates the chemical steps involved in labeling the side chain of a lysine residue that was incorporated using Fmoc-Lys(Dde)-OH.

G Peptide-Resin_Dde Peptide-Lys(Dde)-Resin Hydrazine_Treatment Treat with 2% Hydrazine in DMF Peptide-Resin_Dde->Hydrazine_Treatment Peptide-Resin_NH2 Peptide-Lys(NH2)-Resin Hydrazine_Treatment->Peptide-Resin_NH2 Label_Coupling Couple Amine-Reactive Label (e.g., FITC, NHS-ester) Peptide-Resin_NH2->Label_Coupling Labeled_Peptide-Resin Labeled-Peptide-Resin Label_Coupling->Labeled_Peptide-Resin TFA_Cleavage Treat with TFA Cocktail Labeled_Peptide-Resin->TFA_Cleavage Purified_Labeled_Peptide Purified Labeled Peptide TFA_Cleavage->Purified_Labeled_Peptide

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Asn(Trt)-¹⁵N₂ in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-Asn(Trt)-¹⁵N₂ in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of Fmoc-Asn(Trt)-¹⁵N₂ during peptide synthesis?

A1: The primary side reaction involving asparagine residues during Fmoc-based solid-phase peptide synthesis is the formation of a succinimide (B58015) ring, also known as an aspartimide. This occurs through the cyclization of the asparagine side-chain amide. The aspartimide can then undergo piperidine-catalyzed hydrolysis to yield a mixture of aspartyl and isoaspartyl residues, leading to impurities in the final peptide product. A less common side reaction is the dehydration of the side-chain amide to a nitrile, particularly during the activation step with certain carbodiimides. The use of the trityl (Trt) protecting group on the asparagine side chain is designed to minimize these reactions by providing steric hindrance.

Q2: Does the ¹⁵N₂ isotopic labeling in Fmoc-Asn(Trt)-¹⁵N₂ influence its reactivity or the propensity for side reactions?

A2: The presence of ¹⁵N isotopes in the amide side chain and the backbone does not significantly alter the chemical reactivity of the amino acid. The electronic and steric properties remain virtually identical to the unlabeled counterpart. Therefore, the types of side reactions and the general strategies for their prevention are the same for both the labeled and unlabeled versions of Fmoc-Asn(Trt)-OH.

Q3: Which coupling reagents are recommended for introducing Fmoc-Asn(Trt)-¹⁵N₂ to minimize side reactions?

A3: For coupling Fmoc-Asn(Trt)-¹⁵N₂, it is advisable to use coupling reagents that minimize the risk of side-chain dehydration to nitrile and aspartimide formation. Reagents that generate a lower level of activation, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are generally preferred over carbodiimides like DIC (N,N'-diisopropylcarbodiimide) when used alone. The addition of an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure® can further suppress these side reactions. For sterically hindered couplings, pre-activation for a short duration is recommended.

Q4: What are the optimal conditions for Fmoc deprotection to prevent aspartimide formation?

A4: Aspartimide formation is often catalyzed by the piperidine (B6355638) used for Fmoc deprotection. To mitigate this, it is recommended to use a lower concentration of piperidine in the deprotection solution (e.g., 20% piperidine in DMF) and to keep the deprotection times as short as possible while ensuring complete removal of the Fmoc group. For sequences that are particularly prone to this side reaction, using 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be an effective alternative.

Troubleshooting Guide

Issue 1: Mass spectrometry of the crude peptide shows unexpected peaks corresponding to -17 Da and +1 Da relative to the target mass.

This issue is a classic indicator of aspartimide formation and its subsequent hydrolysis. The -17 Da peak corresponds to the loss of ammonia (B1221849) (deamidation) following aspartimide formation, and the +1 Da peak corresponds to the hydrolysis of the aspartimide ring, leading to the formation of isoaspartic acid and aspartic acid isomers.

G cluster_0 cluster_1 Preventive Measures cluster_2 Verification A Unexpected Peaks Observed (-17 Da, +1 Da) B Hypothesis: Aspartimide Formation A->B Indicates C Action: Modify Synthetic Protocol B->C Leads to D Use milder coupling conditions (e.g., HATU/DIEA) C->D E Shorten Fmoc deprotection time C->E F Use 20% Piperidine in DMF C->F G For sensitive sequences, consider 2% DBU / 2% Piperidine C->G H Re-synthesize Peptide D->H E->H F->H G->H I Analyze by HPLC and MS H->I J Result: Purity Improved? I->J J->B No, problem persists K K G Asn Fmoc-Asn(Trt)-OH Side Chain: -CH₂-CO-NH₂ Activated O-acylisourea intermediate Asn->Activated + DIC Nitrile Dehydrated Residue Side Chain: -CH₂-C≡N Activated->Nitrile - H₂O

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of 15N Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with a specific focus on peptides containing 15N labeled asparagine.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity of the final product.[1]

Q2: Are peptides containing 15N labeled asparagine more prone to incomplete Fmoc deprotection?

While the 15N isotope itself does not chemically alter the reactivity of the asparagine residue, practical considerations for the use of expensive isotopically labeled amino acids may lead to more conservative or varied coupling and deprotection conditions. The fundamental causes of incomplete deprotection, however, remain the same as for unlabeled amino acids.

Q3: What are the primary causes of incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can physically block the deprotection reagent from accessing the Fmoc group.[1][2] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[2][3]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution for deprotection, can decrease efficiency.[1] Inadequate reaction times, temperatures, or concentrations of the deprotection agent can also lead to incomplete removal.[1]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can be too close together, hindering the penetration of reagents.[1]

  • Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between growing peptide chains, impeding reagent access.[1]

Q4: How can I detect if Fmoc deprotection is incomplete?

Several methods can be used to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests the Fmoc group is still attached.[1] Note that this test is not reliable for N-terminal proline, which gives a reddish-brown color.[1][3]

  • UV Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine that has a characteristic UV absorbance around 301 nm.[3][4] By monitoring the absorbance of the filtrate, you can track the progress of the deprotection reaction.[3][4] Automated peptide synthesizers often use this method to extend deprotection times until the reaction is complete.[3]

  • HPLC and Mass Spectrometry Analysis of a Test Cleavage: Cleaving a small amount of resin and analyzing the resulting peptide by HPLC and mass spectrometry can definitively identify the presence of Fmoc-protected peptides or deletion sequences resulting from incomplete deprotection.

Q5: What are common side reactions associated with asparagine in Fmoc SPPS?

Asparagine can be problematic during SPPS. A common side reaction is the dehydration of the side-chain amide to a nitrile (β-cyanoalanine) during the activation step for coupling.[5] Another significant issue, particularly for Asp-Xxx sequences, is aspartimide formation, which is catalyzed by the base used for Fmoc deprotection.[6][7] This can lead to racemization and the formation of β-peptides.[7]

Troubleshooting and Optimization

Problem: My Kaiser test is negative (yellow/brown) after the standard deprotection step for 15N asparagine.

This indicates that the N-terminal Fmoc group has not been completely removed.

Solutions:

  • Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh.[1] Piperidine can degrade over time.

  • Extend Deprotection Time: Increase the deprotection time or perform a second deprotection step. A common protocol is a short initial deprotection (2-5 minutes) followed by a longer one (15-20 minutes) with fresh reagent.[1]

  • Improve Solvation: Ensure the resin is well-swollen before deprotection. Adding chaotropic salts or using solvents like NMP can help disrupt aggregation.[8]

  • Use a Stronger Base: For particularly difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.[8][9] However, be aware that DBU can increase the risk of side reactions like aspartimide formation.[9]

Problem: HPLC analysis of my crude peptide shows significant deletion sequences corresponding to the 15N asparagine position.

This is a classic symptom of incomplete Fmoc deprotection at the residue preceding the 15N asparagine.

Solutions:

  • Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1]

  • Optimize Deprotection for "Difficult" Sequences: If the sequence is known to be prone to aggregation, implement a modified deprotection protocol with extended times or stronger reagents for the problematic steps.

  • Monitor Deprotection in Real-time: If your synthesizer allows, use UV monitoring to ensure deprotection goes to completion for each cycle.

Quantitative Data Summary

The following table summarizes typical conditions and monitoring parameters for Fmoc deprotection.

ParameterStandard ConditionsModified Conditions for Difficult SequencesMonitoring Method
Deprotection Reagent 20% (v/v) Piperidine in DMF[9]20-50% Piperidine in NMP; or 2% DBU / 20% Piperidine in DMF[8][10]UV Absorbance of filtrate at ~301 nm[3][4]
Reaction Time 1 x 20 min or 2 x 10 min[1]2 x 20 min or longer, guided by UV monitoringQualitative Kaiser Test[1][3]
Temperature Room Temperature[9]30-50°C (use with caution)HPLC/MS of test cleavage

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[10]

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.[1]

  • Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).[1][10]

  • Drain: Remove the deprotection solution by filtration.[1]

  • Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.[1]

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[1]

Protocol 2: Kaiser (Ninhydrin) Test

  • Sample Collection: After the final wash step of the deprotection protocol, remove a small sample of the peptide-resin (a few beads).

  • Reagent Addition: Place the resin beads in a small glass test tube and add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol (B145695), potassium cyanide in pyridine, and phenol (B47542) in ethanol).

  • Heating: Heat the test tube at 100°C for 5 minutes.[1]

  • Observation:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[1]

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1]

Protocol 3: Monitoring Fmoc Deprotection by UV Spectroscopy

This method is typically automated but can be adapted for manual monitoring.

  • Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[4]

  • Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol or DMF).[4]

  • Measure Absorbance: Measure the absorbance of the diluted sample in a UV spectrophotometer at approximately 301 nm.[4]

  • Analysis: A high absorbance indicates the release of the DBF-piperidine adduct. For subsequent deprotection steps in the synthesis, the rate and total absorbance should be comparable. A significantly lower or slower release of the adduct can indicate incomplete deprotection.

Visualizations

Troubleshooting_Workflow start Incomplete Deprotection Suspected (e.g., negative Kaiser test, deletion peaks in HPLC) check_reagents Step 1: Verify Reagents - Is piperidine solution fresh? - Are solvents high purity? start->check_reagents extend_deprotection Step 2: Modify Deprotection Protocol - Extend deprotection time - Perform a double deprotection check_reagents->extend_deprotection Reagents OK improve_solvation Step 3: Address Aggregation - Use NMP instead of DMF - Add chaotropic salts extend_deprotection->improve_solvation Still incomplete stronger_base Step 4: Use Stronger Base (with caution) - Add DBU to piperidine solution improve_solvation->stronger_base Still incomplete reassess Re-evaluate and test (Kaiser test, test cleavage) stronger_base->reassess l_start Problem l_step Troubleshooting Step l_end Resolution

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Caption: Mechanism of Fmoc deprotection and potential side reactions of asparagine.

References

Technical Support Center: Optimizing Asparagine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when coupling asparagine (Asn) residues during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses common problems associated with asparagine coupling and offers systematic solutions to improve peptide purity and yield.

Issue 1: Low Coupling Efficiency and Presence of Deletion Sequences Lacking Asparagine

  • Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the target peptide minus the mass of the asparagine residue. HPLC analysis may show a prominent impurity peak eluting earlier than the target peptide.

  • Root Cause: Incomplete coupling of the sterically hindered Fmoc-Asn(Trt)-OH residue. The bulky trityl (Trt) protecting group on the side chain, while necessary to prevent side reactions, can impede the approach of the activated amino acid to the growing peptide chain on the solid support.[1]

  • Troubleshooting Workflow:

    G start Low Asn Coupling Efficiency Detected increase_time Increase Coupling Time (e.g., 60-120 min) start->increase_time change_reagent Switch to a More Potent Coupling Reagent (HATU/HCTU) start->change_reagent optimize_solvent Optimize Solvent System (e.g., use NMP) start->optimize_solvent kaiser_test Monitor with Kaiser Test increase_time->kaiser_test After coupling double_couple Perform Double Coupling evaluate Evaluate Crude Purity (HPLC/MS) double_couple->evaluate change_reagent->kaiser_test optimize_solvent->kaiser_test kaiser_test->double_couple Positive kaiser_test->evaluate Negative

    Caption: Troubleshooting workflow for low asparagine coupling efficiency.
  • Possible Solutions:

    • Extend Coupling Time: Prolonging the reaction time to 60-120 minutes can allow for the complete incorporation of the sterically hindered Fmoc-Asn(Trt)-OH.

    • Perform Double Coupling: If a single extended coupling is insufficient, a second coupling with fresh amino acid and reagents should be performed. This is a highly effective method to drive the reaction to completion.

    • Utilize a More Potent Coupling Reagent: Uronium/aminium salt-based reagents like HATU and HCTU are generally more effective for sterically hindered couplings compared to carbodiimides or phosphonium (B103445) salt-based reagents like PyBOP.[2]

    • Optimize Solvent: Ensure the resin is well-swollen. N-Methyl-2-pyrrolidone (NMP) can be superior to Dimethylformamide (DMF) for improving solvation of the peptide-resin and enhancing coupling efficiency.[3]

Issue 2: Presence of a Peak at [M-18] in Mass Spectrometry Analysis

  • Symptom: MS analysis of the crude peptide reveals a peak with a mass 18 Da lower than the expected mass of the target peptide.

  • Root Cause: This mass loss corresponds to the dehydration of the asparagine side-chain amide to a β-cyanoalanine residue. This side reaction is particularly common during the activation of unprotected Fmoc-Asn-OH, especially with carbodiimide-based coupling reagents like DCC or DIC.[4][5]

  • Preventative Measures:

    • Use Side-Chain Protection: The most effective way to prevent dehydration is to use an asparagine derivative with a protected side chain. Fmoc-Asn(Trt)-OH is the industry standard for this purpose. The bulky trityl group shields the amide and prevents nitrile formation.[4][6][7]

    • Avoid Carbodiimides for Unprotected Asparagine: If unprotected asparagine must be used, avoid coupling reagents like DCC and DIC. Consider using pre-activated esters like Fmoc-Asn-OPfp or coupling reagents less prone to causing this side reaction, though this is not the recommended approach.[5]

    G cluster_0 Activation of Fmoc-Asn-OH cluster_1 Side Reaction Pathway AsnOH Fmoc-Asn-OH ActivatedAsn Activated Ester Intermediate AsnOH->ActivatedAsn Carbodiimide (DCC/DIC) Dehydration Dehydration (-H2O) ActivatedAsn->Dehydration Cyanoalanine β-Cyanoalanine Residue Dehydration->Cyanoalanine

    Caption: Dehydration side reaction of unprotected asparagine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard coupling time for Fmoc-Asn(Trt)-OH?

A standard coupling time for Fmoc-Asn(Trt)-OH is typically longer than for non-hindered amino acids, generally in the range of 45-60 minutes.[8] However, for sequences known to be difficult or if aggregation is a concern, extending this to 90-120 minutes or performing a double coupling is advisable.

Q2: Which coupling reagent is best for asparagine?

For the sterically hindered Fmoc-Asn(Trt)-OH, more potent coupling reagents are recommended. HATU and HCTU have been shown to provide higher coupling efficiencies and result in purer crude peptides compared to reagents like HBTU or PyBOP, especially with shorter coupling times.[2][9]

Q3: Is it necessary to always use Fmoc-Asn(Trt)-OH, or can I use unprotected Fmoc-Asn-OH?

It is highly recommended to always use Fmoc-Asn(Trt)-OH.[4][6] Using unprotected Fmoc-Asn-OH carries a significant risk of side-chain dehydration, leading to a difficult-to-remove impurity.[5] Additionally, Fmoc-Asn(Trt)-OH has much better solubility in standard SPPS solvents like DMF and NMP compared to Fmoc-Asn-OH, which further ensures more reliable and efficient coupling.[4][7]

Q4: Can I perform a double coupling for every residue in my peptide to be safe?

While possible, it is generally unnecessary and increases synthesis time and cost. Double coupling is typically reserved for known difficult couplings, such as sterically hindered residues like Fmoc-Asn(Trt)-OH, or at positions identified as problematic by monitoring (e.g., a positive Kaiser test after the first coupling).

Q5: How does temperature affect asparagine coupling?

While most standard SPPS is performed at room temperature, microwave-assisted heating can be used to accelerate coupling reactions. For difficult couplings, including those with asparagine, microwave heating can significantly improve efficiency and reduce reaction times. However, care must be taken as elevated temperatures can also increase the risk of side reactions like racemization.

Data and Protocols

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the crude purity of the final peptide. The following table summarizes comparative data for commonly used reagents. While not specific to a single asparagine coupling, it demonstrates the general efficiency of these reagents in challenging syntheses.

Coupling ReagentPeptide SequenceCoupling TimeCrude Purity (%)Reference
PyBOP ACP (65-74)2 x 1 min48.11[2]
HATU ACP (65-74)2 x 1 min83.63[2]
HCTU ACP (65-74)2 x 1 min79.86[2]
PyBOP A-Beta (1-42)2 x 20 min88.54[2]
HATU A-Beta (1-42)2 x 20 min91.23[2]
HCTU A-Beta (1-42)2 x 20 min92.11[2]

Acyl Carrier Protein (ACP) (65-74) is a standard peptide sequence used to benchmark the efficiency of coupling reagents.

Experimental Protocols

Standard Protocol for Fmoc-Asn(Trt)-OH Coupling

This protocol outlines a general procedure for coupling Fmoc-Asn(Trt)-OH on an automated peptide synthesizer.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 3 min, followed by 1 x 10-15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Preparation: Prepare a solution of Fmoc-Asn(Trt)-OH (4-5 equivalents relative to resin loading) in DMF.

  • Activator Preparation: Prepare a solution of HCTU or HATU (3.9-4.9 equivalents) in DMF.

  • Activation: Combine the amino acid and activator solutions. Add DIPEA (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel. Allow the reaction to proceed for 45-90 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling (double coupling) is recommended.

    G cluster_0 SPPS Cycle for Asparagine Swell 1. Resin Swelling in DMF Deprotect 2. Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Coupling Reaction (Fmoc-Asn(Trt)-OH, HCTU/HATU, DIPEA) Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Next_AA Proceed to Next Amino Acid Wash2->Next_AA

    Caption: General experimental workflow for an SPPS coupling cycle.

References

Technical Support Center: Aspartimide Formation with Fmoc-Asn(Trt)-¹⁵N₂ in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the prevention of aspartimide formation when using Fmoc-Asn(Trt)-¹⁵N₂ in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern in peptide synthesis?

Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) and asparagine (Asn) residues. It is a base-catalyzed intramolecular cyclization of the peptide backbone, leading to a five-membered succinimide (B58015) ring. This side reaction is problematic because the aspartimide intermediate can undergo subsequent reactions, such as racemization and hydrolysis, to yield a mixture of α- and β-peptides, as well as piperidide adducts. These byproducts are often difficult to separate from the desired peptide, resulting in lower purity and yield.[1][2][3] Sequences containing Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible to this side reaction.[2][4]

Q2: Does the use of Fmoc-Asn(Trt)-¹⁵N₂ affect the propensity for aspartimide formation?

The trityl (Trt) group is a standard side-chain protecting group for asparagine (Asn) that primarily prevents the dehydration of the side-chain amide during the coupling step and improves the solubility of the Fmoc-amino acid derivative.[5] While the Trt group protects the Asn side chain, the adjacent peptide backbone is still susceptible to aspartimide formation, especially in sequences like Asn-Gly.

The ¹⁵N₂ isotopic labeling is a stable isotope labeling technique used for quantitative proteomics and other analytical applications.[6][7] Stable isotopes do not alter the chemical reactivity of the molecule.[6][7] Therefore, the strategies for preventing aspartimide formation for standard Fmoc-Asn(Trt)-OH are directly applicable to its ¹⁵N₂ labeled counterpart.

Q3: What are the primary strategies to prevent aspartimide formation?

There are several effective strategies to minimize or eliminate aspartimide formation during Fmoc-SPPS:

  • Modification of Fmoc Deprotection Conditions: Altering the base or adding acidic additives can significantly reduce the rate of this side reaction.[8][9][10]

  • Use of Sterically Hindered Side-Chain Protecting Groups for Aspartic Acid: Employing bulkier protecting groups on the Asp side chain can sterically hinder the cyclization reaction.[3][9]

  • Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the residue following the Asp/Asn can completely prevent the intramolecular attack.[1][3]

  • Novel Protecting Groups: Advanced protecting groups that mask the carboxylic acid functionality through alternative chemical bonds have been developed.[11][12]

Troubleshooting Guide

Issue: Significant aspartimide formation detected in my crude peptide containing an Asn(Trt)-¹⁵N₂ residue.

Here are several troubleshooting strategies, from simple protocol modifications to the use of specialized reagents.

Strategy 1: Modification of Fmoc Deprotection Conditions

This is often the first and most straightforward approach to try.

  • Use a Weaker Base: Replace the standard 20% piperidine (B6355638) in DMF with a weaker base, which can reduce the rate of base-catalyzed aspartimide formation.[9][13]

    • Piperazine: Has been shown to be effective in suppressing aspartimide formation.[9]

    • Dipropylamine (DPA): A less toxic and less odorous alternative that can reduce aspartimide formation, particularly at elevated temperatures.[13]

  • Addition of Acidic Additives: Adding a small amount of a weak acid to the standard 20% piperidine/DMF deprotection solution can lower the basicity and suppress the side reaction.[8][10][14]

    • 0.1 M Hydroxybenzotriazole (HOBt): A classic additive shown to significantly reduce aspartimide formation.[9][10]

    • Oxyma Pure: Has proven to be highly effective, sometimes more so than HOBt, at suppressing this side reaction.[2]

    • 5% Formic Acid: Can reduce aspartimide formation by up to 90% in susceptible sequences.[10][14]

Strategy 2: Backbone Protection (for subsequent syntheses)

If modifying deprotection conditions is insufficient, consider using a backbone-protected dipeptide for the problematic sequence in your next synthesis.

  • DMB-protected Dipeptides: For an Asn-Gly sequence, using a pre-formed dipeptide like Fmoc-Asn(Trt)-(DMB)Gly-OH will completely prevent aspartimide formation by blocking the nucleophilic backbone amide nitrogen of the glycine (B1666218) residue.[3]

Experimental Protocols

Protocol 1: Fmoc Deprotection with Acidic Additive (HOBt)

This protocol details the use of HOBt in the piperidine deprotection solution to minimize aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired deprotection time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (e.g., 5 x 1 min) to remove all traces of piperidine and byproducts.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-amino acid.

Protocol 2: Coupling of a Backbone-Protected Dipeptide

This protocol outlines the incorporation of a DMB-protected dipeptide to prevent aspartimide formation at an Asn-Gly junction.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-(DMB)Gly-OH (1.5 eq) and a coupling reagent such as HBTU (1.45 eq) in DMF. Add a base like DIPEA (3.0 eq) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. Due to the increased steric bulk, a longer coupling time may be necessary.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF, DCM, and then DMF.

Data Presentation

The following table summarizes the effectiveness of various strategies in preventing aspartimide formation for a model peptide highly prone to this side reaction.

StrategyDeprotection ConditionsAspartimide Formation (%)Reference
Standard 20% Piperidine/DMFHigh[9]
Weaker Base Piperazine/DMFSignificantly Reduced[9]
Acidic Additive 20% Piperidine, 0.1 M HOBt/DMFReduced[9][10]
Acidic Additive 20% Piperidine, 5% Formic Acid/DMFSignificantly Reduced[10][14]
Backbone Protection Fmoc-Asn(Trt)-(DMB)Gly-OHEliminated[3]

Note: The exact percentage of aspartimide formation is sequence-dependent. The data presented is a qualitative representation of the effectiveness of each strategy.

Visualizations

Below are diagrams illustrating the mechanism of aspartimide formation and the principle of prevention using backbone protection.

Aspartimide_Formation Peptide Peptide Backbone with Asn(Trt) Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Fmoc Deprotection Step Piperidine Piperidine (Base) Piperidine->Peptide Aspartimide Aspartimide Intermediate (5-membered ring) Deprotonated_Amide->Aspartimide Intramolecular Cyclization Byproducts α/β-peptides, Racemized Products Aspartimide->Byproducts Nucleophilic Attack (Piperidine, H₂O)

Caption: Mechanism of base-catalyzed aspartimide formation.

Backbone_Protection Asn_Residue Fmoc-Asn(Trt) Protected_Backbone Protected Asn-Gly Linkage Asn_Residue->Protected_Backbone Gly_Residue Glycine Residue Gly_Residue->Protected_Backbone DMB_Group DMB Protecting Group DMB_Group->Gly_Residue Attached to Gly Backbone Amide No_Cyclization Aspartimide Formation Prevented Protected_Backbone->No_Cyclization Steric & Electronic Hindrance

Caption: Prevention of aspartimide formation via backbone protection.

References

Technical Support Center: Improving Low Yield in Peptide Synthesis with 15N Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 15N labeled asparagine in solid-phase peptide synthesis (SPPS), particularly focusing on improving low peptide yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield when incorporating 15N labeled asparagine in SPPS?

Low yields during the incorporation of 15N labeled asparagine can be attributed to several factors that are also common to its unlabeled counterpart, but are magnified due to the high cost of the isotope-labeled amino acid. The most common issues include:

  • Poor Coupling Efficiency: Incomplete reaction between the activated 15N labeled asparagine and the N-terminus of the growing peptide chain can lead to deletion sequences. This can be exacerbated by the poor solubility of the protected asparagine derivative.[1]

  • Side-Chain Dehydration: The side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue during the activation step.[2][3][4] This side reaction consumes the expensive labeled amino acid and introduces a significant impurity.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, hindering the access of reagents to the reactive sites and leading to incomplete coupling and deprotection steps.[5]

  • Aspartimide Formation: Although more common with aspartic acid, asparagine can undergo deamidation to aspartic acid, which can then lead to aspartimide formation.[6][7] This is a base-catalyzed side reaction that can occur during the repeated piperidine (B6355638) treatments for Fmoc deprotection.[8]

Q2: Is the reactivity of 15N labeled asparagine different from unlabeled asparagine in SPPS?

From a chemical reactivity standpoint, there is no significant difference between 15N labeled and unlabeled asparagine. The isotopic labeling does not alter the chemical properties of the amino acid. Therefore, the strategies and protocols developed for optimizing the incorporation of standard asparagine are directly applicable to the 15N labeled version. The primary difference lies in the cost, which necessitates a higher focus on reaction efficiency and minimizing waste.

Q3: When should I use a side-chain protecting group for 15N labeled asparagine?

It is highly recommended to use a side-chain protecting group for 15N labeled asparagine in almost all Fmoc-based SPPS protocols. The use of a protecting group like trityl (Trt) offers several advantages:

  • Prevents Side-Chain Dehydration: The Trt group effectively prevents the dehydration of the side-chain amide to a nitrile during activation.[4]

  • Improves Solubility: Fmoc-Asn(Trt)-OH has significantly better solubility in common SPPS solvents like DMF compared to the unprotected version, which can precipitate during activation.[1]

  • Enhances Coupling Efficiency: Improved solubility and prevention of side reactions lead to more efficient and reliable coupling, which is crucial for maximizing the incorporation of the expensive labeled amino acid.[2]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of 15N Labeled Asparagine

Symptoms:

  • Mass spectrometry (MS) analysis of a test cleavage shows a significant peak corresponding to a deletion sequence (peptide lacking the 15N labeled asparagine).

  • A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Poor Solubility of Fmoc-Asn(15N)-OH Use a side-chain protected derivative such as Fmoc-Asn(Trt)-OH .The trityl (Trt) group significantly increases solubility in organic solvents, preventing precipitation during activation and ensuring a higher effective concentration of the amino acid.[1]
Inefficient Activation Use a more efficient coupling reagent such as HATU or HCTU in combination with a base like DIPEA . Pre-activation for a few minutes before adding to the resin can also be beneficial.These phosphonium/aminium-based reagents are highly effective for coupling sterically hindered or problematic amino acids.
Steric Hindrance/Difficult Sequence Double couple the 15N labeled asparagine. Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.For sequences known to be difficult, providing more time and a second exposure to the activated amino acid can drive the reaction to completion.[9]
Peptide Aggregation Incorporate a pseudoproline dipeptide at a suitable position before the asparagine residue. Use a solvent mixture with aggregation-disrupting properties, such as 25% DMSO in DMF.Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation and improving reagent accessibility.[10][11][12]
Issue 2: Presence of Side-Product with a Mass of -17 Da Relative to the Target Peptide

Symptom:

  • MS analysis of the crude peptide shows a significant impurity with a mass that is 17 Da lower than the expected product, corresponding to the loss of ammonia (B1221849) (NH3).

Possible Cause and Solution:

Possible Cause Recommended Solution Rationale
Dehydration of Asparagine Side-Chain Use Fmoc-Asn(Trt)-OH for the coupling reaction. Avoid coupling reagents known to strongly promote dehydration, such as DCC/HOBt, when using unprotected asparagine.The trityl protecting group physically blocks the side-chain amide, preventing its dehydration to a nitrile during the carboxyl activation step.[2][4] Using milder coupling conditions can also reduce this side reaction if unprotected asparagine must be used.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Asn(15N, Trt)-OH

This protocol is designed to maximize the incorporation of 15N labeled, Trt-protected asparagine while minimizing side reactions.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Asn(15N, Trt)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Drain the DMF from the deprotected resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for a minimum of 2 hours at room temperature. For difficult sequences, the coupling time can be extended to 4 hours or overnight.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, consider a second coupling (double coupling).

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Workflow cluster_causes Identify Root Cause cluster_solutions Implement Solutions cluster_end Outcome start Low Yield with 15N-Asn ms_analysis Analyze Crude Peptide by MS start->ms_analysis kaiser_test Perform Kaiser Test After Coupling start->kaiser_test check_solubility Check Solubility of Protected Asn start->check_solubility incomplete_coupling Incomplete Coupling ms_analysis->incomplete_coupling Deletion Sequence dehydration Side-Chain Dehydration (-17 Da) ms_analysis->dehydration Mass Loss kaiser_test->incomplete_coupling Positive Result check_solubility->incomplete_coupling Precipitation aggregation Peptide Aggregation incomplete_coupling->aggregation use_trt Use Fmoc-Asn(Trt)-OH incomplete_coupling->use_trt Improves Solubility optimize_coupling Optimize Coupling: - Use HATU/HCTU - Double Couple - Increase Time incomplete_coupling->optimize_coupling dehydration->use_trt use_pseudoproline Use Pseudoproline Dipeptides aggregation->use_pseudoproline end Improved Yield and Purity use_trt->end optimize_coupling->end use_pseudoproline->end G cluster_unprotected Unprotected Fmoc-Asn-OH cluster_protected Side-Chain Protected Fmoc-Asn(Trt)-OH unprotected_asn Fmoc-Asn(15N)-OH activation1 Activation (e.g., HBTU/DIPEA) unprotected_asn->activation1 low_solubility Low Solubility (Precipitation) unprotected_asn->low_solubility dehydration_side_reaction Side-Chain Dehydration (β-cyanoalanine) activation1->dehydration_side_reaction Side Reaction poor_coupling Poor Coupling Efficiency dehydration_side_reaction->poor_coupling Leads to low_solubility->poor_coupling protected_asn Fmoc-Asn(15N, Trt)-OH high_solubility High Solubility protected_asn->high_solubility activation2 Activation (e.g., HATU/DIPEA) efficient_coupling Efficient Coupling activation2->efficient_coupling Leads to high_solubility->activation2

References

Technical Support Center: 15N Labeled Peptides & NMR Signal Broadening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15N labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address NMR signal broadening and obtain high-quality spectra for your research.

Troubleshooting Guide: Broad and Poorly Resolved NMR Signals

One of the most common challenges in NMR spectroscopy of 15N labeled peptides is signal broadening, which can obscure important structural and dynamic information. This guide provides a systematic approach to diagnosing and resolving these issues.

My 15N HSQC spectrum shows broad, weak, or missing peaks. What's wrong?

Signal broadening in your 15N HSQC spectrum can stem from a variety of factors, broadly categorized into sample-related issues and dynamic processes inherent to your peptide. The first step is to systematically evaluate your sample preparation and experimental conditions.

Step 1: Assess Sample Quality and Homogeneity

Poor sample quality is a frequent cause of broad NMR signals. Ensure your sample is properly prepared and free of contaminants.

Is your sample free of particulate matter?

Suspended particles will disrupt the magnetic field homogeneity, leading to broad lines.

  • Protocol for Sample Clarification:

    • After dissolving your lyophilized 15N labeled peptide in the appropriate NMR buffer, centrifuge the sample at high speed (e.g., >14,000 rpm) for 10-20 minutes.

    • Carefully transfer the supernatant to a clean, high-quality NMR tube, avoiding the pellet.

    • For particularly problematic samples, filtering the supernatant through a 0.22 µm filter can be beneficial, though be cautious of potential peptide loss due to non-specific binding to the filter membrane.

Are you using an appropriate peptide concentration?

Both excessively high and low concentrations can be problematic. High concentrations can lead to aggregation, while very low concentrations will result in a poor signal-to-noise ratio.[1]

  • Recommended Concentration Ranges:

Peptide SizeRecommended Concentration RangePotential Issues
Small Peptides (<30 residues)1-5 mMHigher concentrations may induce aggregation.
Larger Peptides/Proteins0.3-1.0 mMSignal-to-noise can be a limiting factor at lower concentrations.[1]

Is your peptide prone to aggregation?

Peptide aggregation is a major contributor to signal broadening as it leads to the formation of larger molecular weight species with slower tumbling rates.[2]

  • Troubleshooting Aggregation:

    • Optimize Concentration: Screen a range of concentrations to find the optimal balance between signal strength and aggregation.

    • Adjust pH: Moving the solution pH away from the peptide's isoelectric point (pI) can increase electrostatic repulsion between molecules and reduce aggregation.[2]

    • Vary Ionic Strength: Modifying the salt concentration can modulate electrostatic interactions.

    • Use Additives: For hydrophobic peptides, the addition of detergents (e.g., DPC, SDS) or denaturants like urea (B33335) can help disrupt aggregates.[3]

  • Protocol for Preparing an Aggregation-Prone Peptide (e.g., Amyloid Beta):

    • Dissolve the lyophilized 15N-labeled peptide (e.g., 0.5 mg) in a small volume of a disaggregating agent (e.g., 50 µL of 10 mM NaOH) and sonicate for 2-5 minutes.[4]

    • Dilute the sample into your final NMR buffer (e.g., 550 µL of 20 mM phosphate (B84403) buffer, pH 7.2) containing 5-10% D₂O.[4]

    • Centrifuge the sample at high speed (e.g., 20,000 rpm) for 15-20 minutes at 4°C to remove any pre-formed aggregates.[4]

    • Carefully transfer the supernatant to a new NMR tube for analysis.

Step 2: Investigate Dynamic Processes

If your sample is of high quality and signal broadening persists, the issue may be related to the intrinsic dynamics of your peptide.

Could conformational exchange be the culprit?

Peptides are often more flexible than globular proteins and can exist in multiple conformations that exchange on the microsecond to millisecond (µs-ms) timescale. This "intermediate exchange" regime is a common cause of severe line broadening.

Figure 1: The effect of chemical exchange rate on NMR signal line shape.

  • Troubleshooting Conformational Exchange with Variable Temperature (VT) NMR: Changing the temperature can alter the rate of conformational exchange, potentially moving it out of the intermediate exchange regime and into the fast or slow exchange regime, resulting in sharper signals.[5]

    • Protocol for Variable Temperature NMR:

      • Prepare your 15N labeled peptide sample in a solvent suitable for the desired temperature range (e.g., with a low freezing point for low-temperature experiments).

      • Acquire a standard 15N HSQC spectrum at room temperature (e.g., 298 K).

      • Incrementally increase or decrease the temperature in steps of 5-10 K.[6][7]

      • Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring another spectrum.[7][8]

      • Monitor the line widths and chemical shifts of your signals as a function of temperature. Sharpening of peaks at higher or lower temperatures is indicative of conformational exchange.

  • Advanced Method: Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion: For a more quantitative analysis of µs-ms timescale dynamics, CPMG relaxation dispersion experiments can be employed. These experiments measure the effective transverse relaxation rate (R₂) as a function of a variable pulse frequency, allowing for the characterization of the kinetics and thermodynamics of the exchange process.[9]

    • Experimental Protocol for 15N CPMG Relaxation Dispersion:

      • Prepare a uniformly 15N-labeled (and ideally, deuterated) peptide sample.[9]

      • Set up a series of 2D 1H-15N HSQC experiments with a constant relaxation delay (typically 20-50 ms) and varying CPMG frequencies (νCPMG).[10]

      • The νCPMG is varied by changing the number of refocusing pulses within the constant time delay.

      • Acquire a reference spectrum with no CPMG period to determine the unattenuated peak intensity.

      • Process each 2D spectrum and measure the peak intensities for each residue at each νCPMG.

      • Calculate the effective R₂ values and plot them against νCPMG. The resulting dispersion profile can be fit to appropriate models to extract exchange parameters.

Step 3: Optimize NMR Hardware and Acquisition Parameters

If sample and dynamic issues have been addressed, further improvements can often be gained by leveraging advanced NMR hardware and optimizing acquisition parameters.

Are you using a Cryoprobe?

Cryoprobes significantly enhance sensitivity by cooling the detection electronics to cryogenic temperatures, which reduces thermal noise.[11] This can result in a 3-4 fold improvement in signal-to-noise, which is particularly beneficial for low-concentration or weakly-interacting samples.[11][12]

  • Impact of Cryoprobes on Data Quality:

FeatureStandard ProbeCryoprobeAdvantage
Signal-to-Noise Baseline~3-4x higher[11]Shorter experiment times or analysis of lower concentration samples.
Sample Heating Can be a concern with long, high-power experiments.Better heat dissipation.[13]Allows for more demanding pulse sequences.
Sensitivity for Low-γ Nuclei LowerSignificantly Enhanced[14]Improved detection of 15N signals.

Have you considered Paramagnetic Relaxation Enhancement (PRE)?

The introduction of a paramagnetic agent can dramatically shorten the T1 relaxation times of nearby nuclei, allowing for faster recycling delays between scans and thus reducing total experiment time.[15][16]

  • Protocol for co-solute PRE:

    • Prepare your 15N labeled peptide sample as usual.

    • Create a stock solution of a suitable paramagnetic agent (e.g., a neutral chelate form of a metal ion like Fe(DO3A)).[16]

    • Acquire a standard 15N HSQC spectrum of your peptide without the PRE agent.

    • Titrate in small amounts of the paramagnetic agent and re-acquire the spectrum to find a concentration that significantly reduces the T1 relaxation time with minimal impact on line width.[16]

    • Measure the T1 relaxation times with and without the PRE agent to quantify the effect and optimize the recycle delay in your subsequent experiments.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting NMR signal broadening in 15N labeled peptides.

TroubleshootingWorkflow cluster_sample Sample Troubleshooting cluster_dynamics Dynamics Troubleshooting cluster_hardware Hardware & Acquisition Start Broad Signals in 15N HSQC CheckSample Step 1: Assess Sample Quality Start->CheckSample Purity Ensure Purity (Centrifuge, Filter) CheckSample->Purity CheckDynamics Step 2: Investigate Dynamics VT_NMR Variable Temperature NMR CheckDynamics->VT_NMR OptimizeHardware Step 3: Optimize Hardware & Acquisition Cryoprobe Use Cryoprobe OptimizeHardware->Cryoprobe End Sharp, Well-Resolved Spectrum Concentration Optimize Concentration (0.3-5 mM) Aggregation Address Aggregation (pH, Additives, Ionic Strength) Concentration->Aggregation Aggregation->CheckDynamics If broadening persists Aggregation->End If resolved Purity->Concentration VT_NMR->OptimizeHardware If further improvement needed VT_NMR->End If resolved CPMG CPMG Relaxation Dispersion VT_NMR->CPMG For quantitative analysis CPMG->OptimizeHardware If further improvement needed PRE Use Paramagnetic Agents Cryoprobe->PRE PRE->End

Figure 2: A systematic workflow for troubleshooting broad NMR signals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect signal broadening in 15N labeled peptides?

A1: pH can have a significant impact on your NMR spectrum in several ways:

  • Chemical Exchange: The exchange rate of amide protons with the solvent is base-catalyzed. At higher pH values (typically above 7), this exchange can become fast enough to cause significant line broadening or even complete disappearance of amide signals.[17] For this reason, peptide NMR samples are often prepared at a pH below 6.5.

  • Conformational Stability: pH can influence the conformational ensemble of a peptide. If a pH change induces a transition between states that are in intermediate exchange, you may observe increased line broadening.

  • Aggregation: As mentioned earlier, adjusting the pH away from the peptide's isoelectric point can help to minimize aggregation by increasing intermolecular electrostatic repulsion.[2]

  • Chemical Shift Perturbations: Changes in pH can cause significant chemical shift perturbations, especially for residues near titratable side chains. It is crucial to maintain a constant and well-buffered pH, particularly when comparing spectra, for instance, during a ligand titration.[18][19]

Q2: My peptide is insoluble at the desired concentration. What can I do?

A2: Solubility issues are a common hurdle. Here are a few strategies to try:

  • Screen Buffers and pH: Experiment with different buffer systems and a range of pH values to find conditions that favor solubility.

  • Add Solubilizing Agents: For peptides with exposed hydrophobic regions, adding a low concentration of a mild detergent or a non-denaturing concentration of urea or guanidinium (B1211019) chloride can improve solubility.

  • Temperature: In some cases, increasing the temperature can improve solubility, but be mindful of your peptide's stability.

  • Fusion Tags: For recombinantly expressed peptides, the use of a highly soluble fusion partner that is cleaved after purification can sometimes improve the handling of a poorly soluble target peptide.

Q3: Is it better to use a higher magnetic field spectrometer?

A3: Yes, in general, higher magnetic field strengths are advantageous for several reasons:

  • Increased Resolution: The chemical shift dispersion increases with the magnetic field strength. This leads to better separation of overlapping signals, which is particularly important for peptides that often have limited chemical shift dispersion.

  • Increased Sensitivity: The signal-to-noise ratio also increases with the magnetic field strength, allowing for faster data acquisition or the use of lower sample concentrations.

Q4: Can I use 15N labeling to study peptide dynamics?

A4: Absolutely. 15N labeling is a cornerstone for studying peptide and protein dynamics. Beyond the CPMG relaxation dispersion experiments mentioned above, you can also perform:

  • T1 and T2 Relaxation Measurements: These experiments provide information on fast (picosecond to nanosecond) timescale motions.

  • Heteronuclear NOE: This experiment measures the nuclear Overhauser effect between 1H and 15N and is sensitive to fast timescale dynamics of the peptide backbone.

By systematically working through these troubleshooting steps and understanding the underlying principles, you can overcome the challenges of NMR signal broadening and successfully characterize the structure and dynamics of your 15N labeled peptides.

References

Technical Support Center: Enhancing Resolution in ¹⁵N NMR Spectra of Asparagine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with resolving signals in ¹⁵N NMR spectra of proteins containing asparagine residues.

Frequently Asked Questions (FAQs)

Q1: Why are asparagine side-chain signals often problematic in ¹⁵N HSQC spectra?

A1: The side-chain amide groups of asparagine (Asn) and glutamine (Gln) residues present a unique challenge in ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra due to several factors:

  • Chemical Shift Overlap: The ¹⁵N and ¹H chemical shifts of Asn and Gln side-chain amides are very similar, leading to significant spectral crowding and overlap, making unambiguous assignment difficult.[1]

  • Conformational Exchange: The side chains of Asn and Gln can undergo conformational exchange on a timescale that leads to line broadening, further reducing spectral resolution.

  • Solvent Exchange: The amide protons of the side chains can exchange with solvent protons, leading to a decrease in signal intensity.

Q2: How can I definitively distinguish between asparagine and glutamine side-chain resonances?

A2: Selective ¹⁵N-labeling is a powerful technique to unambiguously identify the cross-peaks of the side-chain amides of asparagine and glutamine in ¹⁵N-HSQC spectra.[1][2] By providing ¹⁵N-labeled asparagine and unlabeled glutamine (or vice versa) in the cell growth media, you can specifically enrich one type of residue with the ¹⁵N isotope. This allows for the straightforward identification of signals belonging to either asparagine or glutamine.

Q3: My protein is large, and the signals are broad. How can I improve the resolution for asparagine residues?

A3: For large proteins (typically > 25 kDa), Transverse Relaxation Optimized Spectroscopy (TROSY) is an essential technique. A TROSY-based approach has been specifically developed for the NH₂ groups in asparagine and glutamine side chains.[3][4][5] This method isolates the slow-relaxing ¹⁵N and ¹H components of the NH₂ multiplets, resulting in significantly sharper lines and improved spectral resolution. While sensitivity gains may be modest, the improvement in resolution is substantial.[3][4][5]

Q4: What is Paramagnetic Relaxation Enhancement (PRE), and how can it help with asparagine-containing proteins?

A4: Paramagnetic Relaxation Enhancement (PRE) is a technique that introduces a paramagnetic center (e.g., a metal ion or a nitroxide spin label) into the protein.[6][7] This paramagnetic center induces an increase in the relaxation rates of nearby nuclei in a distance-dependent manner. PRE can be used to:

  • Obtain long-range distance restraints (up to ~35 Å), which is valuable for structure determination.[6]

  • Characterize transient, sparsely-populated states of proteins.[6]

  • Enhance relaxation to accelerate data acquisition.[7]

For asparagine residues, PRE can provide valuable structural information, especially when their side chains are involved in intermolecular interactions or are located in flexible regions of the protein.

Q5: How do I analyze chemical shift perturbations (CSPs) for asparagine residues upon ligand binding?

A5: Chemical Shift Perturbation (CSP) analysis is a powerful tool for mapping ligand binding sites. When a ligand binds to a protein, the chemical environment of nearby nuclei changes, leading to shifts in their corresponding peaks in the NMR spectrum. For ¹⁵N HSQC spectra, the average chemical shift change (Δδ_AV) for each residue can be calculated using the following formula[8]:

Δδ_AV = √[ (Δδ_¹H)² + (α * Δδ_¹⁵N)² ]

Where Δδ_¹H and Δδ_¹⁵N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N. By mapping the residues with significant CSPs onto the protein structure, the binding site can be identified. Asparagine side-chain amides, being frequently involved in hydrogen bonding, can show significant CSPs upon ligand interaction.

Troubleshooting Guides

Problem 1: Severe overlap of Asn/Gln side-chain signals in the ¹⁵N HSQC spectrum.

Possible Cause Suggested Solution
Inherent chemical shift degeneracy.Employ selective ¹⁵N-labeling of asparagine or glutamine. This will allow for the unambiguous identification of the respective side-chain signals.[1][2]
Poor spectral resolution.Optimize NMR acquisition parameters. This includes increasing the number of scans, optimizing the recycle delay, and using non-uniform sampling (NUS) to enhance resolution in the indirect dimension.
For larger proteins, broad lines due to fast transverse relaxation.Utilize a TROSY-based pulse sequence specifically designed for Asn/Gln side-chain NH₂ groups to significantly improve resolution.[3][4][5]

Problem 2: Asparagine side-chain signals are too broad to be reliably integrated or assigned.

Possible Cause Suggested Solution
Intermediate conformational exchange of the side chain.Acquire spectra at different temperatures. Changing the temperature can shift the exchange regime, potentially sharpening the signals.
The protein is aggregating.Check the sample for aggregation using techniques like Dynamic Light Scattering (DLS). If aggregation is present, optimize the buffer conditions (pH, salt concentration, additives).
For large proteins, fast transverse relaxation is the primary cause of line broadening.Implement a TROSY experiment.[3][4][5][9]

Quantitative Data Summary

Table 1: Isotopic Labeling Yields for Selective ¹⁵N-Labeling of Asparagine Side Chains. [1]

Concentration of Unlabeled Glutamine in Medium¹⁵N-Labeling Yield of Asparagine Side Chains
Low~62%
High~35%
Optimized (with increased aspartate and ¹⁵NH₄⁺)Up to 98%

This table illustrates the impact of media composition on the efficiency of selective ¹⁵N-labeling of asparagine side chains. Optimizing the concentrations of precursors is crucial for achieving high labeling efficiency and minimizing isotope scrambling.

Key Experimental Protocols

Protocol 1: Selective ¹⁵N-Labeling of Asparagine Side Chains

This protocol is adapted from methodologies that exploit the biosynthetic pathways of amino acids to achieve selective labeling.[1][2]

Objective: To selectively label the side-chain amide group of asparagine residues with ¹⁵N to resolve spectral overlap with glutamine side chains.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • Complete set of unlabeled amino acids, excluding asparagine.

  • ¹⁵N-labeled L-asparagine.

  • IPTG for induction.

Procedure:

  • Initial Cell Growth: Grow the E. coli cells in a rich medium (e.g., LB) at 37°C with appropriate antibiotic selection until the OD₆₀₀ reaches 0.6-0.8.

  • Media Exchange: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet with M9 minimal medium salts to remove any residual rich media.

  • Resuspension in Labeling Media: Resuspend the cell pellet in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and the complete set of unlabeled amino acids, except for asparagine. Add ¹⁵N-labeled L-asparagine to the medium.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression and Harvest: Allow the protein to express for the desired amount of time (typically 4-6 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility. Harvest the cells by centrifugation and store the pellet at -80°C until purification.

  • Protein Purification: Purify the ¹⁵N-selectively labeled protein using standard chromatography techniques.

  • NMR Spectroscopy: Acquire a ¹⁵N HSQC spectrum. The signals corresponding to the asparagine side-chain amides will be visible, while the glutamine side-chain amide signals will be absent.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Labeling cluster_protein_expression Protein Expression and Purification cluster_nmr_analysis NMR Analysis initial_growth Initial Growth in Rich Media media_exchange Harvest and Wash Cells initial_growth->media_exchange resuspension Resuspend in M9 with ¹⁵N-Asn media_exchange->resuspension induction Induce with IPTG resuspension->induction expression Protein Expression induction->expression purification Purify Labeled Protein expression->purification nmr_acquisition Acquire ¹⁵N HSQC Spectrum purification->nmr_acquisition data_analysis Analyze Resolved Spectra nmr_acquisition->data_analysis

Caption: Workflow for selective ¹⁵N-labeling of asparagine residues.

troubleshooting_logic start Problem: Poor Asn Signal Resolution is_large_protein Is Protein > 25 kDa? start->is_large_protein is_overlap Is Overlap with Gln the Main Issue? is_large_protein->is_overlap No use_trosy Solution: Use TROSY-HSQC is_large_protein->use_trosy Yes selective_labeling Solution: Selective ¹⁵N-Labeling is_overlap->selective_labeling Yes optimize_params Solution: Optimize NMR Parameters is_overlap->optimize_params No

Caption: Troubleshooting logic for poor asparagine signal resolution.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the recommended storage and handling of L-Asparagine-N-Fmoc,N-beta-trityl-15N2, along with troubleshooting for common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of the compound, it is critical to store it under controlled conditions. The recommended storage is refrigerated at a temperature range of +2°C to +8°C.[1][2] The compound should also be kept desiccated and protected from light.[1][2] For transportation, a dry ice shipment is often required to maintain the cold chain.[1][2]

Q2: What are the consequences of improper storage?

A2: Improper storage, such as exposure to moisture, light, or elevated temperatures, can lead to the degradation of the compound. This can result in the loss of the Fmoc or trityl protecting groups, or other chemical modifications, which will compromise the integrity of your experiments, particularly in sensitive applications like peptide synthesis.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound generally exhibits good solubility in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1] The trityl group on the side chain enhances its solubility compared to the unprotected Fmoc-Asn-OH, which has very low solubility in these solvents.[1]

Troubleshooting Guide

Problem 1: Poor solubility of the compound in the reaction solvent.

  • Possible Cause: While generally soluble, very high concentrations or the use of less polar solvents might lead to solubility issues. The quality of the solvent can also be a factor.

  • Solution:

    • Ensure you are using high-purity, anhydrous solvents.

    • Gentle warming and sonication can aid in dissolution, but avoid excessive heat which could lead to degradation.

    • Consider using a solvent mixture, for instance, adding a small percentage of a more polar co-solvent.

Problem 2: Incomplete deprotection of the N-beta-trityl group during peptide synthesis.

  • Possible Cause: The trityl group is acid-labile and typically removed with trifluoroacetic acid (TFA). However, incomplete removal can occur, especially when the asparagine residue is located at the N-terminus of the peptide.[3]

  • Solution:

    • Extend the cleavage time with the TFA cocktail. A standard 2-3 hour cleavage may need to be extended to 4 hours or longer.

    • Ensure the use of appropriate scavengers in your cleavage cocktail, such as triisopropylsilane (B1312306) (TIPS), to effectively capture the cleaved trityl cations and prevent side reactions.

    • Monitor the deprotection reaction by taking small aliquots and analyzing them via HPLC to determine the optimal cleavage time.

Problem 3: Side reactions observed during coupling or deprotection steps.

  • Possible Cause: The primary advantage of the trityl protecting group on the asparagine side chain is to prevent the dehydration of the amide to a nitrile during activation for coupling.[3][4] However, other side reactions like aspartimide formation can still occur, particularly with adjacent specific amino acid residues.

  • Solution:

    • To minimize aspartimide formation, it is advisable to use a coupling reagent that reduces this side reaction, and to keep coupling times as short as possible.

    • The presence of acetic acid as an impurity in the Fmoc-amino acid can cause chain termination.[5] Ensure you are using a high-purity grade of this compound.

Quantitative Data Summary

For optimal experimental outcomes, it is crucial to adhere to the recommended storage and handling conditions. The following table summarizes the key quantitative parameters:

ParameterRecommended ValueNotes
Storage Temperature +2°C to +8°CRefrigerated[1][2]
Atmosphere DesiccatedProtect from moisture
Light Conditions Protected from lightAmber vial or dark storage
Shipping Condition Dry Ice ShipmentTo maintain temperature stability[1][2]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-15N2

The following diagram illustrates a typical workflow for incorporating this compound into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Fmoc-Asn(Trt)-15N2 (with activating agent) Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat 6. Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Amino Acid Coupled Repeat->Fmoc_Deprotection Precipitation 8. Peptide Precipitation & Purification Cleavage->Precipitation

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Technical Support Center: Mass Spectrometry Validation of 15N2-Asparagine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on mass spectrometry-based validation of 15N2-Asparagine incorporation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a 15N2-Asparagine incorporation experiment?

A1: 15N2-Asparagine incorporation is a stable isotope labeling technique used to trace the metabolic fate of asparagine and quantify the synthesis of new proteins. By introducing asparagine labeled with two heavy nitrogen isotopes (15N), researchers can differentiate between pre-existing (light) and newly synthesized (heavy) proteins or metabolites using mass spectrometry. This method is a powerful tool for studying protein turnover, metabolic flux, and drug effects on cellular metabolism.[1][2][3]

Q2: How does mass spectrometry detect 15N2-Asparagine incorporation?

A2: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When a peptide containing 15N2-Asparagine is analyzed, its mass will be increased by 2 Daltons for each incorporated 15N2-Asparagine residue compared to the corresponding peptide with natural abundance (14N) asparagine. This mass shift allows for the identification and quantification of labeled peptides.[4][5] High-resolution mass spectrometers are crucial for distinguishing the labeled peptide from its unlabeled counterpart, especially from the naturally occurring 13C isotope peak of the unmodified peptide.[6][7]

Q3: What are the key considerations for designing a 15N2-Asparagine labeling experiment?

A3: Key considerations include the duration of labeling to achieve sufficient incorporation, the concentration of 15N2-Asparagine in the culture medium, and the potential for metabolic conversion of asparagine to other amino acids.[8][9] It is also important to ensure that the labeling does not adversely affect cell viability or protein synthesis rates. A pilot experiment to determine the optimal labeling time and concentration is often recommended.

Q4: What is the expected mass shift for a peptide containing one 15N2-Asparagine residue?

A4: A peptide containing a single 15N2-Asparagine residue will exhibit a mass increase of approximately 2.00 Da compared to the unlabeled peptide. The exact mass difference can be calculated based on the precise masses of the isotopes.

Troubleshooting Guides

Issue 1: Low or No Incorporation of 15N2-Asparagine

Q: My mass spectrometry data shows very low or no incorporation of 15N2-Asparagine. What are the possible causes and solutions?

A:

  • Possible Cause 1: Insufficient Labeling Time. Protein synthesis and turnover rates vary between cell lines and proteins. Short incubation times may not be sufficient to see significant incorporation.

    • Solution: Perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to determine the optimal labeling duration for your specific system.

  • Possible Cause 2: Depletion of 15N2-Asparagine. The labeled asparagine in the medium may be consumed over the course of the experiment, especially in rapidly dividing cells.

    • Solution: Replenish the medium with fresh 15N2-Asparagine during the experiment or use a higher initial concentration.

  • Possible Cause 3: Metabolic Conversion. Asparagine can be metabolized by cells, and the 15N label may be transferred to other molecules.[9]

    • Solution: Analyze the incorporation of 15N into other amino acids, such as aspartate, to assess the extent of metabolic scrambling.[10]

  • Possible Cause 4: Poor Cell Health. If the cells are not healthy or are under stress, protein synthesis may be reduced.

    • Solution: Monitor cell viability and morphology throughout the experiment. Ensure optimal cell culture conditions.

Issue 2: High Background Noise in Mass Spectra

Q: I am observing high background noise in my mass spectra, which makes it difficult to identify and quantify the labeled peptides. How can I reduce the noise?

A:

  • Possible Cause 1: Contaminants from Sample Preparation. Reagents and materials used during sample preparation can introduce chemical noise.

    • Solution: Use high-purity solvents and reagents. Ensure thorough desalting of the peptide samples before LC-MS/MS analysis.[6] Consider using different brands of solvents, as some may have lower levels of contaminants.

  • Possible Cause 2: Suboptimal Mass Spectrometer Settings. Incorrect instrument settings can lead to increased background noise.

    • Solution: Optimize mass spectrometer parameters such as cone gas flow rate and cone voltage to reduce in-source noise.

  • Possible Cause 3: Matrix Effects. The presence of other molecules in the sample can suppress the ionization of the peptides of interest.

    • Solution: Improve chromatographic separation to reduce co-elution of interfering species. Consider using a more advanced sample cleanup method.

Issue 3: Ambiguous or Overlapping Isotopic Peaks

Q: The isotopic peaks for my labeled and unlabeled peptides are overlapping, making quantification difficult. What could be the reason and how can I resolve this?

A:

  • Possible Cause 1: Insufficient Mass Resolution. Low-resolution mass spectrometers may not be able to distinguish between the labeled peptide and the 13C isotope peak of the unlabeled peptide, which has a similar mass-to-charge ratio.[6][7]

    • Solution: Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) for data acquisition.[11]

  • Possible Cause 2: Incomplete Labeling. If the incorporation is not close to 100%, you will see a distribution of isotopic peaks corresponding to both labeled and unlabeled peptides.

    • Solution: Increase the labeling time or the concentration of 15N2-Asparagine to drive the incorporation to completion.

  • Possible Cause 3: Deamidation of Asparagine. Asparagine residues can undergo deamidation, a post-translational modification that results in a mass increase of +0.984 Da.[6][7] This can lead to complex spectra.

    • Solution: Be aware of the potential for deamidation and include it as a variable modification in your data analysis software.[12][13] Careful control of pH and temperature during sample preparation can minimize artificial deamidation.[6]

Experimental Protocols

Protocol 1: 15N2-Asparagine Labeling in Cell Culture
  • Cell Culture: Grow cells in standard culture medium to the desired confluency.

  • Medium Exchange: Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Labeling: Add pre-warmed culture medium depleted of asparagine and supplemented with a known concentration of 15N2-Asparagine.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions.

  • Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them for protein extraction.

Protocol 2: Protein Extraction, Digestion, and LC-MS/MS Analysis
  • Protein Extraction: Lyse the harvested cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.[6]

  • Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.[6]

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and other contaminants.[6]

  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.[14]

Quantitative Data Summary

The following tables provide examples of expected mass shifts and a template for summarizing incorporation data.

Table 1: Expected Mass Shifts for Peptides Containing 15N2-Asparagine

Number of 15N2-Asn ResiduesExpected Mass Shift (Da)
1+2.00
2+4.00
3+6.00

Table 2: Example of 15N2-Asparagine Incorporation Data

Peptide SequencePrecursor m/z (Unlabeled)Precursor m/z (Labeled)Incorporation (%)
VGYNIVGMGPTIR654.36655.3695.2
YLGNATAIFFLPDEGK902.48903.4896.1
FNWGLSVVTR589.83590.83Not Labeled

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Start Cell Culture B Medium Exchange A->B C Add 15N2-Asn Medium B->C D Incubate C->D E Harvest Cells D->E F Protein Extraction E->F G Reduction & Alkylation F->G H Tryptic Digestion G->H I Desalting H->I J LC-MS/MS Analysis I->J K Data Processing J->K L Quantification K->L

Caption: Experimental workflow for 15N2-Asparagine incorporation analysis.

Asparagine_Metabolism Asn_pool 15N2-Asparagine (extracellular) Asn_intra 15N2-Asparagine (intracellular) Asn_pool->Asn_intra Transport Protein Newly Synthesized Proteins Asn_intra->Protein Protein Synthesis Asp 15N-Aspartate Asn_intra->Asp Asparaginase Other_AA Other 15N-Amino Acids Asp->Other_AA Transamination

References

Technical Support Center: Overcoming Challenges with Difficult Residues like Asparagine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incorporating difficult residues, with a special focus on asparagine (Asn).

Troubleshooting Guide: Asparagine-Related Synthesis Problems

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of peptides containing asparagine.

Observation Potential Cause(s) Recommended Action(s)
Mass spectrometry (MS) analysis shows a peak at -17 Da relative to the target peptide mass. Dehydration of the asparagine side chain to form a β-cyanoalanine residue.• Use a side-chain protecting group for asparagine, such as Trityl (Trt). Fmoc-Asn(Trt)-OH is recommended as it prevents this side reaction and improves solubility.[1][2][3]• Avoid coupling reagents known to cause dehydration, such as carbodiimides, when using unprotected asparagine.[1][2][3][4]• If unprotected Asn must be used, consider using pre-activated esters like the pentafluorophenyl (Pfp) ester of Fmoc-Asn-OH.[4]
HPLC analysis shows multiple peaks, some of which are difficult to separate from the main product peak. MS analysis may show the correct mass for the target peptide. Aspartimide formation, leading to the creation of α- and β-peptides, as well as racemized products.[5][6][7] This is especially prevalent in Asp-Gly, Asp-Asn, and Asp-Arg sequences.[6][8]Modify Fmoc Deprotection: Add an acidic additive like 0.1 M HOBt to the piperidine (B6355638) deprotection solution to reduce the basicity.[9][10] Alternatively, use a weaker base such as 5% piperazine (B1678402) in DMF.[10][11]• Use Sterically Hindered Protecting Groups for Asp: For aspartic acid residues adjacent to asparagine, employ bulky side-chain protecting groups like 3-methyl-pent-3-yl (OMpe) or 2,6-dichlorobenzyl (DCB) to sterically hinder aspartimide formation.[7]• Backbone Protection: For particularly problematic sequences, use a backbone-protecting group on the residue preceding the asparagine, such as a 2,4-dimethoxybenzyl (DMB) or a (2-hydroxy-4-methoxybenzyl) (Hmb) group.[6][9]
Poor coupling efficiency for asparagine or the subsequent amino acid. Low solubility of Fmoc-Asn-OH or aggregation of the growing peptide chain.• Use Fmoc-Asn(Trt)-OH, which has significantly better solubility in standard peptide synthesis solvents like DMF.[1][2][3]• For difficult couplings in general, increase the concentration of the amino acid and coupling reagents.[12]• Consider using microwave-assisted peptide synthesis to improve coupling efficiency.[10][13]
Chain termination observed after asparagine incorporation, especially in Xaa-Asn sequences. Formation of piperazine-2,5-diones (diketopiperazines) following aspartimide formation.[14][15]Strategies to prevent aspartimide formation will also suppress this side reaction.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions associated with asparagine in Fmoc-SPPS?

A1: The two primary side reactions are:

  • Dehydration of the side-chain amide: During activation, the amide side chain of asparagine can lose water to form a β-cyanoalanine residue.[4] This results in a product with a mass 17 Da lower than the target peptide.

  • Aspartimide Formation: While this is a more significant problem for aspartic acid (Asp), sequences containing Asn can also be susceptible, particularly Asp-Asn sequences.[6][8] The backbone amide nitrogen attacks the side-chain carbonyl of the preceding Asp residue, forming a five-membered ring intermediate. This can lead to racemization and the formation of difficult-to-separate α- and β-peptide impurities.[5][6][7]

Q2: When should I use a side-chain protecting group for asparagine?

A2: It is highly recommended to use a side-chain protecting group for asparagine in most situations. The trityl (Trt) group is the most common and effective choice for Fmoc-Asn-OH.[1][2][3] Using Fmoc-Asn(Trt)-OH offers two key advantages: it prevents the dehydration of the side chain to β-cyanoalanine and significantly improves the solubility of the amino acid derivative in common organic solvents like DMF.[1][2][3]

Q3: Can I use carbodiimide (B86325) coupling reagents like DIC for asparagine coupling?

A3: If you are using unprotected Fmoc-Asn-OH, it is best to avoid carbodiimide-based coupling reagents as they are known to promote the dehydration of the asparagine side chain.[1][2][3][4] However, if you are using side-chain protected Fmoc-Asn(Trt)-OH, carbodiimide reagents can be used safely and effectively.

Q4: My peptide sequence is known to be difficult and prone to aggregation. How does the presence of asparagine affect this?

A4: Asparagine, with its potential for hydrogen bonding, can contribute to inter- and intra-chain aggregation, making the synthesis of the peptide more challenging.[16] Using Fmoc-Asn(Trt)-OH can help mitigate some of these issues due to its improved solubility.[1][2][3] For sequences prone to aggregation, general strategies such as using pseudoproline dipeptides or backbone protection (Dmb/Hmb) at strategic locations can be beneficial.[16]

Q5: How can I detect asparagine-related side products in my crude peptide?

A5: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary analytical tools.

  • Dehydration (-17 Da): This is readily detected by a mass difference of 17 Da from the expected molecular weight of the target peptide.

  • Aspartimide-related impurities: These can be more challenging to detect. While the aspartimide intermediate itself has a different mass, its subsequent hydrolysis can yield α- and β-peptides that have the same mass as the target peptide.[7] High-resolution HPLC may be able to separate these isomers, but they often co-elute. Tandem MS (MS/MS) sequencing can help to identify the presence of β-aspartyl residues.

Quantitative Data Summary

The following table summarizes the impact of different strategies on minimizing aspartimide formation for the model peptide VKDGYI, where the resin-bound peptide was treated with 20% piperidine in DMF to simulate multiple deprotection cycles.

Asp Protecting Group% Target Peptide% Aspartimide% D-Asp Isomer
Fmoc-Asp(OtBu)-OH 55.226.312.5
Fmoc-Asp(OMpe)-OH 78.18.96.7
Fmoc-Asp(OBno)-OH 97.60.50.8

Data adapted from literature reports on the synthesis of scorpion toxin II peptides.[7]

Key Experimental Protocols

Standard Coupling Protocol for Fmoc-Asn(Trt)-OH

This protocol is suitable for most routine couplings of side-chain protected asparagine.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then for 7 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Asn(Trt)-OH and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF (5-7 times) to prepare for the next cycle.

Protocol for Difficult Couplings Involving Asparagine

This protocol is recommended for sequences known to be problematic or when standard coupling protocols are inefficient.

  • Resin Preparation and Deprotection: Follow steps 1-3 of the standard protocol.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Asn(Trt)-OH and 4 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. If using microwave synthesis, heat at a controlled temperature (e.g., 50°C) for 10-15 minutes. For conventional synthesis, extend the coupling time to 4 hours or perform a double coupling.

  • Monitoring and Washing: Follow steps 6-7 of the standard protocol. If the coupling is incomplete, repeat steps 2-4.

  • Capping (Optional): If a small percentage of unreacted amines remains, treat the resin with a solution of 10% acetic anhydride (B1165640) and 1% DIPEA in DMF for 10 minutes to cap the unreacted chains.

Visual Guides

Asparagine_Side_Reactions cluster_dehydration Side-Chain Dehydration cluster_aspartimide Aspartimide Formation (at preceding Asp) Asn Asparagine Residue Dehydration Activation (e.g., with DIC) Asn->Dehydration - H2O Cyanoalanine β-Cyanoalanine (-17 Da) Dehydration->Cyanoalanine Asp_Asn Asp-Asn Sequence Base Base Treatment (e.g., Piperidine) Asp_Asn->Base Aspartimide Aspartimide Intermediate Base->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Racemization Racemized Peptides Aspartimide->Racemization Alpha_Beta α- and β-Peptides (Same Mass) Hydrolysis->Alpha_Beta Troubleshooting_Workflow Start Problem with Asn Peptide Synthesis Check_MS Check MS Data Start->Check_MS Check_HPLC Check HPLC Purity Start->Check_HPLC Poor_Coupling Poor Coupling Efficiency? Start->Poor_Coupling Mass_Loss_17 Mass Loss of 17 Da? Check_MS->Mass_Loss_17 Multiple_Peaks Multiple/Broad Peaks? Check_HPLC->Multiple_Peaks Mass_Loss_17->Check_HPLC No Use_Trt Use Fmoc-Asn(Trt)-OH Mass_Loss_17->Use_Trt Yes Avoid_Carbodiimides Avoid Carbodiimides with Unprotected Asn Mass_Loss_17->Avoid_Carbodiimides Yes Success Synthesis Successful Use_Trt->Success Avoid_Carbodiimides->Success Modify_Deprotection Modify Deprotection: - Add HOBt to Piperidine - Use Weaker Base Multiple_Peaks->Modify_Deprotection Yes Use_Bulky_PG Use Bulky Protecting Groups on Adjacent Asp Multiple_Peaks->Use_Bulky_PG Yes Backbone_Protection Consider Backbone Protection (Dmb/Hmb) Multiple_Peaks->Backbone_Protection Yes Multiple_Peaks->Success No Modify_Deprotection->Success Use_Bulky_PG->Success Backbone_Protection->Success Use_Trt_Solubility Use Fmoc-Asn(Trt)-OH for Better Solubility Poor_Coupling->Use_Trt_Solubility Yes Optimize_Coupling Optimize Coupling: - Higher Concentration - Microwave Assistance Poor_Coupling->Optimize_Coupling Yes Poor_Coupling->Success No Use_Trt_Solubility->Success Optimize_Coupling->Success

References

Validation & Comparative

A Comparative Guide to Fmoc-Asn(Trt)-15N2 and Fmoc-Gln(Trt)-15N2 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) and glutamine (Gln) residues presents unique challenges due to potential side reactions. The use of side-chain protecting groups is crucial to mitigate these issues and ensure the synthesis of high-purity peptides. This guide provides a comparative analysis of two commonly used isotopically labeled amino acid derivatives, Fmoc-Asn(Trt)-15N2 and Fmoc-Gln(Trt)-15N2, focusing on their performance in Fmoc-based SPPS. The inclusion of the stable isotope ¹⁵N in both the alpha-amino and side-chain amide nitrogens makes these reagents invaluable for quantitative proteomics and structural studies using mass spectrometry and NMR. While the isotopic labeling itself does not significantly alter the chemical reactivity during synthesis, understanding the inherent differences between asparagine and glutamine chemistry is paramount for successful peptide production.

Performance Comparison: A Tale of Two Amides

The primary distinction in the SPPS performance of Fmoc-Asn(Trt)-¹⁵N₂ and Fmoc-Gln(Trt)-¹⁵N₂ lies in their susceptibility to different side reactions. The trityl (Trt) protecting group on the side-chain amide is a bulky and acid-labile group that effectively prevents these side reactions during the basic conditions of Fmoc deprotection.

Fmoc-Asn(Trt)-¹⁵N₂: Mitigating Aspartimide Formation

The incorporation of asparagine is notoriously prone to the formation of a succinimide (B58015) ring intermediate, known as aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, a reaction favored under the basic conditions used for Fmoc removal. Aspartimide formation can lead to a mixture of products, including the desired α-aspartyl peptide, the rearranged β-aspartyl peptide, and racemization at the α-carbon.

The use of the Trt protecting group on the asparagine side chain significantly hinders this cyclization, thereby preserving the integrity of the peptide backbone.[1] Studies have shown that bulky side-chain protecting groups on the residue following the aspartic acid can also influence the rate of aspartimide formation. For instance, a sequence with Asp(OtBu)-Cys(Trt) showed significantly less aspartimide formation (5.5%) compared to Asp(OtBu)-Cys(Acm) (27%) under prolonged basic treatment.[1] This highlights the importance of steric hindrance in preventing this side reaction.

Fmoc-Gln(Trt)-¹⁵N₂: Preventing Pyroglutamate (B8496135) Formation

For glutamine residues, the primary concern is the formation of pyroglutamate, a cyclic lactam, at the N-terminus of the peptide. This intramolecular cyclization of the N-terminal glutamine is catalyzed by the acidic conditions of the cleavage cocktail and can also occur during coupling steps. Pyroglutamate formation results in a blocked N-terminus, which can interfere with subsequent sequencing and biological activity assays.

The Trt group on the glutamine side chain effectively prevents the dehydration of the amide that can occur during activation, particularly with carbodiimide (B86325) reagents.[2] Furthermore, Fmoc-Gln(Trt)-OH exhibits better solubility in standard SPPS solvents like DMF compared to the unprotected Fmoc-Gln-OH, which can lead to more efficient and complete coupling reactions.[3] While base-catalyzed pyroglutamate formation from N-terminal glutaminyl peptides is a relatively slow reaction (0.1% per hour in 50% piperidine (B6355638)/DMF), the risk increases during coupling reactions.[4]

Quantitative Performance Data

Performance MetricFmoc-Asn(Trt)-OHFmoc-Gln(Trt)-OHKey Considerations
Primary Side Reaction Aspartimide FormationPyroglutamate FormationThe Trt group is highly effective at preventing both.
Coupling Efficiency Generally high with standard coupling reagents.Generally high; improved solubility over Fmoc-Gln-OH.[3]Difficult sequences may require optimized coupling reagents (e.g., HCTU, HATU) and longer reaction times.[5]
Rate of Side Reaction Aspartimide formation is sequence-dependent and can be significant without proper side-chain protection. The Trt group drastically reduces this.[1]Pyroglutamate formation is primarily a concern for N-terminal Gln and is generally low during chain elongation with Trt protection.[4]The choice of adjacent amino acids and the duration of exposure to basic or acidic conditions can influence the extent of side reactions.
Final Peptide Purity High purity can be achieved with Trt protection, minimizing aspartimide-related impurities.High purity is achievable due to the prevention of pyroglutamate formation and improved solubility.[3]Purity is ultimately dependent on the overall success of each coupling and deprotection step throughout the synthesis.[6]
Overall Yield Dependent on the efficiency of all synthetic steps. Minimizing aspartimide formation is key to maximizing the yield of the target peptide.Good yields are expected due to efficient coupling and prevention of side reactions.Overall yield in SPPS is a product of the efficiency of each individual step. For a 70-mer peptide, a 99% yield at each step results in a 24% overall theoretical yield.[6]

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Asn(Trt)-¹⁵N₂ and Fmoc-Gln(Trt)-¹⁵N₂ in manual or automated SPPS. Optimization may be required based on the specific peptide sequence and synthesizer.

Resin Loading

The first amino acid is loaded onto a suitable resin (e.g., Rink Amide for peptide amides, 2-Chlorotrityl chloride for protected fragments or peptide acids).

  • For Rink Amide Resin: Standard coupling protocols are used to attach the first Fmoc-protected amino acid to the deprotected resin.

  • For 2-Chlorotrityl Chloride Resin:

    • Swell the resin in dichloromethane (B109758) (DCM).

    • Dissolve 1 equivalent of the Fmoc-amino acid in DCM with 1.1 equivalents of diisopropylethylamine (DIPEA).

    • Add the amino acid solution to the resin and react for 1-2 hours.

    • Cap any remaining active sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin thoroughly with DCM and then DMF.

Standard SPPS Cycle: Deprotection and Coupling

SPPS_Cycle start Peptide-Resin (Fmoc-AA) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 end Peptide-Resin (Fmoc-AA-AA) wash2->end

Caption: Standard Fmoc-SPPS Cycle Workflow.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid (Fmoc-Asn(Trt)-¹⁵N₂ or Fmoc-Gln(Trt)-¹⁵N₂) with a suitable coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA, 2,4,6-collidine) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. For difficult couplings, a second coupling may be necessary.[5]

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test for free amines, such as the Kaiser test.

Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Cleavage_Workflow start Final Peptide-Resin wash_dcm DCM Wash start->wash_dcm cleavage Cleavage Cocktail (e.g., TFA/TIPS/H2O) wash_dcm->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure Peptide purification->end

Caption: Peptide Cleavage and Purification Workflow.

  • Resin Preparation: Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage Cocktail: A common cleavage cocktail for peptides containing Trt-protected residues is Reagent B, which consists of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIPS) in a ratio of 95:2.5:2.5.[7][8] For peptides containing other sensitive residues like Met or Cys, different scavenger cocktails may be required.[7][9]

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. The solution will likely turn yellow due to the release of the trityl cation.[8]

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Peptide Analysis and Purification
  • Analysis: The purity of the crude peptide should be assessed by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and the identity confirmed by mass spectrometry.[6][10][11]

  • Purification: The crude peptide is purified by preparative RP-HPLC to isolate the target peptide from deletion sequences and other impurities.[10][12][13]

Conclusion

Both Fmoc-Asn(Trt)-¹⁵N₂ and Fmoc-Gln(Trt)-¹⁵N₂ are high-performing reagents for the incorporation of isotopically labeled asparagine and glutamine in SPPS. The key to their successful application lies in the robust protection afforded by the trityl group on the side-chain amide, which effectively minimizes the risk of aspartimide and pyroglutamate formation, respectively. While both amino acids can be incorporated with high efficiency, careful consideration of the peptide sequence and optimization of coupling and cleavage conditions are essential to maximize the yield and purity of the final peptide product. The choice between the two will be dictated by the desired peptide sequence, with the understanding that the inherent chemical tendencies of asparagine and glutamine are well-managed by the use of Trt protection.

References

A Comparative Guide to 15N NMR Spectra of Labeled Asparagine (Asn) and Glutamine (Gln) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 15N Nuclear Magnetic Resonance (NMR) spectra of isotopically labeled asparagine (Asn) and glutamine (Gln) residues in proteins. Understanding the distinct NMR characteristics of these two ubiquitous amino acids is crucial for accurate protein structure determination, dynamics analysis, and the study of protein-ligand interactions. This document outlines their key spectral differences, presents experimental data for reference, and provides standardized protocols for spectral acquisition.

Distinguishing Asparagine and Glutamine in 15N NMR Spectra

Asparagine and glutamine, both containing a side-chain amide group, often present overlapping signals in 1D proton NMR spectra, necessitating the use of 2D 1H-15N heteronuclear single quantum coherence (HSQC) experiments for resolution. In a typical 15N-HSQC spectrum of a uniformly 15N-labeled protein, each Asn and Gln residue will display a cross-peak for its backbone amide N-H group, as well as a pair of cross-peaks for the two protons of its side-chain amide group (-NH2).[1][2]

The key to distinguishing between Asn and Gln lies in the characteristic chemical shifts of their side-chain nitrogen atoms (Nδ2 for Asn and Nε2 for Gln) and the attached protons (Hδ21/Hδ22 for Asn and Hε21/Hε22 for Gln).[1][2] While their backbone amide chemical shifts fall within the same general region, their side-chain resonances appear in distinct regions of the 15N-HSQC spectrum.

Data Presentation: 15N Chemical Shift Comparison

The following tables summarize the statistical distribution of 15N chemical shifts for Asn and Gln residues, derived from the Biological Magnetic Resonance Bank (BMRB).[3] These values are invaluable for the initial assignment of resonances in 15N-HSQC spectra.

Table 1: 15N Chemical Shifts of Asparagine (Asn) Residues (in ppm)

AtomNumber of ObservationsMinimum ShiftMaximum ShiftAverage ShiftStandard Deviation
N (Backbone)62,17498.05142.81123.323.45
Nδ2 (Side Chain)Not specifiedNot specifiedNot specified~113.5Not specified

Table 2: 15N Chemical Shifts of Glutamine (Gln) Residues (in ppm)

AtomNumber of ObservationsMinimum ShiftMaximum ShiftAverage ShiftStandard Deviation
N (Backbone)Not specifiedNot specifiedNot specified~122.5Not specified
Nε2 (Side Chain)Not specifiedNot specifiedNot specified~111.4Not specified

Note: Specific BMRB entries for side-chain nitrogen statistics were not available in the provided search results. The average values presented are based on typical ranges observed in protein NMR.

Factors Influencing Chemical Shifts

Several factors can influence the precise chemical shifts of Asn and Gln residues, leading to deviations from the average values presented above:

  • Local Protein Environment: The surrounding amino acid residues, secondary structure (α-helix vs. β-sheet), and solvent accessibility all impact the electronic environment of the nucleus and thus its chemical shift.

  • Hydrogen Bonding: The participation of the side-chain amide groups in hydrogen bonds can significantly affect the chemical shifts of both the nitrogen and the attached protons.

  • pH: While the side chains of Asn and Gln are not titratable within the typical biological pH range, extreme pH values can lead to protein denaturation, which will alter the chemical shifts.

  • Temperature: Temperature can affect protein dynamics and hydrogen exchange rates, which can in turn influence resonance line shapes and chemical shifts.[4][5]

  • Paramagnetic Effects: The presence of paramagnetic centers, such as metal ions, can induce significant shifts in the resonances of nearby residues, a phenomenon that can be exploited for structural studies.[6]

Experimental Protocols

The following section details a standard protocol for acquiring a 2D 1H-15N HSQC spectrum to observe and compare labeled Asn and Gln residues.

Sample Preparation
  • Protein Expression and Labeling: Express the protein of interest in a minimal medium supplemented with 15NH4Cl as the sole nitrogen source for uniform 15N labeling. For selective labeling of Asn or Gln, specialized metabolic pathways and auxotrophic expression strains can be utilized.[6][7]

  • Purification: Purify the labeled protein to homogeneity using standard chromatographic techniques.

  • NMR Sample Preparation:

    • Concentrate the protein to a suitable concentration, typically in the range of 0.1 to 1 mM.

    • Exchange the protein into an appropriate NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0).

    • Add 5-10% (v/v) D2O to the sample for the deuterium (B1214612) lock.

    • Transfer the final sample to a high-quality NMR tube.

NMR Data Acquisition: 2D 1H-15N HSQC

The 1H-15N HSQC is the cornerstone experiment for observing N-H correlations.[1][2]

Table 3: Typical Acquisition Parameters for a 2D 1H-15N HSQC Experiment

ParameterValuePurpose
Pulse Program hsqcetf3gpsi (or similar sensitivity-enhanced, gradient-selected sequence)Selects for 1J(N,H) correlations with good water suppression.
Spectrometer Frequency 600 MHz (1H) or higherHigher fields provide better resolution and sensitivity.
Temperature 298 K (25 °C)Should be optimized for protein stability and dynamics.
Spectral Width (1H) 12-16 ppmTo cover all proton resonances.
Carrier Frequency (1H) ~4.7 ppm (water resonance)Centered on the water signal for effective suppression.
Spectral Width (15N) 30-40 ppmTo encompass all backbone and side-chain amide nitrogen resonances.
Carrier Frequency (15N) ~118-120 ppmCentered in the amide region.
Number of Points (t2, 1H) 1024-2048Direct dimension, determines resolution in the proton dimension.
Number of Increments (t1, 15N) 128-256Indirect dimension, determines resolution in the nitrogen dimension.
Number of Scans 8-16 (or more)Depends on sample concentration; increased for better signal-to-noise.
Recycle Delay 1-1.5 sTime between scans for magnetization to return to equilibrium.

Mandatory Visualization

Experimental Workflow for Comparing Asn and Gln 15N NMR Spectra

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Comparison protein_expression 15N Labeling of Protein (Uniform or Selective) protein_purification Protein Purification protein_expression->protein_purification nmr_sample_prep NMR Sample Preparation (Buffer, D2O) protein_purification->nmr_sample_prep hsqc_acquisition 2D 1H-15N HSQC Acquisition nmr_sample_prep->hsqc_acquisition data_processing Data Processing (FT, Phasing, Referencing) hsqc_acquisition->data_processing spectral_assignment Resonance Assignment (Backbone & Side-chain) data_processing->spectral_assignment cs_comparison Chemical Shift Comparison (Asn vs. Gln) spectral_assignment->cs_comparison structural_analysis Structural & Dynamic Analysis cs_comparison->structural_analysis

Caption: Workflow for comparing 15N NMR spectra of Asn and Gln.

This comprehensive guide provides the foundational knowledge and practical considerations for researchers working with 15N-labeled proteins containing asparagine and glutamine. By leveraging the distinct spectral properties of these residues, it is possible to gain deep insights into protein structure, function, and dynamics.

References

Protecting the Side Chain of Asparagine: A Comparative Guide to Trityl and Other Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the side chain of asparagine (Asn) is a critical decision that significantly impacts the purity and yield of the final peptide. The primary challenge during the incorporation of asparagine is the propensity of its side-chain amide to undergo dehydration to a nitrile, an irreversible side reaction that is particularly prevalent during the activation step of coupling. This guide provides an objective comparison of the commonly used Trityl (Trt) protecting group with other alternatives, supported by available data and experimental protocols, to facilitate an informed choice for your specific synthetic needs.

The Critical Role of Asparagine Side-Chain Protection

The side-chain amide of asparagine can be readily dehydrated to a β-cyanoalanine residue, especially when using carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). This modification introduces a significant and often inseparable impurity, compromising the biological activity and overall quality of the synthetic peptide. Furthermore, unprotected Fmoc-Asn-OH exhibits poor solubility in common SPPS solvents such as dimethylformamide (DMF), which can lead to incomplete coupling and aggregation. The use of a side-chain protecting group is the most effective strategy to mitigate these issues.

Comparative Analysis of Common Protecting Groups for Asparagine

The selection of a protecting group for the asparagine side chain involves a trade-off between efficient protection, ease of removal, and the potential for side reactions during cleavage. The most commonly employed protecting groups in Fmoc-based SPPS are the Trityl (Trt) group, the 4,4'-dimethoxybenzhydryl (Mbh) group, and the 2,4,6-trimethoxybenzyl (Tmob) group.

Protecting GroupKey AdvantagesPotential Disadvantages
Trityl (Trt) - Excellent prevention of nitrile formation.[1][2] - Significantly improves the solubility of Fmoc-Asn-OH in organic solvents.[1][2] - Generally stable to the basic conditions of Fmoc deprotection.- Steric bulk may occasionally hinder coupling efficiency, requiring longer reaction times or more potent coupling reagents. - Can be difficult to remove completely from the N-terminal Asn residue under standard cleavage conditions.
4,4'-dimethoxybenzhydryl (Mbh) - Allows for rapid coupling without significant side reactions during this step.[3]- Generates a stable benzhydryl carbocation during acidic cleavage, which can lead to alkylation of sensitive residues, particularly tryptophan.[3]
2,4,6-trimethoxybenzyl (Tmob) - Enables fast and efficient coupling.[3] - More rapidly cleaved than Mbh under acidic conditions.- Forms a highly stable carbocation upon cleavage, posing a significant risk of tryptophan alkylation.[3]

Experimental Protocols

The following section outlines a general experimental workflow for the incorporation of a protected asparagine residue into a peptide sequence during Fmoc-SPPS.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Asn(PG)-OH + Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Continue Sequence Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Residue Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Protecting_Group_Choice cluster_side_reactions Potential Side Reactions Start Choice of Asn Protecting Group Trt Trityl (Trt) Start->Trt Mbh_Tmob Mbh / Tmob Start->Mbh_Tmob Coupling Coupling Step Trt->Coupling Tryptophan_Alkylation Tryptophan Alkylation Mbh_Tmob->Coupling Mbh_Tmob->Tryptophan_Alkylation Higher Propensity Cleavage Cleavage Step (TFA) Coupling->Cleavage Nitrile_Formation Nitrile Formation (Dehydration) Coupling->Nitrile_Formation Minimized by Protection Cleavage->Tryptophan_Alkylation Desired_Peptide Desired Peptide Cleavage->Desired_Peptide

References

A Researcher's Guide to 15N Chemical Shifts in Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of protein structure and function is paramount. The use of 15N-labeled amino acids in Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analysis, providing invaluable insights into molecular dynamics, interactions, and metabolic pathways. This guide offers a comprehensive comparison of 15N chemical shifts for the 20 common amino acids, supported by experimental data and detailed protocols to aid in the design and execution of your research.

Comparative Analysis of 15N Chemical Shifts

The 15N chemical shift is a sensitive probe of the local electronic environment of the nitrogen atom within an amino acid. These shifts, measured in parts per million (ppm), vary characteristically among the different amino acids due to the unique properties of their side chains. The following table summarizes the average 1H and 15N chemical shifts for the backbone amide group of the 20 common amino acids as found in peptides. These values are compiled from the Biological Magnetic Resonance Bank (BMRB) and represent a standardized reference for researchers.[1][2]

Amino AcidThree-Letter CodeOne-Letter Code¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
AlanineAlaA8.24123.3
ArginineArgR8.23120.9
AsparagineAsnN8.32118.9
Aspartic AcidAspD8.30120.9
CysteineCysC8.33119.3
GlutamineGlnQ8.25120.8
Glutamic AcidGluE8.31121.3
GlycineGlyG8.27108.9
HistidineHisH8.25119.7
IsoleucineIleI8.26121.4
LeucineLeuL8.22121.8
LysineLysK8.24121.5
MethionineMetM8.27121.0
PhenylalaninePheF8.26120.8
ProlineProP--
SerineSerS8.28116.3
ThreonineThrT8.23115.3
TryptophanTrpW8.27121.4
TyrosineTyrY8.24121.0
ValineValV8.24121.2

Note: Proline, being a secondary amine, lacks a backbone amide proton and therefore does not typically show a peak in standard ¹H-¹⁵N HSQC spectra.

Experimental Protocol for Measuring 15N Chemical Shifts

The determination of 15N chemical shifts is routinely achieved using a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment. This technique provides a correlation map where each peak corresponds to a specific nitrogen atom and its directly attached proton.

I. Sample Preparation
  • Protein Expression and Purification: Express the protein of interest in a minimal medium supplemented with a 15N-labeled nitrogen source, such as ¹⁵NH₄Cl. Purify the labeled protein to >95% purity.

  • Buffer Preparation: Prepare an NMR buffer appropriate for the target protein. A typical buffer consists of 20-50 mM sodium phosphate, 50-150 mM NaCl, at a pH of 6.0-7.5. The buffer should be prepared with 90% H₂O and 10% D₂O for the deuterium (B1214612) lock.

  • Sample Concentration: Concentrate the purified, labeled protein to a final concentration of 0.1-1.0 mM. Higher concentrations generally yield better signal-to-noise ratios.

  • NMR Tube: Transfer the final sample to a high-quality, clean NMR tube.

II. NMR Data Acquisition
  • Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Tuning and Shimming: Tune the probe to the ¹H and ¹⁵N frequencies. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H-¹⁵N HSQC Experiment:

    • Load a standard ¹H-¹⁵N HSQC pulse sequence.

    • Set the spectral widths to cover the expected chemical shift ranges for ¹H (typically 12-16 ppm) and ¹⁵N (typically 100-135 ppm).

    • Optimize the acquisition parameters, including the number of scans and the number of increments in the indirect (¹⁵N) dimension, to achieve the desired resolution and signal-to-noise ratio.

    • Acquire the 2D data.

III. Data Processing and Analysis
  • Fourier Transformation: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe) by applying a window function and performing a two-dimensional Fourier transform.

  • Phasing and Referencing: Phase the spectrum to obtain pure absorption lineshapes. Reference the chemical shifts to an internal or external standard (e.g., DSS for ¹H).

  • Peak Picking and Assignment: Identify and pick the peaks in the 2D spectrum. The assignment of peaks to specific amino acid residues typically requires additional multi-dimensional NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key workflows relevant to the application of 15N-labeled amino acids in research.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis p1 Protein Expression (¹⁵N-labeling) p2 Protein Purification p1->p2 p3 Buffer Exchange (90% H₂O / 10% D₂O) p2->p3 p4 Concentration (0.1-1.0 mM) p3->p4 n1 Spectrometer Setup (Tuning & Shimming) p4->n1 n2 ¹H-¹⁵N HSQC Experiment n1->n2 d1 Fourier Transform n2->d1 d2 Phasing & Referencing d1->d2 d3 Peak Picking & Assignment d2->d3

Figure 1. A generalized workflow for the determination of 15N chemical shifts. (Max Width: 760px)

Glutamate_Glutamine_Cycle cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Gln_N ¹⁵N-Glutamine Glu_N ¹⁵N-Glutamate Gln_N->Glu_N PAG Glu_S ¹⁵N-Glutamate Glu_N->Glu_S NH4 ¹⁵NH₄⁺ Glu_A ¹⁵N-Glutamate Glu_S->Glu_A EAATs Gln_A ¹⁵N-Glutamine Glu_A->Gln_A GS Gln_A->Gln_N SNATs aKG α-Ketoglutarate NH4->Glu_A aKG->Glu_A GDH / Aminotransferases

Figure 2. Tracing nitrogen metabolism in the glutamate-glutamine cycle. (Max Width: 760px)

The diagram above illustrates the application of 15N-labeled amino acids in tracing the glutamate-glutamine cycle between neurons and astrocytes. By supplying ¹⁵N-labeled precursors, researchers can track the metabolic flux and kinetics of these key neurotransmitters. Abbreviations: PAG (Phosphate-activated glutaminase), GDH (Glutamate dehydrogenase), GS (Glutamine synthetase), EAATs (Excitatory amino acid transporters), SNATs (Sodium-coupled neutral amino acid transporters).

References

A Researcher's Guide to Cost-Effective 15N Labeling: Comparing L-Asparagine-N-Fmoc,N-beta-trityl-15N2 with Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of stable isotopes like ¹⁵N into peptides and proteins is crucial for a wide array of applications, from structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy to metabolic flux analysis. The choice of labeling strategy can significantly impact project timelines and budgets. This guide provides a comprehensive comparison of using pre-synthesized L-Asparagine-N-Fmoc,N-beta-trityl-¹⁵N₂ with alternative in-house and metabolic labeling methods, offering a cost-effectiveness analysis to inform your experimental design.

Data Presentation: A Comparative Analysis of ¹⁵N-Asparagine Labeling Strategies

The decision to purchase a commercially available labeled amino acid or to pursue an in-house labeling strategy depends on a variety of factors including cost, available expertise, required specificity, and the scale of the experiment. The following tables provide a quantitative comparison of the different approaches.

Table 1: Cost Comparison of ¹⁵N-Asparagine Incorporation Methods

MethodKey ReagentsEstimated Cost per mg of ¹⁵N-Asn incorporatedAdvantagesDisadvantages
Commercial Fmoc-¹⁵N₂-Asn(Trt)-OH L-Asparagine-N-Fmoc,N-beta-trityl-¹⁵N₂~$150 - $500+High purity, ready to use, saves time and labor, site-specific labeling.High upfront cost, less flexibility for custom labeling patterns.
In-house Chemical Synthesis ¹⁵N-labeled L-Aspartic acid, protecting group reagents (Fmoc-OSu, Trityl chloride)~$50 - $150 (highly dependent on scale and reagent costs)Lower raw material cost, potential for large-scale production.Requires significant synthetic chemistry expertise, multi-step process, potential for lower yield and purity, time-consuming.
In-house Enzymatic Synthesis Fumaric acid, ¹⁵NH₄Cl, Aspartase, Asparagine synthetase, ATP~$20 - $80 (highly dependent on enzyme cost and reusability)High stereospecificity, milder reaction conditions, potentially lower cost at scale.Requires molecular biology and enzymology expertise, enzyme production/purification can be a bottleneck, optimization of reaction conditions needed.
Metabolic Labeling (in E. coli) ¹⁵NH₄Cl, minimal media components<$10 (for labeling a whole protein)Very low raw material cost, suitable for uniform labeling of entire proteins.Not site-specific, lower incorporation efficiency for specific amino acids, requires protein expression and purification expertise.

Table 2: Performance Comparison of ¹⁵N-Asparagine Labeling Methods

MethodSpecificityTypical Yield/IncorporationPurityTime InvestmentRequired Expertise
Commercial Fmoc-¹⁵N₂-Asn(Trt)-OH Site-specificHigh (>95% coupling efficiency in SPPS)High (>98%)Low (ready for SPPS)Solid-Phase Peptide Synthesis
In-house Chemical Synthesis Site-specificModerate (60-80% overall yield)Variable (requires extensive purification)High (days to weeks)Organic Chemistry
In-house Enzymatic Synthesis Site-specificHigh (>90% conversion)HighModerate (days)Biochemistry, Enzymology
Metabolic Labeling (in E. coli) Non-specific (uniform)Variable (dependent on protein expression levels)High (for the purified protein)Moderate (days)Molecular Biology, Protein Purification

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and making informed decisions. Below are representative protocols for the key methods discussed.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using L-Asparagine-N-Fmoc,N-beta-trityl-¹⁵N₂

This protocol outlines the general steps for incorporating the labeled asparagine into a peptide chain using a microwave-assisted peptide synthesizer.

Materials:

  • Rink-amide MBHA resin

  • L-Asparagine-N-Fmoc,N-beta-trityl-¹⁵N₂

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt, DIEA

  • Deprotection solution: 20% piperidine (B6355638) in NMP

  • Solvents: NMP, DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink-amide MBHA resin in NMP in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with NMP.

  • Amino Acid Coupling:

    • Dissolve L-Asparagine-N-Fmoc,N-beta-trityl-¹⁵N₂ (1.5 equiv.), HBTU (1.5 equiv.), and HOBt (1.5 equiv.) in DMF.

    • Add DIEA (2 equiv.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Perform the coupling reaction using a microwave synthesizer (e.g., 5 minutes at a set temperature).

    • Wash the resin with DMF, NMP, and DCM.[1]

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash and dry the resin. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the peptide in cold diethyl ether and purify by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In-house Enzymatic Synthesis of ¹⁵N-L-Asparagine

This protocol describes a two-step enzymatic process to produce ¹⁵N-L-Asparagine.

Step 1: Enzymatic Synthesis of ¹⁵N-L-Aspartic Acid

Materials:

  • Fumaric acid

  • ¹⁵NH₄Cl (99 atom %)

  • Recombinant Aspartase from E. coli

  • Tris-HCl buffer

  • MgCl₂

Procedure:

  • Prepare a reaction mixture containing fumaric acid and ¹⁵NH₄Cl in Tris-HCl buffer.

  • Add MgCl₂ as a cofactor.

  • Initiate the reaction by adding purified recombinant aspartase.

  • Incubate the reaction at the optimal temperature and pH for the enzyme (e.g., 30-37 °C, pH 8.5).

  • Monitor the reaction progress by measuring the decrease in fumarate (B1241708) concentration or the formation of aspartic acid.

  • Upon completion, purify the ¹⁵N-L-Aspartic acid using ion-exchange chromatography.[2]

Step 2: Enzymatic Synthesis of ¹⁵N-L-Asparagine

Materials:

  • ¹⁵N-L-Aspartic acid (from Step 1)

  • Ammonium (B1175870) chloride (can be ¹⁴NH₄Cl or ¹⁵NH₄Cl for dual labeling)

  • Recombinant Asparagine Synthetase

  • ATP and an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine)

  • MgCl₂

  • Tris-HCl buffer

Procedure:

  • Prepare a reaction mixture containing ¹⁵N-L-Aspartic acid, ammonium chloride, ATP, and the ATP regeneration system in Tris-HCl buffer.

  • Add MgCl₂ as a cofactor.

  • Initiate the reaction by adding purified recombinant asparagine synthetase.

  • Incubate at the optimal temperature and pH for the enzyme.

  • Monitor the formation of ¹⁵N-L-Asparagine.

  • Purify the ¹⁵N-L-Asparagine using chromatography.

Protocol 3: Metabolic Labeling of a Protein with ¹⁵N in E. coli

This protocol provides a general method for producing a uniformly ¹⁵N-labeled protein.

Materials:

  • E. coli expression strain transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (as the sole nitrogen source).

  • Glucose (or other carbon source).

  • Trace elements and vitamin solutions.

  • IPTG (for induction).

Procedure:

  • Starter Culture: Inoculate a small volume of LB medium with a single colony of the transformed E. coli and grow overnight.

  • Adaptation Culture: Inoculate a larger volume of M9 minimal medium containing ¹⁵NH₄Cl with the starter culture and grow overnight. This step helps the cells adapt to the minimal medium.

  • Main Culture: Inoculate a large volume of M9 minimal medium containing ¹⁵NH₄Cl with the adaptation culture.

  • Growth and Induction: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG.

  • Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Mandatory Visualization

The following diagrams illustrate a key signaling pathway involving asparagine and a typical experimental workflow for utilizing ¹⁵N-labeled amino acids.

AMPK_Signaling LPS LPS Challenge Intestinal_Injury Intestinal Injury LPS->Intestinal_Injury AMPK_pathway AMPK Signaling Pathway LPS->AMPK_pathway Activates Asparagine Asparagine Supplementation Energy_Status Improved Energy Status Asparagine->Energy_Status Asparagine->AMPK_pathway Inhibits Energy_Status->Intestinal_Injury Alleviates AMPK_alpha AMPKα Phosphorylation AMPK_pathway->AMPK_alpha SIRT1_PGC1a SIRT1/PGC1α Expression AMPK_pathway->SIRT1_PGC1a AMPK_alpha->Intestinal_Injury SIRT1_PGC1a->Intestinal_Injury

Caption: Asparagine's role in the AMPK signaling pathway.[3][4]

Peptide_Synthesis_NMR_Workflow Start Start: Project Goal Choose_Method Choose Labeling Method Start->Choose_Method Commercial_AA Purchase Fmoc-¹⁵N₂-Asn(Trt)-OH Choose_Method->Commercial_AA Time/Convenience In_House_Synth In-house Synthesis of ¹⁵N-Asn derivative Choose_Method->In_House_Synth Cost/Scale SPPS Solid-Phase Peptide Synthesis (SPPS) Commercial_AA->SPPS In_House_Synth->SPPS Cleavage_Purification Cleavage & Purification (HPLC) SPPS->Cleavage_Purification Analysis Peptide Analysis (MS, HPLC) Cleavage_Purification->Analysis NMR_Exp NMR Spectroscopy Analysis->NMR_Exp Data_Analysis Data Analysis & Structural /Functional Insights NMR_Exp->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for ¹⁵N-labeled peptide synthesis and NMR analysis.

Concluding Remarks

The selection of an appropriate ¹⁵N-labeling strategy is a critical decision in modern biochemical and pharmaceutical research. The use of commercially available L-Asparagine-N-Fmoc,N-beta-trityl-¹⁵N₂ offers a convenient, high-purity, and time-saving solution for site-specific labeling in solid-phase peptide synthesis.[5] This approach is particularly advantageous for smaller-scale syntheses and when in-house synthetic expertise is limited.

Conversely, for large-scale production or when cost is a primary constraint, in-house chemical or enzymatic synthesis of the labeled amino acid may be more economical, albeit requiring significant investment in time and specialized expertise.[2][6] Metabolic labeling in cellular systems like E. coli represents the most cost-effective method for uniform protein labeling but lacks the site-specificity required for many detailed structural and functional studies.[7]

Ultimately, the most cost-effective approach will depend on the specific requirements of the research project, including the desired labeling pattern, the scale of the synthesis, and the available laboratory resources and expertise. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision that best aligns with their scientific goals and budgetary constraints.

References

A Comparative Guide to Cross-Validation of NMR Structural Data with ¹⁵N₂-Asn Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation of peptides and proteins, robust validation of NMR-derived structures is paramount. This guide provides a comprehensive comparison of a selective isotopic labeling strategy using ¹⁵N₂-labeled asparagine (Asn) for the cross-validation of NMR structural data against alternative methods. We present supporting experimental data, detailed methodologies, and logical workflows to assist in the selection of the most appropriate validation strategy for your research needs.

Data Presentation: Quantitative Comparison of Structural Validation Methods

Table 1: Comparison of NMR Structure Quality Metrics with Different Isotopic Labeling Strategies [1]

Validation MetricFractional (20% ¹³C, 100% ¹⁵N) LabelingUniform (100% ¹³C, 100% ¹⁵N) LabelingX-ray Crystal Structure
Backbone RMSD (Å) 0.94 ± 0.051.23 ± 0.07N/A
Heavy Atom RMSD (Å) Not ReportedNot ReportedN/A
Ramachandran Plot (Favored Regions) >90%>90%>95%
Ramachandran Plot (Outliers) <1%<1%<0.5%
Clashscore LowLowVery Low

Data adapted from a study on the CBM64 protein, comparing a fractional labeling strategy with a uniform labeling strategy and the corresponding crystal structure. RMSD values are calculated against the crystal structure.[1]

Experimental Protocols

Cross-Validation using ¹⁵N₂-Asn Labeled Peptides

This method involves the selective incorporation of asparagine with both its amide nitrogen atoms labeled with ¹⁵N. This allows for the unambiguous identification and assignment of Asn side-chain amide proton signals in ¹H-¹⁵N HSQC spectra, which can be critical for validating the local conformation around Asn residues and resolving ambiguities in NOE restraints.

Experimental Workflow:

experimental_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_nmr NMR Data Acquisition & Analysis cluster_structure Structure Calculation & Validation Peptide_Synthesis Recombinant Peptide Expression in E. coli Labeling Supplement Minimal Media with ¹⁵N₂-Asn Peptide_Synthesis->Labeling Purification Peptide Purification (e.g., Affinity Chromatography) Labeling->Purification NMR_Acquisition Acquire ¹H-¹⁵N HSQC and NOESY Spectra Purification->NMR_Acquisition Assignment Assign Asn Side-Chain Amide Resonances NMR_Acquisition->Assignment Cross_Validation Cross-Validate with NOE Restraints Assignment->Cross_Validation Structure_Calculation Initial Structure Calculation Cross_Validation->Structure_Calculation Refinement Structure Refinement with Validated Restraints Structure_Calculation->Refinement Final_Validation Final Structure Validation Refinement->Final_Validation

Caption: Experimental workflow for ¹⁵N₂-Asn labeled peptide cross-validation.

Methodology:

  • Peptide Expression: The peptide of interest is typically expressed in E. coli grown in a minimal medium.

  • Selective Labeling: The minimal medium is supplemented with ¹⁵N₂-labeled asparagine. To minimize isotopic scrambling, other amino acids in the medium should be unlabeled.

  • Purification: The expressed peptide is purified using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • NMR Spectroscopy: A suite of NMR experiments is performed, with a key focus on the ¹H-¹⁵N HSQC to observe the ¹⁵N-labeled Asn side-chain amides and NOESY experiments to identify spatial proximities.

  • Data Analysis: The selectively labeled Asn side-chain amide signals in the ¹H-¹⁵N HSQC spectrum are unambiguously identified. These assignments are then used to cross-validate NOE restraints involving these specific protons, ensuring their correctness before being used in the final structure calculation and refinement.

Alternative Method 1: Uniform ¹⁵N Labeling

This is a standard and widely used method for protein and peptide NMR. It involves labeling all nitrogen atoms in the peptide with ¹⁵N.

Experimental Workflow:

uniform_labeling_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_nmr NMR Data Acquisition & Analysis cluster_structure Structure Calculation & Validation Peptide_Synthesis Recombinant Peptide Expression in E. coli Labeling Use ¹⁵NH₄Cl as Sole Nitrogen Source Peptide_Synthesis->Labeling Purification Peptide Purification Labeling->Purification NMR_Acquisition Acquire Multidimensional NMR Spectra Purification->NMR_Acquisition Assignment Sequential Backbone and Side-Chain Assignment NMR_Acquisition->Assignment Restraint_Generation Generate Distance and Dihedral Restraints Assignment->Restraint_Generation Structure_Calculation Structure Calculation Restraint_Generation->Structure_Calculation Refinement Structure Refinement Structure_Calculation->Refinement Final_Validation Final Structure Validation Refinement->Final_Validation computational_validation_logic cluster_validation_tools Computational Validation Suites cluster_output Validation Output Input Input: PDB File of Structure Ensemble NMR Restraint File (Optional) Chemical Shift File (Optional) PROCHECK_NMR PROCHECK-NMR Input->PROCHECK_NMR PSVS PSVS Input->PSVS Other_Tools Other Tools (e.g., MolProbity) Input->Other_Tools Ramachandran Ramachandran Plot Analysis PROCHECK_NMR->Ramachandran Stereochemistry Bond Lengths & Angles PROCHECK_NMR->Stereochemistry Clashscore Atomic Clashes PSVS->Clashscore Restraint_Violation Restraint Violation Analysis PSVS->Restraint_Violation Other_Tools->Clashscore

References

A Comparative Guide to ¹⁵N Single and ¹⁵N₂ Dual Isotope Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of isotopic labeling strategy is paramount for achieving accurate and meaningful results. This guide provides an objective comparison of two powerful metabolic labeling techniques: ¹⁵N single labeling and ¹⁵N₂ dual-isotope labeling (commonly employing ¹⁵N and ¹³C). We will delve into their principles, performance metrics, and experimental protocols, supported by data to inform your selection of the optimal method for your research needs.

Principle of Isotopic Labeling in Proteomics

Stable isotope labeling in combination with mass spectrometry (MS) has become a cornerstone of quantitative proteomics. The fundamental principle involves the incorporation of "heavy" non-radioactive isotopes into proteins, creating a mass shift that allows for the differentiation and relative quantification of proteins from different samples. In metabolic labeling, cells are cultured in media where standard "light" nutrients (e.g., containing ¹⁴N) are replaced with their "heavy" isotopic counterparts (e.g., ¹⁵N-containing compounds).

¹⁵N Single Labeling: This technique involves the metabolic incorporation of a single heavy isotope, ¹⁵N, into all proteins. This is typically achieved by growing cells in a medium containing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl. The resulting mass shift in peptides is dependent on the number of nitrogen atoms they contain. This method is widely used for global quantitative proteomics, enabling the distinction between proteins from two different cell populations (e.g., control vs. treated).

¹⁵N₂ Dual-Isotope Labeling: To overcome some limitations of single labeling and to gain deeper insights into protein dynamics, dual-isotope labeling strategies are employed. A common and powerful approach is the use of both ¹⁵N and ¹³C isotopes. This can be achieved by supplementing the cell culture medium with both a ¹⁵N-labeled nitrogen source and a ¹³C-labeled carbon source (e.g., ¹³C-glucose) or ¹³C-labeled amino acids. This dual-labeling approach provides a greater mass shift and allows for more sophisticated experimental designs, such as simultaneously measuring protein synthesis and degradation.

Quantitative Performance Comparison

The choice between ¹⁵N single and ¹⁵N₂ dual labeling hinges on the specific experimental goals, including the desired level of quantitative accuracy and the biological questions being addressed.

Feature¹⁵N Single Labeling¹⁵N₂ Dual Labeling (¹⁵N/¹³C)Key Advantages of Dual Labeling
Primary Application Relative protein quantification (e.g., control vs. treated)Protein turnover studies (synthesis and degradation), complex quantitative proteomics.Enables the study of dynamic processes.
Mass Shift Dependent on the number of nitrogen atoms in the peptide.Larger and more distinct mass shift due to the incorporation of two different heavy isotopes.Provides better separation of isotopic envelopes in the mass spectrum, leading to more accurate quantification, especially for complex samples.[]
Quantitative Accuracy High, but can be affected by incomplete labeling and overlapping isotopic envelopes.Generally higher due to the larger mass shift, which minimizes spectral overlap.[]Improved accuracy and precision in protein quantification.
Experimental Complexity Relatively straightforward metabolic labeling.More complex due to the need to control the incorporation of two different isotopes.Allows for more sophisticated experimental designs.
Cost Generally lower, as only one type of isotopic label is required.Higher, due to the use of two different and often more expensive isotopic labels.The additional information gained can justify the higher cost for certain applications.
Data Analysis Requires specialized software to account for variable mass shifts and incomplete labeling.[2]Can be more complex, requiring software capable of handling dual-labeled peptides.The richer dataset can provide deeper biological insights.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments using both labeling strategies.

¹⁵N Single Labeling Protocol for Relative Protein Quantification in Cell Culture

This protocol outlines the steps for comparing protein expression between two cell populations using ¹⁵N metabolic labeling.

  • Cell Culture and Labeling:

    • Culture two populations of cells. One population is grown in standard "light" medium (containing ¹⁴N), and the other is grown in "heavy" medium where the primary nitrogen source is replaced with a ¹⁵N-labeled equivalent (e.g., ¹⁵NH₄Cl).

    • Ensure that the cells in the heavy medium undergo a sufficient number of cell divisions (typically 5-6) to achieve near-complete incorporation of the ¹⁵N label.[3]

  • Sample Preparation:

    • Harvest the "light" and "heavy" labeled cell populations separately.

    • Lyse the cells and extract the proteins.

    • Quantify the protein concentration in each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion:

    • The combined protein sample is then subjected to standard proteomics sample preparation steps, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The relative abundance of a peptide from the "light" and "heavy" samples is determined by comparing the signal intensities of their respective isotopic envelopes in the mass spectrum.

    • Specialized software is used to identify the peptides and quantify the ¹⁴N/¹⁵N ratios, which reflect the relative abundance of the proteins.

¹⁵N₂ Dual-Labeling Protocol for Protein Turnover Analysis

This protocol describes a pulse-chase experiment to measure protein synthesis and degradation rates using ¹⁵N and ¹³C labeling.

  • Initial Labeling (Pulse):

    • Culture cells in a "heavy" medium containing both a ¹⁵N-labeled nitrogen source and a ¹³C-labeled carbon source (e.g., ¹³C₆-glucose) for a defined period. This labels all newly synthesized proteins with both heavy isotopes.

  • Chase Phase:

    • After the pulse period, the "heavy" medium is replaced with a "light" medium containing the standard ¹⁴N and ¹²C nutrients.

    • Cells are harvested at various time points during this "chase" period.

  • Sample Preparation and Analysis:

    • For each time point, proteins are extracted, digested, and analyzed by LC-MS/MS, as described in the single-labeling protocol.

  • Data Analysis:

    • The rate of protein synthesis is determined by the rate of incorporation of the heavy labels during the pulse phase.

    • The rate of protein degradation is determined by the rate of disappearance of the heavy-labeled proteins during the chase phase, as they are replaced by newly synthesized "light" proteins.

    • The dual labels allow for a more precise measurement of these dynamics compared to single-labeling methods.

Visualizing Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of the experimental processes.

Single_Labeling_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Grow cells in 'Light' (14N) Medium Harvest_Lyse Harvest & Lyse Cells Light_Culture->Harvest_Lyse Heavy_Culture Grow cells in 'Heavy' (15N) Medium Heavy_Culture->Harvest_Lyse Quantify_Mix Quantify & Mix Equal Protein Amounts Harvest_Lyse->Quantify_Mix Digest Protein Digestion (e.g., Trypsin) Quantify_Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Quantification of 14N/15N Ratios) LC_MS->Data_Analysis

¹⁵N Single Labeling Workflow for Relative Quantification.

Dual_Labeling_Workflow cluster_0 Pulse Phase cluster_1 Chase Phase cluster_2 Analysis Pulse Culture cells in 'Heavy' medium (15N and 13C) for a defined period Chase Switch to 'Light' medium (14N and 12C) Pulse->Chase Harvest Harvest cells at multiple time points Chase->Harvest Prepare_Analyze Protein Extraction, Digestion, and LC-MS/MS Analysis Harvest->Prepare_Analyze Turnover_Analysis Data Analysis to Determine Synthesis & Degradation Rates Prepare_Analyze->Turnover_Analysis

¹⁵N₂ Dual-Labeling Workflow for Protein Turnover Analysis.

Application in a Signaling Pathway Context

To illustrate the application of these techniques, consider the study of a cellular signaling pathway, such as the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.

A researcher might use ¹⁵N single labeling to compare the proteome of cancer cells with and without an EGFR inhibitor to identify proteins whose expression levels are altered by the drug. In a more advanced study, ¹⁵N₂ dual labeling could be used to investigate how the inhibitor affects the turnover rates of specific proteins within the EGFR pathway, providing insights into the drug's mechanism of action on protein synthesis and degradation.

EGFR_Signaling_Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds to RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Simplified EGFR Signaling Pathway.

References

A Comparative Guide to Fmoc- and Boc-Based Solid-Phase Synthesis of 15N-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes, such as ¹⁵N, into peptides is a critical tool in modern proteomics, structural biology, and drug development. It enables detailed investigation of peptide structure, dynamics, and interactions through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and provides internal standards for quantitative mass spectrometry (MS). The two primary strategies for solid-phase peptide synthesis (SPPS), Fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), each present distinct advantages and disadvantages when applied to the synthesis of ¹⁵N-labeled peptides. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Key Differences Between Fmoc and Boc Synthesis

FeatureFmoc-Based SynthesisBoc-Based Synthesis
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Deprotection Conditions Mildly basic (e.g., 20% piperidine (B6355638) in DMF)Strongly acidic (e.g., 50% TFA in DCM)[1]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl), removed with strong acid (HF)
Cleavage from Resin Strongly acidic (e.g., TFA)Very strong acid (e.g., HF, TFMSA)[2]
Orthogonality Fully orthogonalNot fully orthogonal
Compatibility Good for acid-sensitive residues (e.g., Trp, Met) and post-translational modifications.[]Good for hydrophobic peptides and sequences prone to aggregation.[2][]
Automation Easily automated due to milder conditions and UV-monitoring of Fmoc deprotection.[4]Requires specialized equipment due to the use of hazardous HF.
Purity of Hydrophobic Peptides May be lower due to aggregation.Often higher due to acid-mediated disruption of secondary structures.[2]

Quantitative Performance Comparison

While direct, side-by-side quantitative comparisons for the synthesis of the same ¹⁵N-labeled peptide using both methods are not extensively published, the following table summarizes expected performance based on the general characteristics of each strategy.

ParameterFmoc-Based SynthesisBoc-Based Synthesis
Typical Crude Purity Generally high (>80%), but can be lower for hydrophobic sequences.Can be higher for hydrophobic and aggregation-prone sequences.[]
Overall Yield Sequence-dependent, generally good for average peptides.Can provide higher yields for difficult sequences.[2]
Coupling Efficiency >99% with modern coupling reagents (e.g., HBTU, HATU).[]95-99% with traditional reagents (e.g., DCC/HOBt), can be improved with newer reagents.[]
Deprotection Efficiency Generally high, but can be hindered by aggregation in long peptides.Consistently high due to strong acid treatment.
¹⁵N Isotope Integrity Excellent due to mild deprotection conditions.Excellent, as the strong acid deprotection does not affect the isotopic label.

Experimental Protocols

Fmoc-Based Synthesis of a ¹⁵N-Labeled Peptide

This protocol is a general guideline and can be adapted for specific ¹⁵N-labeled amino acids.

1. Resin Swelling:

  • Swell the appropriate Fmoc-resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for 1-2 hours.[5]

2. First Amino Acid Coupling (if not pre-loaded):

  • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

  • Couple the first Fmoc-protected amino acid (4 eq.) using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (4 eq.) and an activator like OxymaPure® (4 eq.) in DMF for 1-2 hours.

  • Monitor coupling completion with a Kaiser test.

3. Peptide Chain Elongation (Deprotection and Coupling Cycles):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min, then 15 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Unlabeled): Dissolve the Fmoc-amino acid (4 eq.) and OxymaPure® (4 eq.) in DMF. Add DIC (4 eq.) to pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • ¹⁵N-Labeled Amino Acid Coupling: Follow the same procedure as for unlabeled amino acids, using the ¹⁵N-labeled Fmoc-amino acid.

  • Washing: After each coupling step, wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection and coupling cycles for each amino acid in the sequence.

4. Final Fmoc Deprotection:

  • After the final amino acid is coupled, perform a final deprotection step as described above.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[5]

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate.

6. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and isotopic incorporation by mass spectrometry.

Boc-Based Synthesis of a ¹⁵N-Labeled Peptide

This protocol outlines the general steps for Boc-SPPS.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the appropriate resin (e.g., Merrifield for C-terminal acids, MBHA for C-terminal amides) in DCM.

  • Attach the first Boc-protected amino acid to the resin, often via its cesium salt to prevent racemization.

2. Peptide Chain Elongation (Deprotection and Coupling Cycles):

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, followed by a longer treatment of 20 minutes.[6] Wash with DCM (2x) and isopropanol (B130326) (2x).[6]

  • Neutralization: Neutralize the resulting TFA salt with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 min). Wash with DCM (5x).

  • Amino Acid Coupling (Unlabeled and ¹⁵N-Labeled): Dissolve the Boc-amino acid (3 eq.) and a coupling agent/activator pair (e.g., HBTU/HOBt) (3 eq.) in DMF or a DCM/DMF mixture. Add to the neutralized resin and shake for 1-2 hours.

  • Washing: After each coupling step, wash the resin with DCM and DMF.

  • Repeat the deprotection, neutralization, and coupling cycles for each amino acid in the sequence.

3. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole).

  • Distill liquid hydrogen fluoride (B91410) (HF) into the reaction vessel at low temperature.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

4. Peptide Precipitation and Purification:

  • Wash the resin with cold diethyl ether to precipitate the peptide.

  • Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Purify the crude peptide by RP-HPLC.

  • Confirm the identity and isotopic incorporation by mass spectrometry.

Visualizing the Workflows

Fmoc_SPPS_Workflow cluster_end Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-¹⁵N-AA + Coupling Reagents Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat n-1 times Wash2->Cycle Elongation Cycle Cycle->Deprotection Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage End End: ¹⁵N-Labeled Peptide Cleavage->End

Caption: Workflow of Fmoc-based solid-phase synthesis for a ¹⁵N-labeled peptide.

Boc_SPPS_Workflow cluster_end Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling: Boc-¹⁵N-AA + Coupling Reagents Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Cycle Repeat n-1 times Wash->Cycle Elongation Cycle Cycle->Deprotection Cleavage Cleavage & Side-Chain Deprotection (HF) Cycle->Cleavage End End: ¹⁵N-Labeled Peptide Cleavage->End

References

Solubility Showdown: Fmoc-Asn(Trt)-OH vs. Fmoc-Asn-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity and yield. The choice between Fmoc-Asn(Trt)-OH and its unprotected counterpart, Fmoc-Asn-OH, presents a critical decision point, with solubility being a key differentiating factor that significantly impacts handling and reaction efficiency.

This guide provides an objective comparison of the solubility of Fmoc-Asn(Trt)-OH and Fmoc-Asn-OH, supported by available data and a detailed experimental protocol for solubility determination.

Superior Solubility of the Trityl-Protected Asparagine Derivative

The trityl (Trt) protecting group on the side chain amide of asparagine in Fmoc-Asn(Trt)-OH plays a crucial role in enhancing its solubility in common organic solvents used in peptide synthesis. This increased solubility facilitates easier dissolution and handling during the coupling steps of SPPS. In contrast, Fmoc-Asn-OH is known for its poor solubility, which can lead to challenges in achieving complete dissolution and may result in slower and less efficient coupling reactions.

Multiple sources indicate that Fmoc-Asn(Trt)-OH dissolves readily in standard peptide synthesis reagents, while Fmoc-Asn-OH is only somewhat soluble in N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).[1][2] In fact, some sources describe Fmoc-Asn-OH as being "barely soluble" in DMF.[3]

Quantitative Solubility Data

CompoundSolventSolubilityMolar Concentration (approx.)
Fmoc-Asn(Trt)-OH Dimethylformamide (DMF)"clearly soluble" at 25 mmol in 50 mL0.5 M
Fmoc-Asn(Trt)-OH Water<0.00005 g/L<8.4 x 10-8 M
Fmoc-Asn-OH Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL0.14 M

Note: The data is compiled from various sources and may have been determined under different experimental conditions.

Experimental Protocol: Solubility Determination by the Saturation Method

To provide a framework for researchers to quantitatively assess the solubility of these and other Fmoc-amino acids, a detailed experimental protocol for the saturation method is provided below.

Objective: To determine the saturation solubility of a given Fmoc-amino acid in a specific solvent at a defined temperature.

Materials:

  • Fmoc-amino acid (e.g., Fmoc-Asn(Trt)-OH or Fmoc-Asn-OH)

  • Solvent of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.2 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the Fmoc-amino acid to a vial.

    • Add a known volume of the solvent to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes to initially disperse the solid.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, carefully remove the vial from the shaker, ensuring that the undissolved solid settles at the bottom.

    • Allow the vial to stand undisturbed for a short period.

    • Withdraw an aliquot of the supernatant using a pipette, being careful not to disturb the solid.

    • Filter the aliquot through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations in the same solvent.

    • Inject the filtered supernatant and the standard solutions onto the HPLC system.

    • Determine the concentration of the Fmoc-amino acid in the filtered supernatant by comparing its peak area to the calibration curve generated from the standard solutions.

  • Calculation of Solubility:

    • The concentration determined by HPLC represents the saturation solubility of the Fmoc-amino acid in the chosen solvent at the specified temperature. The solubility can be expressed in mg/mL or Molarity (M).

Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sample Collection and Preparation cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add excess Fmoc-amino acid to vial B Add known volume of solvent A->B C Vortex to disperse B->C D Equilibrate in shaker (e.g., 24-48h at 25°C) C->D E Collect supernatant D->E F Filter through 0.2µm syringe filter E->F H Analyze filtered sample and standards by HPLC F->H G Prepare standard solutions G->H I Determine concentration from calibration curve H->I J Express solubility (mg/mL or M) I->J

References

A Researcher's Guide to Coupling Reagents for Fmoc-Asn(Trt)-¹⁵N₂ in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the structural integrity of the final peptide. This is particularly true when incorporating challenging amino acid derivatives such as Fmoc-Asn(Trt)-¹⁵N₂. The bulky trityl (Trt) protecting group on the asparagine side chain, while essential for preventing dehydration and subsequent nitrile formation, can introduce steric hindrance that impedes coupling efficiency. This guide provides an objective comparison of commonly used coupling reagents for this specific application, supported by available experimental insights and detailed protocols.

Comparative Efficacy of Coupling Reagents

The selection of a coupling reagent for Fmoc-Asn(Trt)-¹⁵N₂ should be guided by the need to achieve high coupling efficiency while minimizing potential side reactions, most notably racemization. While the isotopic labeling with ¹⁵N₂ does not significantly alter the chemical reactivity of the amino acid, the inherent challenges of coupling asparagine necessitate a careful choice of activator.

Modern onium salt-based reagents (uronium/aminium and phosphonium (B103445) salts) are generally preferred over traditional carbodiimides for coupling Fmoc-Asn(Trt)-OH due to their higher reactivity and reduced risk of side reactions.

Coupling ReagentClassRelative EfficiencyKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighFast reaction kinetics, low racemization risk, highly effective for sterically hindered amino acids.[1]Higher cost compared to some alternatives.
HCTU Uronium/AminiumHighEfficient and affordable, suitable for routine and fast synthesis protocols.[2][3]May be slightly less effective than HATU for extremely difficult couplings.
HBTU Uronium/AminiumHighA well-established and effective coupling reagent.[1]Generally considered less efficient with a slightly higher risk of racemization compared to HATU.[1]
DIC/Oxyma Carbodiimide/AdditiveModerate to HighCost-effective, low risk of racemization when used with OxymaPure, which is a safer alternative to HOBt.[4]Can be slower than onium salts and may lead to the formation of insoluble diisopropylurea byproduct.
PyBOP PhosphoniumHighDoes not promote the dehydration of asparagine and glutamine, minimal racemization.Produces a carcinogenic byproduct (hexamethylphosphoramide).

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of Fmoc-Asn(Trt)-¹⁵N₂ using three representative and effective coupling reagents. These protocols assume a standard Fmoc-SPPS workflow on a pre-swelled resin following the deprotection of the N-terminal Fmoc group.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high efficiency, especially in challenging sequences.

  • Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-¹⁵N₂ (3 eq.), HATU (2.9 eq.), and an appropriate base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Coupling using HCTU

A cost-effective and efficient method for routine peptide synthesis.

  • Resin Preparation: After N-terminal Fmoc deprotection, wash the resin with DMF (3 x 1 min).

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-¹⁵N₂ (3 eq.) and HCTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the mixture.

  • Coupling: Immediately add the reagent mixture to the deprotected resin. Agitate the reaction for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Monitoring: Check for complete coupling using a Kaiser test. Repeat the coupling if necessary.

Protocol 3: Coupling using DIC/Oxyma

A robust and economical protocol with a favorable safety profile.

  • Resin Preparation: Wash the deprotected resin with DMF (3 x 1 min).

  • Reagent Preparation: In the reaction vessel containing the resin, add Fmoc-Asn(Trt)-¹⁵N₂ (3 eq.) and OxymaPure (3 eq.). Add sufficient DMF to dissolve the solids.

  • Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the reaction vessel. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Following the coupling reaction, drain the solution and wash the resin extensively with DMF (5 x 1 min) to ensure complete removal of the diisopropylurea byproduct, followed by DCM (3 x 1 min) and DMF (3 x 1 min).

  • Monitoring: Use a Kaiser test to confirm the absence of free amines.

Visualizing the Workflow

To better illustrate the key stages of the coupling process in solid-phase peptide synthesis, the following diagrams outline the general workflow and the activation mechanism.

SPPS_Coupling_Workflow Resin Resin with N-terminal Deprotected Peptide Activation Prepare Activation Mixture: Fmoc-Asn(Trt)-15N2 + Coupling Reagent + Base Coupling Add Activation Mixture to Resin (Coupling Reaction) Activation->Coupling Pre-activation (if applicable) Wash Wash Resin to Remove Excess Reagents Coupling->Wash Monitoring Kaiser Test for Free Amines Wash->Monitoring Monitoring->Coupling Positive Test (Recouple) Next_Cycle Proceed to Next Deprotection/Coupling Cycle Monitoring->Next_Cycle Negative Test

Caption: General workflow for the coupling of an amino acid in SPPS.

Activation_Mechanism cluster_reactants Reactants AminoAcid Fmoc-Asn(Trt)-¹⁵N₂-COOH ActiveEster Activated Ester (Highly Reactive Intermediate) AminoAcid->ActiveEster CouplingReagent Onium Salt (e.g., HATU) CouplingReagent->ActiveEster PeptideBond Formation of New Peptide Bond ActiveEster->PeptideBond ResinAmine Resin-Bound Peptide-NH₂ ResinAmine->PeptideBond

Caption: Simplified activation and coupling mechanism in SPPS.

References

Safety Operating Guide

Safe Disposal of L-Asparagine-N-Fmoc,N-beta-trityl-15N2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Disposal Principle: Treat as Hazardous Chemical Waste

The fundamental principle for the disposal of L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is to manage it as a hazardous chemical waste.[1][2] This approach ensures the highest level of safety and regulatory compliance. Do not dispose of this compound down the drain or in regular solid waste streams.[2]

Hazard Assessment

While the non-labeled form of this compound, Nα-Fmoc-Nγ-trityl-L-asparagine, is not classified as a hazardous substance or mixture under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with care.[3] The compound is combustible, and in the event of a fire, may produce hazardous combustion gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4] The ¹⁵N₂ isotope is stable and non-radioactive, posing no additional radiological hazard.

Personal Protective Equipment (PPE) during Handling and Disposal:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust may be generated.

Data compiled from general laboratory safety guidelines for handling chemical reagents.[1][2]

Step-by-Step Disposal Procedures

Solid Waste Disposal

This procedure applies to unused or expired solid this compound, as well as contaminated consumables such as weighing paper, gloves, and empty containers.

  • Containerization:

    • Collect all solid waste in a designated, compatible, and clearly labeled hazardous waste container.[2]

    • The container should be made of a non-reactive material, such as high-density polyethylene (B3416737) (HDPE).[2]

    • Ensure the container is kept securely closed when not in use.[2]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste".[2]

    • Include the full chemical name: "this compound".[2]

    • List any potential hazards (e.g., "Combustible").

    • Indicate the date the waste was first added to the container.[2]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[2]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Liquid Waste Disposal

Liquid waste may be generated from experimental procedures involving this compound dissolved in solvents.

  • Collection:

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container.

    • Do not mix incompatible waste streams.

  • Labeling:

    • Label the liquid waste container with "Hazardous Waste".

    • List all chemical constituents and their approximate concentrations, including the full name of the title compound and any solvents used.

  • Storage and Disposal:

    • Store the container in a designated hazardous waste area, following the same precautions as for solid waste.

    • Dispose of the liquid waste through your institution's EHS-approved procedures.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory practices for chemical waste management. Specific experimental protocols that may generate waste containing this compound include solid-phase peptide synthesis (SPPS).

Fmoc Deprotection in SPPS: A common procedure in SPPS is the removal of the Fmoc protecting group, which is typically achieved using a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[1][5] The resulting liquid waste stream containing piperidine and DMF is considered hazardous and must be collected and disposed of accordingly.[1]

Trityl Group Removal: The trityl group is acid-labile and is typically removed using a mild acid such as trifluoroacetic acid (TFA).[1] Liquid waste from this process will contain TFA and should be handled as corrosive hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions from experiments) waste_type->liquid_waste Liquid collect_solid Collect in a designated, compatible, and sealed container. solid_waste->collect_solid collect_liquid Collect in a designated, compatible, and sealed container. liquid_waste->collect_liquid label_solid Label container: 'Hazardous Waste', full chemical name, date. collect_solid->label_solid label_liquid Label container: 'Hazardous Waste', all constituents, date. collect_liquid->label_liquid store Store in designated hazardous waste accumulation area. label_solid->store label_liquid->store contact_ehs Contact Institutional EHS for pickup and disposal. store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for L-Asparagine-N-Fmoc,N-beta-trityl-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for L-Asparagine-N-Fmoc,N-beta-trityl-15N2. Adherence to these protocols is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. While this chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), standard laboratory precautions should be observed to minimize exposure and ensure safe handling.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent direct contact. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesWith side shields, conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable. Inspect for integrity before each use and dispose of contaminated gloves in accordance with laboratory procedures.[2][3]
Skin and Body Protection Laboratory CoatA buttoned lab coat is required to protect skin and personal clothing.[4]
Respiratory Protection Not generally requiredUse a NIOSH-approved particulate respirator (e.g., N95) if dust formation is likely.[2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe working environment.

AspectProcedure
General Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1][4] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.
Storage Keep the container tightly sealed.[4] Store in a refrigerator.[1]
Stability Stable under normal storage conditions.[1]
Incompatibilities Avoid contact with strong oxidizing agents.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

EmergencyAction
Spill For solid spills, carefully sweep up the material to avoid creating dust.[1][4] Place the collected material into a suitable, sealed container for disposal.[1] Clean the spill area with an appropriate solvent and then wash with soap and water.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
Eye Contact Flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][4]
Ingestion Rinse mouth with water and drink plenty of water. Seek medical attention if symptoms occur.[1]

Disposal Plan

All materials contaminated with this compound, including unused product and cleaning materials, should be treated as chemical waste.

Waste TypeDisposal Procedure
Unused Product Dispose of as chemical waste in a clearly labeled, sealed container.
Contaminated Materials Includes gloves, paper towels, and other disposable labware. Place in a sealed bag or container labeled as chemical waste.
General Guideline All waste disposal must be in accordance with your institution's Environmental Health and Safety (EHS) department guidelines and local environmental regulations.[4]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Weigh the required amount of the compound B->C D Perform experimental procedure C->D E Decontaminate work surfaces D->E H Return unused compound to storage D->H F Segregate and label all waste E->F G Dispose of waste according to EHS guidelines F->G

Figure 1. Standard laboratory workflow for handling this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.